3-cyanothiophene-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKYFPXBUQSQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473985 | |
| Record name | 3-cyanothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58231-00-8 | |
| Record name | 3-cyanothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to the Synthesis of 3-Cyanothiophene-2-Carboxylic Acid
3-Cyanothiophene-2-carboxylic acid is a deceptively simple heterocyclic compound that serves as a highly valuable and versatile building block in the fields of medicinal chemistry and advanced materials science. Its bifunctional nature, featuring both a nucleophilic carboxylic acid and an electrophilic nitrile, arranged on a rigid thiophene core, allows for orthogonal chemical modifications. This makes it a sought-after precursor for the synthesis of complex fused-ring systems, bioactive molecules, and functional organic materials. This guide provides a detailed, mechanistically-driven exploration of a robust and logical pathway for its synthesis, designed for researchers and drug development professionals who require a deep understanding of the underlying chemical principles.
Strategic Analysis of Synthetic Pathways
The synthesis of a polysubstituted aromatic ring like 3-cyanothiophene-2-carboxylic acid can be approached from two primary strategic standpoints:
-
Functionalization of a Pre-existing Thiophene Core: This involves starting with a simple thiophene derivative and sequentially adding the required cyano and carboxylic acid groups through electrophilic substitution or metal-catalyzed cross-coupling reactions. While feasible, this approach can suffer from challenges in regioselectivity and may require multiple protection-deprotection steps. For instance, a synthesis starting from 3,4-dibromothiophene has been described, involving a series of halogen-metal exchanges, functionalizations, and finally cyanation to achieve a related structure[1].
-
De Novo Ring Construction (Cyclocondensation): This more convergent strategy involves constructing the thiophene ring from acyclic precursors that already contain, or can be easily converted to, the desired functional groups. This method often provides superior control over the substitution pattern. The pathway detailed in this guide follows this superior strategy, building the thiophene ring first and then executing key functional group interconversions.
This guide will focus on a robust three-stage pathway that leverages a classic ring-forming reaction followed by well-established aromatic functionalization chemistry.
Primary Synthesis Pathway: A Three-Stage Approach
The most logical and well-documented pathway to 3-cyanothiophene-2-carboxylic acid involves the initial construction of a 3-aminothiophene-2-carboxylate scaffold, followed by conversion of the amine to the target nitrile, and concluding with hydrolysis of the ester.
Sources
starting materials for 3-cyanothiophene-2-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of 3-Cyanothiophene-2-carboxylic Acid
Introduction
3-Cyanothiophene-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring both a nitrile and a carboxylic acid on a thiophene core, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and conducting polymers.[1][2] Thiophene-containing compounds are of particular interest as they often serve as bioisosteres for phenyl groups, enhancing the pharmacological profiles of drug candidates.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the primary synthetic pathways to 3-cyanothiophene-2-carboxylic acid, with a focus on field-proven methodologies, mechanistic rationale, and detailed experimental protocols.
Section 1: Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of 3-cyanothiophene-2-carboxylic acid suggests a primary disconnection strategy centered on the formation of the thiophene ring itself, followed by functional group manipulation. The most robust and convergent approach involves the initial construction of a 2-amino-3-cyanothiophene intermediate. This intermediate is readily accessible via the well-established Gewald multicomponent reaction.[4][5] The subsequent conversion of the 2-amino group to the target 2-carboxylic acid functionality can then be achieved through a sequence of classical organic transformations.
Caption: Workflow for the Gewald 2-aminothiophene synthesis.
The substitution pattern of the final 2-aminothiophene product is determined by the choice of the starting carbonyl compound. [6] | Carbonyl Compound | R4 Substituent | R5 Substituent | | :--- | :--- | :--- | | Acetone | Methyl | Methyl | | Cyclohexanone | \multicolumn{2}{c}{-(CH2)4-} | | Acetophenone | Phenyl | Methyl | | Acetaldehyde | Hydrogen | Methyl |
Note: For the synthesis of the parent, unsubstituted 2-amino-3-cyanothiophene, precursors to glyoxal or other specialized starting materials would be required, which can add complexity. The protocols described are generally applicable to substituted analogs.
This protocol is a general guideline and may require optimization for specific substrates. [6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (approx. 2-3 mL per mmol of ketone). Add the base catalyst (e.g., morpholine, 0.2 eq.).
-
Reaction Execution: Stir the reaction mixture and heat to 40-50 °C. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The 2-aminothiophene product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the desired 2-aminothiophene. [8]
Stage 2: Conversion of 2-Aminothiophene to 3-Cyanothiophene-2-carboxylic Acid
This stage involves a robust, three-step sequence to convert the amino group into a carboxylic acid.
-
Diazotization: The primary amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium group is an excellent leaving group (N₂ gas). [9]2. Sandmeyer Halogenation: The diazonium salt is subsequently displaced by a halide using a copper(I) halide catalyst (e.g., CuBr, CuCl). [10][11]This is a radical-nucleophilic aromatic substitution reaction that efficiently installs a halogen at the 2-position, yielding a 2-halo-3-cyanothiophene intermediate. [10]3. Carboxylation: The 2-halo-3-cyanothiophene is converted into an organometallic reagent (either a Grignard reagent with magnesium or an organolithium reagent with an alkyllithium base). This highly nucleophilic intermediate is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. An acidic workup protonates the resulting carboxylate salt to yield the final 3-cyanothiophene-2-carboxylic acid. [12]
Caption: Workflow for converting the 2-amino group to a carboxylic acid.
This protocol describes the conversion of a generic 2-amino-3-cyanothiophene to the target acid.
-
Diazotization and Sandmeyer Reaction:
-
Suspend the 2-amino-3-cyanothiophene (1.0 eq.) in an aqueous solution of HBr (48%, ~4-5 eq.) and cool to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in HBr and cool to 0 °C.
-
Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product (2-bromo-3-cyanothiophene) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
-
-
Carboxylation:
-
Dissolve the 2-bromo-3-cyanothiophene (1.0 eq.) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Quench the reaction by pouring the organolithium solution over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature. The solvent can be removed in vacuo.
-
Add water to the residue and acidify to pH 1-2 with concentrated HCl. The carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to yield 3-cyanothiophene-2-carboxylic acid.
-
Section 3: Alternative Synthetic Approaches
While the Gewald-based route is highly versatile, other strategies can be considered, though they often present significant challenges.
-
Direct Cyanation of Thiophene-2-carboxylic Acid: This approach would involve the electrophilic cyanation of a pre-existing thiophene-2-carboxylic acid. [13]However, direct cyanation of aromatic rings is often difficult, requiring harsh or toxic reagents (e.g., transition metal cyanides) and can suffer from poor regioselectivity, especially with the deactivating carboxylic acid group present. [14][15]* Carboxylation of 3-Cyanothiophene: Starting with 3-cyanothiophene, one could attempt to introduce the carboxylic acid at the 2-position. This would typically involve a halogenation at the 2-position followed by the same metallation-carboxylation sequence described above. The challenge lies in the selective synthesis and isolation of the required 3-cyanothiophene starting material. [16]
Section 4: Summary and Recommendations
| Synthetic Pathway | Advantages | Disadvantages | Suitability |
| Gewald-Sandmeyer-Carboxylation | Highly versatile, convergent, uses readily available starting materials, well-documented reactions, good overall yields. | Multi-step process, requires handling of diazonium salts (potentially unstable) and organolithium reagents. | Highly Recommended for both lab-scale synthesis and process development due to its robustness and flexibility. |
| Direct Cyanation Route | Potentially fewer steps. | Poor regioselectivity, harsh reaction conditions, use of toxic cyanide sources. | Not recommended due to significant synthetic challenges and safety concerns. |
| Carboxylation of 3-Cyanothiophene | Logically straightforward. | Synthesis of the 3-cyanothiophene starting material may not be trivial. | Feasible, but generally less efficient and convergent than the Gewald-based approach. |
For researchers and drug development professionals, the Gewald-Sandmeyer-Carboxylation pathway represents the most reliable, versatile, and scalable route for the synthesis of 3-cyanothiophene-2-carboxylic acid and its derivatives. The clear, stepwise nature of the synthesis allows for optimization at each stage and provides access to a wide range of analogs by simply varying the initial carbonyl compound.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (Source for the original Gewald reaction)
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Sharma, J.; Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(21), 15354–15364. [Link]
-
Sharma, J.; Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J.; Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology Digital Commons. [Link]
-
Putrov, O. V., et al. (2014). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2015(1), 1-35. [Link]
-
Beneteau, V., et al. (2019). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. [Link]
-
Sharma, U., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(45), 26067-26095. [Link]
- Zhang, H., et al. (2007). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Chinese Journal of Chemistry, 25(8), 1144-1148. (Source for general importance of thiophenes)
-
Gomtsyan, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]
-
Galli, C. (2009). The Sandmeyer Reaction. ResearchGate. [Link]
- Google Patents. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
-
Wikipedia. Sandmeyer reaction. [Link]
-
ResearchGate. 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. [Link]
-
Ghaffari, S., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(15), 10584-10611. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
PrepChem.com. Synthesis of thiophene carboxylic acid cyanide. [Link]
- Google Patents.
-
Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
ChemistryViews. (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. [Link]
-
ResearchGate. Synthesis of substituted thiophene-3-carbonitrile. [Link]
- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- Google Patents.
-
ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Weinstock, L. M., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1228-1235. [Link]
-
Al-Mousawi, S. M., et al. (2014). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 19(6), 7243-7256. [Link]
-
ResearchGate. Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. [Link]
-
PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
-
Donoval, M., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 389-421. [Link]
-
Al-Adiwish, W. M., et al. (2013). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00487F [pubs.rsc.org]
- 15. chemrevlett.com [chemrevlett.com]
- 16. researchgate.net [researchgate.net]
Core Topic: 3-Cyanothiophene-2-carboxylic Acid - Chemical Properties and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanothiophene-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid thiophene core, substituted with two key reactive functional groups—a nitrile and a carboxylic acid—provides a unique scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, stability profile, reactivity, and handling considerations. The insights provided herein are intended to empower researchers to effectively utilize this compound in drug discovery programs and the development of novel functional materials.
Chemical Identity and Molecular Structure
3-Cyanothiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted at the 2- and 3-positions with a carboxylic acid and a cyano group, respectively.
Structural Representation
The structural formula of 3-cyanothiophene-2-carboxylic acid is depicted below. The arrangement of the electron-withdrawing cyano and carboxylic acid groups on the electron-rich thiophene ring dictates its overall chemical behavior.
Caption: Molecular structure of 3-cyanothiophene-2-carboxylic acid.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 58231-00-8 | [1][2] |
| Molecular Formula | C₆H₃NO₂S | [2][3] |
| Molecular Weight | 153.16 g/mol | [2][3] |
| IUPAC Name | 3-cyanothiophene-2-carboxylic acid | [4] |
| Canonical SMILES | C1=CSC(=C1C#N)C(=O)O | [4] |
| InChI | InChI=1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) | [5] |
| InChIKey | AHKYFPXBUQSQAK-UHFFFAOYSA-N | [3][4] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-cyanothiophene-2-carboxylic acid are fundamental to its application in synthesis and formulation.
Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | General observation for similar thiophene carboxylic acids. |
| Boiling Point | 367.66 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 176.16 °C (Predicted) | [4] |
| Purity | Typically ≥98% | [3] |
Note: Experimental data for properties like melting point, pKa, and solubility are not consistently reported in readily accessible literature, which is common for specialized reagents. Researchers should perform their own characterization for mission-critical applications.
Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation and purity assessment.
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the anisotropic effects of the cyano and carboxyl groups.
-
¹³C NMR: The spectrum will display six distinct signals: four for the thiophene ring carbons (two quaternary, two with attached protons) and one each for the carboxyl and nitrile carbons.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C≡N stretch for the nitrile (around 2230 cm⁻¹), and a strong C=O stretch for the carboxyl group (around 1700 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z 153, consistent with its molecular weight.
Chemical Stability and Handling
Understanding the stability of 3-cyanothiophene-2-carboxylic acid is critical for its storage, handling, and use in reactions.
Stability Profile
-
Thermal Stability: The compound is stable under normal laboratory conditions. However, at elevated temperatures, thermal decomposition can occur, potentially releasing toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.
-
Hydrolytic Stability: The nitrile (cyano) group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can convert it into an amide or a carboxylic acid. A study on related cyano-containing carboxylic acid compounds has shown that self-catalyzed hydrolysis of the nitrile to an amide can occur upon storage, especially in the presence of moisture[6].
-
Photostability: Thiophene derivatives can be sensitive to light. To prevent potential photodegradation, it is advisable to store the compound in amber glass vials or otherwise protected from light[7].
-
Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases. Strong oxidizers can react with the thiophene ring, while strong bases will deprotonate the carboxylic acid and may promote degradation pathways[8][9].
Safe Handling and Storage
Based on available safety data for structurally related compounds, the following precautions are recommended[8][9]:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Hazard Statements: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[10][11]. It may also be harmful if swallowed or in contact with skin[12][13].
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[9]. Storing at 2-8°C is recommended for long-term stability[10].
Reactivity and Synthetic Applications
The dual functionality of 3-cyanothiophene-2-carboxylic acid makes it a valuable intermediate for building molecular complexity. Its reactivity is dominated by the interplay between the thiophene ring and its two electron-withdrawing substituents.
Caption: Key reaction pathways for 3-cyanothiophene-2-carboxylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization.
-
Amide Bond Formation: This is one of the most common reactions, crucial for drug development. The carboxylic acid can be coupled with a primary or secondary amine using standard coupling reagents like HATU or EDC to form the corresponding amide. This strategy has been employed in the synthesis of RORγt modulators[14].
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding ester.
-
Reduction: Strong reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
Reactions of the Cyano Group
The nitrile group offers further synthetic possibilities.
-
Hydrolysis: As mentioned under stability, the cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid, providing a route to 2,3-thiophenedicarboxylic acid derivatives.
-
Reduction: Catalytic hydrogenation (e.g., H₂ over a metal catalyst) or chemical reduction can convert the nitrile to a primary amine (aminomethyl group).
Reactions of the Thiophene Ring
The thiophene ring is aromatic and can undergo electrophilic substitution. However, both the cyano and carboxylic acid groups are strongly electron-withdrawing and deactivating. Therefore, forcing conditions are typically required for reactions like nitration or halogenation. The directing effects of the substituents would need to be considered for regioselectivity.
Synthesis Overview
The synthesis of substituted thiophenes often relies on ring-forming reactions. The Gewald reaction is a prominent method for preparing 2-aminothiophenes, which can serve as precursors.[15][16][17] A plausible route to 3-cyanothiophene-2-carboxylic acid could involve:
-
Gewald reaction of a suitable ketone with a cyano-activated methylene compound (like ethyl cyanoacetate) and sulfur to form a 2-amino-3-cyanothiophene derivative.
-
Subsequent chemical modification of the 2-amino group, potentially through diazotization followed by substitution, to introduce the carboxylic acid functionality.
Alternatively, functionalization of a pre-formed thiophene ring, such as 3-methylthiophene-2-carboxylic acid, can be achieved through a series of steps including conversion to an amide, dehydration to the nitrile, and other modifications.[18]
Representative Experimental Protocol: Amide Coupling
This protocol illustrates the use of 3-cyanothiophene-2-carboxylic acid in a typical amide bond formation, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize N-benzyl-3-cyanothiophene-2-carboxamide.
Materials:
-
3-Cyanothiophene-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-cyanothiophene-2-carboxylic acid.
-
Dissolve the starting material in anhydrous DMF.
-
Add benzylamine, followed by DIPEA to the solution.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-cyanothiophene-2-carboxamide.
Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared against the expected data for the target molecule.
References
-
3-CYANOTHIOPHENE-2-CARBOXYLIC ACID CAS#: 58231-00-8 • ChemWhat. ([Link])
-
5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem. ([Link])
-
Thiophene-2-carboxylic acid, 3-(4-chlorophenyl)-4-cyano-5-(1-methylpropylthio)-, ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. ([Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. ([Link])
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. ([Link])
-
Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. ([Link])
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. ([Link])
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | Request PDF - ResearchGate. ([Link])
-
Synthesis of 3-chlorothiophene-2-carboxylic acid - PrepChem.com. ([Link])
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. ([Link])
-
2-cyanothiophene-3-carboxylic acid (C6H3NO2S) - PubChemLite. ([Link])
-
3-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 701269 - PubChem. ([Link])
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. ([Link])
-
Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - Semantic Scholar. ([Link])
-
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF - ResearchGate. ([Link])
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 3-Cyano-thiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - 2-cyanothiophene-3-carboxylic acid (C6H3NO2S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 3-Chlorthiophen-2-carbonsäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 701269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyanothiophene-2-carboxylic Acid (CAS 58231-00-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Cyanothiophene-2-carboxylic acid (CAS 58231-00-8), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is structured to deliver not just data, but actionable insights grounded in established scientific principles, empowering researchers to effectively utilize this compound in their discovery and development workflows.
Chemical Identity and Molecular Structure
3-Cyanothiophene-2-carboxylic acid is a bifunctional molecule featuring a thiophene ring substituted with a nitrile and a carboxylic acid group at adjacent positions. This unique arrangement of electron-withdrawing groups on the electron-rich thiophene core imparts distinct reactivity and electronic properties, making it a valuable synthon for the synthesis of a diverse range of complex molecules.
| Identifier | Value | Source |
| CAS Number | 58231-00-8 | , |
| Molecular Formula | C₆H₃NO₂S | , |
| Molecular Weight | 153.16 g/mol | , |
| IUPAC Name | 3-cyanothiophene-2-carboxylic acid | |
| Canonical SMILES | C1=CSC(=C1C#N)C(=O)O | |
| InChI Key | AHKYFPXBUQSQAK-UHFFFAOYSA-N |
digraph "3-Cyanothiophene-2-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S [label="S"]; C5 [label="C"]; N [label="N"]; C6 [label="C"]; O1 [label="O"]; O2 [label="OH"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="1.8,-1.2!"]; C4 [pos="0.7,-1.8!"]; S [pos="-0.7,-1.2!"]; C5 [pos="2.5,0.9!"]; N [pos="3.4,1.6!"]; C6 [pos="-1.4,0.9!"]; O1 [pos="-1.6,2.1!"]; O2 [pos="-2.5,0!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C1; C2 -- C5; C5 -- N [style=triple]; C1 -- C6; C6 -- O1 [style=double]; C6 -- O2; }
Figure 1: Chemical structure of 3-Cyanothiophene-2-carboxylic acid.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 3-Cyanothiophene-2-carboxylic acid is fundamental for its handling, reaction setup, and purification.
| Property | Value | Source |
| Boiling Point | 367.664 °C at 760 mmHg | |
| Flash Point | 176.157 °C | |
| Purity | Typically ≥96% |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Cyanothiophene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two sp² carbons of the thiophene ring, the quaternary carbons attached to the cyano and carboxyl groups, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.[1] The carbonyl carbon is expected to resonate in the range of 160-180 ppm.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Cyanothiophene-2-carboxylic acid will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[4][5] A sharp and intense C≡N stretching vibration should appear around 2230-2210 cm⁻¹. The C=O stretch of the carboxylic acid will be observed as a strong band in the region of 1725-1700 cm⁻¹.[4][5]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the cyano group (-CN).
Reactivity and Chemical Transformations
The reactivity of 3-Cyanothiophene-2-carboxylic acid is dictated by its three key structural components: the thiophene ring, the carboxylic acid, and the nitrile group.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
-
Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups will deactivate the ring towards such reactions. The sulfur atom can also be oxidized under strong oxidizing conditions.
The close proximity of the cyano and carboxylic acid groups can lead to interesting intramolecular reactions, potentially forming fused ring systems upon treatment with appropriate reagents.
Health and Safety Information
While a specific Material Safety Data Sheet (MSDS) for 3-Cyanothiophene-2-carboxylic acid is not widely available, data from structurally related thiophene carboxylic acids suggest that it should be handled with care. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[7][8]
Medicinal Chemistry and Drug Discovery
Thiophene-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][9][10][11] The structural motif of 3-Cyanothiophene-2-carboxylic acid serves as a valuable scaffold for the synthesis of novel therapeutic agents. The carboxylic acid and nitrile groups provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of 2-aminothiophene-3-carboxylic acid esters have been investigated as highly selective cytostatic agents.[12]
Figure 2: Synthetic utility and potential applications of 3-Cyanothiophene-2-carboxylic acid.
Materials Science
The thiophene ring is a key component in many organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. The functional groups on 3-Cyanothiophene-2-carboxylic acid allow for its incorporation into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Experimental Protocols
Another general strategy involves the functionalization of a pre-existing thiophene ring. For example, a suitably substituted thiophene could be carboxylated via lithiation followed by quenching with carbon dioxide. The cyano group could be introduced through various methods, such as a Sandmeyer reaction on an amino-substituted precursor.
General Protocol for Carboxylation of a Thiophene Derivative via Lithiation:
-
Dissolution and Cooling: Dissolve the starting brominated thiophene derivative in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Carbonation: Bubble dry carbon dioxide gas through the solution for an extended period (e.g., 2-4 hours) or pour the reaction mixture over crushed dry ice.
-
Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water or a dilute acid (e.g., 1 M HCl). Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion
3-Cyanothiophene-2-carboxylic acid is a valuable and versatile building block for chemical synthesis. Its unique combination of a thiophene core with cyano and carboxylic acid functionalities provides multiple avenues for chemical modification, leading to a wide array of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties and potential applications, offering a solid foundation for researchers to leverage this compound in their scientific endeavors.
References
-
Alfa Chemistry. CAS 58231-00-8 3-Cyanothiophene-2-carboxylic acid. [Link]
- Noto, R., et al. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (6), 887-892.
- Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3547-3561.
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
- Mohamed, S. G. A., et al. (2023).
- Khan, I., et al. (2019). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. RSC Advances, 9(29), 16466-16477.
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]
-
Applications of Thiophene Derivatives: Focus on 3-Bromothiophene-2-carboxylic Acid. (2026). APIs Synthesis. [Link]
-
ResearchGate. (1997). Synthesis of the Isomers of (1R)-3-(Phenylthio)tropane-2-carboxylic Acid Methyl Ester. A New Class o.... [Link]
-
Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. Sci-Hub. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships / Journal of the Chemical Society, Perkin Transactions 2, 1988 [sci-hub.box]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
theoretical and computational studies of 3-cyanothiophene-2-carboxylic acid
An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-Cyanothiophene-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of 3-cyanothiophene-2-carboxylic acid through the lens of modern theoretical and computational chemistry. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast range of biological activities and unique optoelectronic properties.[1][2] This document synthesizes established computational methodologies to elucidate the structural, vibrational, electronic, and non-linear optical properties of 3-cyanothiophene-2-carboxylic acid. By detailing the causality behind computational choices and validating theoretical data against experimental principles, this guide serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile molecule.
Introduction: The Scientific Significance of 3-Cyanothiophene-2-carboxylic Acid
Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in drug discovery and materials science. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3][4] Furthermore, the electron-rich nature of the thiophene ring makes it an excellent component in organic electronic materials, particularly for applications requiring non-linear optical (NLO) responses.[5][6][7]
3-Cyanothiophene-2-carboxylic acid is a bifunctional derivative featuring both a cyano (-CN) group and a carboxylic acid (-COOH) group. These electron-withdrawing groups, attached to the electron-donating thiophene ring, create a molecule with a significant intramolecular charge transfer character. This inherent electronic asymmetry makes it a compelling candidate for advanced materials and a valuable intermediate for the synthesis of more complex bioactive molecules.[8]
This guide delves into the core theoretical methods used to predict and understand the behavior of this molecule at an atomic level, providing a framework for its rational design and application in various scientific fields.
Computational Framework: Methodologies and Rationale
The insights presented in this guide are primarily derived from Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10][11]
The Choice of DFT Functional and Basis Set
Expert Rationale: The selection of a computational method involves a critical balance between accuracy and computational cost. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and validated choice. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. This is coupled with the 6-311++G(d,p) basis set. The '6-311' indicates a flexible triple-split valence basis set, the '++G' adds diffuse functions for both heavy atoms and hydrogens to accurately model lone pairs and anions, and the '(d,p)' adds polarization functions to describe the non-spherical nature of electron density in bonds. This combination has consistently proven to deliver reliable predictions for the geometry, vibrational spectra, and electronic properties of organic molecules.[1]
The Computational Workflow
A systematic computational protocol is essential for generating reliable and reproducible data. The workflow is designed as a self-validating system where the outputs of one stage inform and confirm the next.
Experimental Protocol: Standard Computational Workflow
-
Initial Geometry Input: Construct the 3D structure of 3-cyanothiophene-2-carboxylic acid using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy (most stable) conformation of the molecule.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. A key validation step: the absence of any imaginary frequencies confirms that the structure is a true energy minimum.
-
Spectroscopic Simulation: Generate theoretical FT-IR and FT-Raman spectra from the calculated vibrational frequencies and intensities.
-
Electronic Property Calculation: Compute electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
-
Non-Linear Optical (NLO) Property Calculation: Compute the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess the molecule's NLO potential.
Caption: A typical DFT-based computational workflow.
Molecular Geometry and Vibrational Spectroscopy
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms.
Optimized Geometric Parameters
The geometry of 3-cyanothiophene-2-carboxylic acid was optimized to a stable equilibrium. The planarity of the thiophene ring is maintained, with the cyano and carboxylic acid groups lying nearly coplanar to maximize π-conjugation. An intramolecular hydrogen bond is typically observed between the hydroxyl hydrogen of the carboxylic acid and the nitrogen atom of the cyano group, which significantly contributes to the molecule's stability.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O(H) | ~1.35 Å | |
| C≡N | ~1.16 Å | |
| S-C(ring) | ~1.73 Å | |
| Bond Angle | O=C-O | ~122° |
| C-C-C≡N | ~178° | |
| Dihedral Angle | O=C-C=C | ~0° |
Note: These are typical values derived from DFT calculations on similar structures.
Vibrational Analysis: A Fingerprint of the Molecule
Vibrational spectroscopy provides a molecular fingerprint that is highly sensitive to structure. Theoretical calculations allow for the precise assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra.[10][12]
Expertise in Practice: The comparison between calculated and experimental spectra is a crucial validation step. A close agreement confirms that the computational model accurately represents the real molecule. Key vibrational modes for 3-cyanothiophene-2-carboxylic acid include:
-
O-H Stretch: A broad band typically around 3000-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding.
-
C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.
-
C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C-S Stretch: Modes associated with the thiophene ring, typically found in the 600-800 cm⁻¹ region.
Electronic Structure and Reactivity
The arrangement of electrons in molecular orbitals governs the molecule's chemical reactivity and its interaction with light.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[13]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 3-cyanothiophene-2-carboxylic acid, the HOMO is primarily localized over the electron-rich thiophene ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is typically delocalized over the entire molecule but with significant contributions from the electron-withdrawing cyano and carboxyl groups.
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability.[1][13] A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability.[13] For thiophene derivatives, this gap is crucial for tuning their electronic and optical properties.[14]
Caption: The HOMO-LUMO energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack.[9]
-
Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. For this molecule, these are concentrated around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive potential is located on the acidic hydrogen of the -COOH group.
-
Green Regions (Neutral Potential): Typically found over the carbon backbone of the thiophene ring.
Non-Linear Optical (NLO) Properties
Molecules with large differences in electron density, such as those with donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO properties.[5][6] 3-Cyanothiophene-2-carboxylic acid possesses this D-π-A (Donor-π-Acceptor) character, where the thiophene ring acts as the donor and the cyano/carboxyl groups act as acceptors.
The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). Theoretical calculations can predict the magnitude of β. A large β value indicates a strong NLO response, making the material potentially useful for applications like frequency doubling in lasers and optical switching.[14] The calculated high β value for many thiophene derivatives confirms that the thiophene ring is an efficient electron donor for NLO applications.[5]
Table 2: Calculated NLO Properties (Illustrative)
| Property | Symbol | Description |
| Dipole Moment | μ | A measure of the molecule's overall polarity. |
| Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. |
| 1st Hyperpolarizability | β | The measure of the second-order NLO response. |
Correlation with Potential Biological Activity
While this guide focuses on theoretical studies, the computational data provides a strong foundation for predicting potential biological applications. Many approved drugs contain a thiophene moiety.[2] Thiophene-2-carboxamide derivatives, structurally related to our target molecule, have demonstrated significant antioxidant and antibacterial activities.[1] Furthermore, derivatives of 2-aminothiophene-3-carboxylic acid have shown promise as selective cytostatic agents against cancer cell lines.[3]
The electronic properties calculated, such as the MEP and HOMO-LUMO energies, can be used as inputs for Quantitative Structure-Activity Relationship (QSAR) studies and for molecular docking simulations to predict how the molecule might bind to a specific protein target, thereby guiding the development of new therapeutic agents.[1]
Conclusion
The theoretical and computational investigation of 3-cyanothiophene-2-carboxylic acid provides profound insights into its fundamental properties. Through the rigorous application of Density Functional Theory, we can reliably predict its stable structure, vibrational signature, electronic behavior, and potential for non-linear optical applications. The synergy between computational modeling and experimental work is paramount; these theoretical predictions serve as a powerful roadmap for experimental chemists and materials scientists, accelerating the discovery and development of novel materials and pharmaceuticals based on this versatile thiophene scaffold.
References
-
Karna, S. P., Zhang, Y., Samoc, M., Prasad, P. N., Reinhardt, B. A., & Dillard, A. G. (n.d.). Nonlinear optical properties of novel thiophene derivatives: Experimental and ab initio time-dependent coupled perturbed Hartree–Fock studies. The Journal of Chemical Physics. [Link]
-
IEEE. (n.d.). Influence of the Acceptor Moiety on Nonlinear Optical Properties of Thiophene Derivatives. IEEE Xplore. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and study of linear and non-linear optical properties of some newly thieno[2,3-b]thiophene analogs. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega. [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid, 3-(4-chlorophenyl)-4-cyano-5-(1-methylpropylthio)-, ethyl ester. SpectraBase. [Link]
-
Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]
-
YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]
-
Neacsu, A., et al. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]
-
Manasagangotri Physics. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]
-
National Institutes of Health. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]
-
MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]
-
PubChem. (n.d.). 3-Chlorothiophene-2-carboxylic acid. PubChem. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]
-
Sciforum. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. [Link]
-
ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]
-
University of California, Santa Barbara. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. chem.ucsb.edu. [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Influence of the Acceptor Moiety on Nonlinear Optical Properties of Thiophene Derivatives | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. mdpi.com [mdpi.com]
- 14. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
From Coal Tar Impurity to Privileged Scaffold: The Discovery and Historical Synthesis of Thiophene Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a sulfur-containing aromatic heterocycle, has journeyed from an obscure contaminant in coal tar to a cornerstone of modern medicinal chemistry and materials science.[1] Its structural resemblance to benzene, a principle known as bioisosterism, allows it to serve as a versatile surrogate for phenyl rings in bioactive molecules, often enhancing potency and modulating pharmacokinetic properties.[1] Central to the exploitation of this remarkable scaffold are its carboxylic acid derivatives, which serve as pivotal intermediates in the synthesis of a multitude of pharmaceuticals and functional materials.[2][3] This technical guide provides a comprehensive exploration of the discovery of thiophene and the foundational, historical methods developed for the synthesis of its primary carboxylic acid isomers: thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. We will delve into the causality behind key experimental choices, present detailed mechanistic pathways, and provide validated protocols that underscore the ingenuity of early synthetic chemistry.
The Serendipitous Discovery and Rise of Thiophene
This discovery unveiled a new class of heterocyclic compounds. Shortly after its isolation, foundational synthetic methods for the thiophene ring were established, including the Paal-Knorr, Volhard–Erdmann, and Gewald syntheses, which provided access to a variety of substituted thiophenes and set the stage for more complex derivatizations.[4][5][7] The realization that the thiophene ring could mimic a benzene ring in biological systems propelled its adoption in drug discovery, creating a pressing need for reliable methods to introduce functional groups, particularly the carboxylic acid moiety, onto the thiophene core.[6]
Foundational Syntheses of Thiophene-2-Carboxylic Acid
The 2-position of the thiophene ring is the most nucleophilic and thus the most common site for electrophilic substitution and subsequent functionalization. Consequently, the synthesis of thiophene-2-carboxylic acid received significant early attention. Two primary historical routes became the workhorses of synthetic chemists: the oxidation of 2-acetylthiophene and the carbonation of Grignard reagents.
Pathway 1: Oxidation of 2-Acetylthiophene via the Haloform Reaction
One of the most practical and enduring methods for preparing thiophene-2-carboxylic acid involves the oxidation of 2-acetylthiophene.[2][8] The starting material, 2-acetylthiophene, is readily prepared on a large scale via the Friedel-Crafts acylation of thiophene with acetic anhydride or acetyl chloride.[9][10]
Causality and Mechanism: The conversion of the acetyl group to a carboxylic acid is elegantly achieved through the haloform reaction, a classic transformation discovered in the 19th century.[11][12] The reaction proceeds in a basic medium with a halogen, such as sodium hypochlorite (bleach) or sodium hypobromite. The mechanism relies on two key principles: the increased acidity of the α-protons of the methyl ketone and the ability of the resulting trihalomethyl group to act as a leaving group.[13]
-
Enolate Formation and Halogenation: In the presence of a base (e.g., NaOH), the methyl proton of the acetyl group is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the halogen (e.g., Cl₂) in a series of three successive steps until all three protons are replaced, forming a trichloromethyl ketone intermediate.
-
Nucleophilic Acyl Substitution: The hydroxide ion then attacks the electrophilic carbonyl carbon. This normally would not lead to substitution in a ketone, but the presence of the three electron-withdrawing chlorine atoms stabilizes the resulting ⁻CCl₃ anion, making it a viable leaving group.
-
Proton Transfer: The ⁻CCl₃ anion is a strong base and immediately abstracts the acidic proton from the newly formed carboxylic acid, yielding the carboxylate salt and chloroform (the "haloform"). Acidic workup is required to protonate the carboxylate and furnish the final thiophene-2-carboxylic acid product.
Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid from 2-Acetylthiophene [2][10]
-
Preparation of Sodium Hypochlorite Solution: In a flask equipped with mechanical stirring and cooling, a solution of sodium hydroxide (e.g., 40g in 200mL water) is prepared and cooled in an ice bath. Chlorine gas is bubbled through the solution until the required amount is absorbed, maintaining the temperature below 10°C.
-
Oxidation: 2-Acetylthiophene is dissolved in a suitable solvent (e.g., dioxane or directly in the aqueous base). The prepared sodium hypochlorite solution is added dropwise to the stirred solution of 2-acetylthiophene, keeping the reaction temperature controlled (e.g., 20-30°C). The reaction is typically exothermic.
-
Workup: After the addition is complete, the mixture is stirred for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. Any excess hypochlorite is destroyed by adding a reducing agent like sodium bisulfite. The byproduct, chloroform, can be removed by steam distillation or extraction.
-
Isolation: The aqueous solution is cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. Thiophene-2-carboxylic acid precipitates as a white solid.
-
Purification: The solid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water or an appropriate organic solvent yields the pure product.
Pathway 2: Carbonation of 2-Thienylmagnesium Halide (Grignard Reaction)
The Grignard reaction, developed by Victor Grignard in 1900, provided a powerful tool for C-C bond formation and was quickly adapted for the synthesis of carboxylic acids. This method involves the reaction of an organomagnesium halide with carbon dioxide (in the form of dry ice).[14][15]
Causality and Mechanism: The synthesis begins with the preparation of the Grignard reagent from a 2-halothiophene, typically 2-bromothiophene. The magnesium atom inserts into the carbon-halogen bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. This "umpolung" is the cornerstone of Grignard chemistry. The nucleophilic carbon of the 2-thienylmagnesium bromide then attacks the electrophilic carbon of carbon dioxide.[16] The reaction is followed by an acidic workup to protonate the intermediate carboxylate salt.
Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Grignard Carbonation [17][18]
-
Apparatus: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.
-
Grignard Formation: Magnesium turnings are placed in a flask with a crystal of iodine (to activate the surface). A solution of 2-bromothiophene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated (often indicated by bubbling and heat) and maintained at a gentle reflux until all the magnesium has been consumed.
-
Carbonation: The Grignard solution is cooled and added slowly (e.g., via cannula) to a vigorously stirred slurry of crushed dry ice in anhydrous ether. This is a highly exothermic reaction and must be controlled.
-
Workup and Isolation: After the addition is complete, the mixture is allowed to warm to room temperature. Dilute acid (e.g., HCl or H₂SO₄) is added cautiously to quench the reaction and dissolve the magnesium salts.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are then extracted with an aqueous base (e.g., NaOH solution) to move the carboxylic acid into the aqueous layer as its salt.
-
Precipitation: The basic aqueous layer is separated, cooled, and acidified with a strong acid, which precipitates the thiophene-2-carboxylic acid. The product is collected by filtration, washed, and dried.
The Synthesis of Thiophene-3-Carboxylic Acid: A Regiochemical Challenge
Synthesizing thiophene-3-carboxylic acid presents a greater challenge due to the inherent reactivity of the thiophene ring.[3] Direct electrophilic attack (like acylation or formylation) overwhelmingly favors the 2-position. Therefore, historical syntheses relied on strategies that either started with a pre-functionalized thiophene at the 3-position or used directed metallation techniques. A common approach mirrors the Grignard methodology, but starts with 3-bromothiophene.
| Method Comparison for Thiophene Carboxylic Acid Synthesis | |||
| Method | Starting Material | Key Reagents | Advantages/Disadvantages |
| Haloform Reaction | 2-Acetylthiophene | NaOH, Cl₂ (or NaOCl) | Adv: Uses cheap reagents, scalable.[10] Disadv: Generates haloform byproducts. |
| Grignard Carbonation | 2- or 3-Halothiophene | Mg, CO₂ (dry ice) | Adv: Versatile, good yields.[17] Disadv: Requires strictly anhydrous conditions. |
| Direct C-H Carboxylation | Thiophene | Transition Metal Catalyst, CO₂ | Adv: Atom economical, avoids pre-functionalization.[19][20] Disadv: Modern method, may require specialized catalysts/conditions. |
The Evolution to Modern Synthesis: Direct C-H Carboxylation
While the historical methods are robust and still used, modern chemistry has pushed towards more efficient and atom-economical processes. The direct carboxylation of a C-H bond on the thiophene ring using carbon dioxide is a significant advancement.[21] These reactions are typically catalyzed by transition metals like palladium or silver, which can activate the C-H bond, allowing for the direct insertion of CO₂ without the need for pre-functionalization with a halogen.[19][20][22][23] This approach represents a greener and more streamlined paradigm in synthetic chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 11. Haloform reaction - Wikipedia [en.wikipedia.org]
- 12. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. quora.com [quora.com]
- 17. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - ProQuest [proquest.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
Fundamental Reactivity of the Cyanothiophene Scaffold: A Guide for Advanced Synthesis and Application
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The cyanothiophene scaffold represents a class of "privileged" heterocyclic motifs, finding extensive application in medicinal chemistry and materials science.[1] The strategic incorporation of a cyano group—a potent electron-withdrawing moiety—onto the inherently electron-rich thiophene ring fundamentally alters its electronic landscape and, consequently, its chemical reactivity. This guide provides an in-depth analysis of the core reactivity principles governing the cyanothiophene scaffold. We will move beyond simple reaction lists to explore the causal electronic effects that dictate regioselectivity and reaction pathways. Key transformations, including Nucleophilic Aromatic Substitution (SNAr), metal-catalyzed cross-coupling, and electrophilic substitutions, are examined through the lens of mechanistic understanding. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of cyanothiophenes for the rational design and synthesis of novel functional molecules.
The Electronic Architecture of Cyanothiophene
The reactivity of any aromatic system is dictated by the distribution of its π-electron density. While the thiophene ring is intrinsically electron-rich and prone to electrophilic attack, the introduction of a cyano (-CN) group dramatically reshapes this character.[2][3]
The cyano group exerts a powerful electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The π-system of the cyano group can accept electron density from the thiophene ring, delocalizing it onto the nitrogen atom. This effect is particularly potent and significantly reduces the ring's electron density.[4]
This profound electronic perturbation deactivates the ring towards traditional electrophilic aromatic substitution (SEAr) but critically, it activates the scaffold for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) required for this pathway.[5] Furthermore, the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level is a key feature exploited in the development of n-type organic semiconductor materials.[6][7][8]
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 2.1.1: SNAr of 2-Bromo-3-cyanothiophene with Sodium Methoxide
-
System Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-cyanothiophene (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise at room temperature. Causality: A slight excess of the nucleophile ensures complete consumption of the starting material.
-
Reaction: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-methoxy-3-cyanothiophene.
Metal-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. [9][10]Halo-cyanothiophenes are excellent substrates for reactions like Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, alkyl, and alkynyl groups.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halo-cyanothiophene, forming a Pd(II) species.
-
Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. [11]
Figure 3: General catalytic cycle for Suzuki cross-coupling.
Protocol 2.2.1: Suzuki Coupling of 3-Bromo-2-cyanothiophene with Phenylboronic Acid
-
System Preparation: In a flask, combine 3-bromo-2-cyanothiophene (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq). Causality: The base is crucial for the transmetalation step, activating the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and water. The biphasic system facilitates the reaction.
-
Reaction: Degas the mixture with nitrogen for 15 minutes, then heat to 90 °C under a nitrogen atmosphere for 12 hours. Monitor by TLC.
-
Work-up: Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue via flash column chromatography to obtain 3-phenyl-2-cyanothiophene.
Electrophilic Aromatic Substitution (SEAr)
Due to the strong deactivating effect of the cyano group, SEAr on the cyanothiophene scaffold is challenging and requires forcing conditions or the presence of additional activating groups. [4][12]When the reaction does occur, substitution is directed to the position least deactivated by the cyano group. For example, in 2-cyanothiophene, electrophilic attack is most likely at the C5 position.
Common SEAr reactions like nitration, halogenation, and Friedel-Crafts acylation typically require stronger Lewis acids and higher temperatures than those used for unsubstituted thiophene. [2]
Synthesis of the Cyanothiophene Scaffold
The construction of the cyanothiophene ring itself is a critical first step. The Gewald three-component reaction is a highly efficient and atom-economical method for synthesizing densely functionalized 2-amino-3-cyanothiophenes. [13]This reaction involves the condensation of an α-methylene ketone or aldehyde, an active methylene nitrile (like malononitrile or cyanoacetamide), and elemental sulfur in the presence of a base. [14][15][16]
Applications Driven by Reactivity
The unique reactivity of cyanothiophenes makes them valuable in diverse fields.
Table 1: Impact of Cyano-Substitution on Polythiophene Properties for Organic Electronics
| Polymer Backbone | Cyano Substitution | Effect on LUMO Level | Resulting Property | Reference |
| Poly(3-hexylthiophene) | None (p-type reference) | ~ -2.8 eV | Hole-transporting (p-type) | [6] |
| BTCNOR-based polymer | 4,4'-dicyano | Significantly lowered | Electron-transporting (n-type) | [6] |
| g4T2-T2 based polymer | Sequential cyanation | Gradually lowered (-2.55 to -3.90 eV) | Polarity shift from p-type to n-type | [7] |
-
Medicinal Chemistry: The cyanothiophene core is a key pharmacophore in a range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. [17][18][19][20]The scaffold's ability to undergo predictable SNAr and cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
-
Materials Science: The electron-deficient nature of cyanothiophenes makes them ideal building blocks for n-type organic semiconductors used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). [21][22]The ability to tune the LUMO energy level through cyano-substitution is a powerful strategy for designing high-performance materials. [7][8]
Conclusion
The fundamental reactivity of the cyanothiophene scaffold is a direct consequence of the powerful electron-withdrawing nature of the cyano group imposed upon the thiophene ring. This electronic interplay deactivates the ring for electrophilic attack while strongly promoting nucleophilic aromatic substitution, which, alongside modern metal-catalyzed cross-coupling reactions, forms the cornerstone of its synthetic utility. A thorough, mechanism-based understanding of these principles is paramount for any scientist seeking to harness the full potential of this versatile scaffold in the design and creation of next-generation pharmaceuticals and electronic materials.
References
-
ResearchGate. Synthesis of Multiply Substituted 3‐Cyano‐thiophenes. Available from: [Link]
-
Organic Chemistry Portal. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Available from: [Link]
-
Royal Society of Chemistry. Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers. Available from: [Link]
-
Taylor & Francis Online. Synthesis of novel fused thienodiazaphosphorine derivatives from 2-amino-3-cyanothiophenes and Lawesson's reagent. Available from: [Link]
-
YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available from: [Link]
-
Sci-Hub. Cycloaddition reactions. A new type of cycloadduct from a substituted 2-vinylthiophen and dmad. Tetrahedron. Available from: [Link]
-
Semantic Scholar. Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors. Available from: [Link]
-
ResearchGate. Sequential Cyanation of Polythiophenes: Tuning Charge Carrier Polarity in Organic Electrochemical Transistors. Available from: [Link]
-
Institut Polytechnique de Paris. Synthesis and electrical properties of cyano-substituted oligothiophenes towards n-type organic semiconductors. Available from: [Link]
-
Royal Society of Chemistry. Cyano-capped molecules: versatile organic materials. Available from: [Link]
-
PubMed Central. Therapeutic importance of synthetic thiophene. Available from: [Link]
-
Royal Society of Chemistry. High-performance n-type organic thermoelectrics enabled by modulating cyano-functionalized polythiophene backbones. Faraday Discussions. Available from: [Link]
-
Royal Society of Chemistry. Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
PubMed Central. Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis. Available from: [Link]
-
National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]
-
ResearchGate. Nucleophilic Substitution of Thiophene Derivatives | Request PDF. Available from: [Link]
-
PubMed Central. A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. Available from: [Link]
-
ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and. Available from: [Link]
-
YouTube. Cross Coupling Reactions - Catalytic Cycle Key Features. Available from: [Link]
-
Wikipedia. Nucleophilic substitution. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF. Available from: [Link]
-
Khan Academy. Nucleophilic substitution reactions (video). Available from: [Link]
-
Brainly.in. explain electrophilic substitution reaction in thiophene. Available from: [Link]
-
Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]
-
YouTube. Electrophilic substitution of thiophene. Available from: [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
The [3+2]Cycloaddition Reaction. Available from: [Link]
-
YouTube. 16.6 Cycloaddition Reactions | Organic Chemistry. Available from: [Link]
-
ResearchGate. Common thiophene derivatives and their application in pharmaceutical chemistry. Available from: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
PubMed Central. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available from: [Link]
-
ResearchGate. Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Available from: [Link]
Sources
- 1. Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. brainly.in [brainly.in]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. High-performance n-type organic thermoelectrics enabled by modulating cyano-functionalized polythiophene backbones - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. torontomu.ca [torontomu.ca]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 22. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: 3-Cyanothiophene-2-Carboxylic Acid and its Analogs as Versatile Synthons for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-cyanothiophene-2-carboxylic acid and its closely related derivatives as powerful synthons in the synthesis of a diverse range of heterocyclic compounds. We will delve into the synthetic strategies, detailed experimental protocols, and the mechanistic underpinnings that make these thiophene-based building blocks invaluable in medicinal chemistry and materials science. The focus will be on the construction of fused heterocyclic systems, particularly thienopyrimidines, which are prominent scaffolds in numerous biologically active molecules.
The Thiophene Synthon: A Gateway to Fused Heterocycles
Thiophene derivatives bearing vicinal (adjacent) cyano and carboxylic acid functionalities, or their synthetic equivalents like amides and esters, are exceptionally versatile precursors for the construction of fused heterocyclic rings. The inherent reactivity of these functional groups allows for a variety of cyclization strategies, leading to the formation of bicyclic systems where a thiophene ring is fused to another heterocyclic ring, such as pyrimidine or pyridine.
The strategic placement of an amino group at the 2-position and a cyano or carboxylate group at the 3-position of the thiophene ring is a common and powerful approach for synthesizing thieno[2,3-d]pyrimidines. These compounds are considered bioisosteres of purine, a fundamental component of DNA and RNA, making them attractive scaffolds for drug discovery.[1] Thienopyrimidines have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]
Synthesis of Thieno[2,3-d]pyrimidines: Key Strategies and Protocols
The synthesis of the thieno[2,3-d]pyrimidine scaffold from 2-aminothiophene-3-carbonitrile or its derivatives generally involves the construction of the pyrimidine ring onto the existing thiophene core. Several methods have been developed to achieve this, primarily differing in the reagents used to introduce the necessary carbon and nitrogen atoms to form the six-membered pyrimidine ring.
Strategy 1: Cyclization with Formamide
A straightforward approach to introduce the pyrimidine ring is through cyclization with formamide. This reaction provides a direct route to 4-aminothieno[2,3-d]pyrimidines.
Workflow for the Synthesis of 4-Aminothieno[2,3-d]pyrimidines
Caption: Synthesis of 4-aminothieno[2,3-d]pyrimidines via cyclocondensation.
Protocol 1: Synthesis of a 4-Aminothieno[2,3-d]pyrimidine Derivative [3][4]
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, add the starting 2-amino-3-cyanothiophene derivative (1.0 eq).
-
Add an excess of formamide to the flask to serve as both the reagent and the solvent.
-
-
Step 2: Reaction
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aminothieno[2,3-d]pyrimidine.
-
Causality: Formamide serves as a source of both a carbon atom (from the carbonyl group) and a nitrogen atom (from the amino group) to complete the pyrimidine ring. The high temperature of refluxing formamide provides the necessary activation energy for the cyclocondensation to occur.
Strategy 2: Cyclization with Urea and Thiourea
To access thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their thio-analogs, cyclization can be achieved using urea or thiourea. This approach is valuable for generating scaffolds with different substitution patterns at the 2- and 4-positions of the pyrimidine ring.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione [2]
-
Step 1: Reaction Setup
-
To a solution of ethyl 2-aminothiophene-3-carboxylate (1.0 eq) in a suitable solvent like ethanol, add N-ethylisocyanate.
-
-
Step 2: Cyclization
-
Add a catalytic amount of a base, such as ethanolic sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
Causality: The isocyanate provides the C2 and N3 atoms of the pyrimidine ring. The basic conditions facilitate the intramolecular cyclization by deprotonating the amino and newly formed ureido groups.
Strategy 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of thieno[2,3-d]pyrimidin-4-ones can be efficiently achieved under microwave conditions, often with significantly reduced reaction times and improved yields.[5]
Workflow for Microwave-Assisted Synthesis
Caption: Accelerated synthesis using microwave irradiation.
Protocol 3: Microwave-Assisted Synthesis of a Thieno[2,3-d]pyrimidin-4-one [5][6]
-
Step 1: Reaction Setup
-
In a microwave-safe reaction vessel, combine the 2-aminothiophene-3-carboxylic acid derivative (1.0 eq) and the appropriate cyclizing agent.
-
Seal the vessel.
-
-
Step 2: Microwave Irradiation
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for a short duration (e.g., 2 minutes) at a predetermined temperature and power.
-
-
Step 3: Work-up and Purification
-
After irradiation, cool the vessel to a safe temperature.
-
Open the vessel and process the reaction mixture as described in the conventional heating protocols (e.g., precipitation, filtration, and recrystallization).
-
Causality: Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized and efficient energy transfer accelerates the rate of the cyclization reaction, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating.
Data Summary: Reaction Conditions and Yields
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 2-Amino-3-cyanothiophene derivative | Formamide | Reflux | 4-Aminothieno[2,3-d]pyrimidine | 83% | [3][4] |
| 3-Cyanothiophene acetamide | H2O2, NaOH | Alkaline medium | 2-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one | 72% | [3][4] |
| 3-Cyanothiophene trichloroacetamide | H3PO4, PPA | - | 2-Trichloromethyl-thieno[2,3-d]pyrimidin-4(3H)-one | 90% | [3][4] |
| 2-Aminothiophene-3-carboxylic acid derivative | - | Microwave (2 min) | Thieno[2,3-d]pyrimidin-4-one | - | [5] |
Applications in Drug Discovery
The thienopyrimidine scaffold is a cornerstone in the development of a multitude of clinically relevant drugs.[7] Its structural similarity to purine allows it to interact with a wide range of biological targets, particularly kinases. Several thienopyrimidine derivatives are either approved drugs or are in clinical trials for the treatment of various diseases, including cancer.[7] The versatility of the synthetic routes starting from 3-cyanothiophene-2-carboxylic acid and its analogs allows for the creation of large libraries of substituted thienopyrimidines for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.[1]
Conclusion
3-Cyanothiophene-2-carboxylic acid and its derivatives are undeniably powerful and versatile synthons in heterocyclic chemistry. The ability to readily construct fused ring systems, particularly the medicinally important thienopyrimidine scaffold, underscores their significance. The protocols outlined in this guide, from traditional reflux conditions to modern microwave-assisted synthesis, provide researchers with a robust toolkit for accessing a wide array of novel heterocyclic compounds for applications in drug discovery, materials science, and beyond.
References
-
MDPI. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available from: [Link]
-
MDPI Encyclopedia. Thienopyrimidine. Available from: [Link]
-
ScienceDirect. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link]
-
ResearchGate. Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Available from: [Link]
-
Natural Sciences Publishing. Chemistry of Thienopyrimidines and Their Biological Applications. Available from: [Link]
-
AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - DERIVATIVES (2018-2025). Available from: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes & Protocols: Amide Coupling Strategies for 3-Cyanothiophene-2-Carboxylic Acid
Introduction: The Challenge and Opportunity of a Privileged Scaffold
3-Cyanothiophene-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its derivatives are integral to a range of pharmacologically active agents, including kinase inhibitors and anti-infectives, owing to the thiophene ring's ability to act as a bioisostere for a phenyl group and the specific vectoral arrangement of its functional groups.[1][2] The synthesis of 3-cyanothiophene-2-carboxamides is a frequent and critical transformation, yet it presents a distinct set of challenges.[3][4][5]
The molecule's electronic nature—specifically, the potent electron-withdrawing effects of both the cyano group at the 3-position and the inherent aromatic character of the thiophene ring—renders the carboxylic acid electron-deficient. This property can decrease the nucleophilicity of the corresponding carboxylate anion, making the initial activation step of the amide coupling process sluggish compared to electron-rich or aliphatic carboxylic acids.[6][7] Consequently, standard coupling protocols may result in low yields, incomplete conversion, or require harsh conditions that compromise the integrity of complex substrates.[8][9]
This guide provides a detailed examination of robust and field-proven amide coupling protocols specifically tailored for this valuable, yet challenging, substrate. We will move beyond simple step-by-step instructions to explore the underlying mechanistic principles, enabling researchers to make informed decisions, optimize reaction conditions, and troubleshoot effectively.
Foundational Principles: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically uphill process that requires the expulsion of a water molecule, typically at very high temperatures. Modern synthetic chemistry circumvents this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[10][11] This is achieved using a "coupling reagent." The activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond under mild conditions.
Caption: General workflow for amide bond formation.
Key factors influencing the success of this process for 3-cyanothiophene-2-carboxylic acid include the choice of coupling reagent, the base, the solvent, and the reaction temperature.
Protocol I: HATU-Mediated Coupling
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization.[12][13][14] For electron-deficient acids like 3-cyanothiophene-2-carboxylic acid, HATU is often the reagent of choice due to its potent activating power.[8] The reaction proceeds through the formation of a highly reactive OAt-active ester, which readily couples with even weakly nucleophilic amines.[12][13] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid without competing in the reaction.[12]
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-cyanothiophene-2-carboxylic acid (1.0 equiv).
-
Solvent Addition: Dissolve the acid in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of 0.1–0.5 M.
-
Reagent Addition: Add HATU (1.1–1.2 equiv) to the stirred solution. Follow with the amine component (1.0–1.2 equiv).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.0–3.0 equiv) dropwise. A color change may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitoring: Track the consumption of the carboxylic acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl or 1M citric acid, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as HATU is moisture-sensitive.[12] Consider pre-activating the acid with HATU and DIPEA for 10-15 minutes before adding the amine.[8]
-
No Reaction: For very unreactive amines, the reaction temperature can be gently increased to 40–50 °C. Confirm the quality of the HATU reagent, as it can degrade upon prolonged exposure to moisture.
Protocol II: EDC/HOBt with Catalytic DMAP
Principle: This is a classic, cost-effective method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15][16] However, this intermediate can be prone to side reactions. The addition of HOBt (Hydroxybenzotriazole) traps this intermediate to form a more stable HOBt-ester, reducing side reactions.[15] For electron-deficient substrates, the reaction can still be sluggish.[6] The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[6][17]
Caption: Mechanism of EDC/HOBt/DMAP coupling.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine 3-cyanothiophene-2-carboxylic acid (1.0 equiv), HOBt (1.1 equiv), the amine (1.1 equiv), and DMAP (0.1–0.2 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (0.1–0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise to the stirred mixture.
-
Base Addition: If the amine is used as a hydrochloride salt, add a tertiary amine base like Triethylamine (TEA) or DIPEA (2.5 equiv). If using the free amine, a base is often still beneficial.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute with Ethyl Acetate and wash with water or 1M citric acid to remove the urea byproduct and excess EDC.
-
Perform subsequent washes with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude material by flash column chromatography.
Troubleshooting
-
Formation of N-acylurea byproduct: This occurs when the O-acylisourea intermediate rearranges before being intercepted. Ensure HOBt is added with the acid at the beginning. Using a slight excess of HOBt can help.
-
Slow Reaction: The addition of catalytic DMAP is key for electron-deficient systems.[6][17] If the reaction is still slow, it can be gently heated, but monitor for potential side reactions.
Protocol III: T3P®-Mediated Coupling
Principle: Propanephosphonic Anhydride (T3P®) is a mild and highly efficient dehydrating agent used for amide bond formation.[18][19] It is valued for its operational simplicity, low toxicity, and exceptionally easy workup, as the phosphonic acid byproducts are highly water-soluble and easily removed by an aqueous wash.[19][20] This makes T3P® an excellent choice for both small-scale synthesis and large-scale process development. The reaction mechanism involves the formation of a mixed anhydride intermediate which is then attacked by the amine.[20][21]
Caption: Mechanism of T3P-mediated amide coupling.
Experimental Protocol
-
Reaction Setup: Add 3-cyanothiophene-2-carboxylic acid (1.0 equiv) and the amine (1.05 equiv) to a round-bottom flask.
-
Solvent and Base: Dissolve the components in a suitable solvent such as Ethyl Acetate, THF, or Acetonitrile. Add a base, typically Pyridine or DIPEA (2.0–3.0 equiv).
-
T3P® Addition: Add T3P® (typically supplied as a 50% solution in a solvent like Ethyl Acetate or DMF) dropwise (1.2–1.5 equiv) to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 1–6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or a saturated solution of NaHCO₃.
-
If using an immiscible organic solvent like Ethyl Acetate, separate the layers. The organic layer contains the product.
-
Wash the organic layer again with water and then brine. The water-soluble phosphonic acid byproducts are efficiently removed in these aqueous washes.[20]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.
Troubleshooting
-
Incomplete Reaction: Ensure sufficient base is present to neutralize the carboxylic acid and any acid generated during the reaction. A slight excess of T3P® can be beneficial.
-
Product Purification Issues: The primary advantage of T3P® is the simple workup.[21] If byproducts are difficult to remove, ensure the aqueous washes are thorough. Using a basic wash (NaHCO₃) helps hydrolyze and solubilize any remaining phosphonic species.[20]
Comparative Analysis of Protocols
| Feature | HATU | EDC/HOBt/DMAP | T3P® |
| Activation Power | Very High | Moderate to High | High |
| Reaction Time | Fast (1-4 h) | Moderate (4-18 h) | Fast (1-6 h) |
| Typical Yields | Excellent | Good to Excellent | Excellent |
| Workup | Standard aqueous workup | Standard; urea removal can be tricky | Exceptionally easy aqueous workup |
| Byproducts | Water-soluble | Urea (sometimes insoluble) | Water-soluble phosphonates |
| Cost | High | Low | Moderate |
| Best For... | Difficult couplings, high-value substrates, speed | Cost-sensitive synthesis, standard couplings | Scale-up, green chemistry, easy purification |
Conclusion
The successful synthesis of amides from 3-cyanothiophene-2-carboxylic acid hinges on selecting a coupling protocol that can effectively overcome the substrate's electron-deficient nature. For rapid, high-yield synthesis of valuable and complex derivatives, HATU stands out as the premier choice. The EDC/HOBt/DMAP system offers a reliable and cost-effective alternative, particularly when reaction time is less critical. For applications where ease of purification and process scalability are paramount, T3P® provides a compelling and efficient solution with significant green chemistry advantages. By understanding the principles and practical details of these protocols, researchers can confidently and efficiently access the diverse chemical space offered by 3-cyanothiophene-2-carboxamides.
References
-
Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. PubMed. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6818-6864. ACS Publications. Available at: [Link]
-
Tantry, S. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. PubMed. Available at: [Link]
-
ResearchGate. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Available at: [Link]
-
Tantry, S. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. NIH. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Broguiere, T., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(1). NIH. Available at: [Link]
-
Tantry, S. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. ResearchGate. Available at: [Link]
-
YouTube. (2022). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Available at: [Link]
-
Inhibitor Research Hub. (n.d.). HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Bond Formation. Available at: [Link]
-
Jard, G., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect, 3(44), 12492-12496. Spiral. Available at: [Link]
-
Bakthadoss, M., & Chithiravel, V. (2015). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis, 47(10), 1331-1349. Available at: [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Available at: [Link]
-
Lindhardt, A. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11645-11649. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. NIH. Available at: [Link]
-
Abuelizz, H. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1386-1398. NIH. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
Sharma, S., & Gevorgyan, V. (2020). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 59(31), 12616-12630. NIH. Available at: [Link]
-
ResearchGate. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]
- Google Patents. (1989). Process for preparing thiophene derivatives.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]
-
ResearchGate. (2023). Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. Available at: [Link]
- Google Patents. (2015). Preparation method of derivatives of 2-aminothiophene-3 formamide.
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available at: [Link]
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. peptidebridge.com [peptidebridge.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 20. youtube.com [youtube.com]
- 21. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Application Notes & Protocols: Leveraging 3-Cyanothiophene-2-Carboxylic Acid for the Synthesis of Novel Kinase Inhibitors
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Abstract & Introduction
Protein kinases are a critical class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established hallmark of numerous pathologies, particularly cancer, making them one of the most important target families for modern therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to be readily modified and to interact favorably with the ATP-binding site of various kinases.
The thiophene ring is one such scaffold, and its derivatives are integral to a wide range of potent kinase inhibitors.[3][4] This document provides detailed application notes and protocols on the strategic use of 3-cyanothiophene-2-carboxylic acid , a versatile and highly functionalized starting material for the synthesis of diverse kinase inhibitor libraries, with a focus on the construction of thieno[2,3-d]pyrimidine cores. The strategic placement of the cyano and carboxylic acid functionalities on adjacent carbons of the thiophene ring provides a powerful handle for efficient cyclization reactions, enabling the rapid construction of complex heterocyclic systems that are central to many clinically relevant kinase inhibitors.
The Strategic Advantage of the 3-Cyanothiophene-2-Carboxylic Acid Scaffold
The utility of 3-cyanothiophene-2-carboxylic acid stems from its unique combination of structural features. The thiophene core itself is a bioisostere for phenyl and other aromatic rings, offering favorable physicochemical properties. The two functional groups, the nitrile (-CN) and the carboxylic acid (-COOH), are the key to its synthetic versatility.
-
Orthogonal Reactivity: The cyano and carboxylic acid groups can participate in sequential or one-pot multicomponent reactions. The carboxylic acid is readily converted into an amide, which can then undergo intramolecular cyclization with the adjacent nitrile.
-
Annulation Reactions: This ortho-positioning is ideal for annulation, the process of building a new ring onto an existing one. This is most powerfully demonstrated in the synthesis of thieno[2,3-d]pyrimidines, a core structure found in inhibitors of STAT3, PI3K, and various tyrosine kinases.[5][6]
-
Pharmacophoric Contribution: The nitrile group can act as a hydrogen bond acceptor, while the carboxylic acid provides a key attachment point for introducing diverse side chains that can probe different regions of the kinase active site, thereby modulating potency and selectivity.[7]
Table 1: Physicochemical Properties of 3-Cyanothiophene-2-Carboxylic Acid
| Property | Value |
| CAS Number | 58231-00-8[8][9] |
| Molecular Formula | C₆H₃NO₂S |
| Molecular Weight | 153.16 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, and hot alcohols |
Core Synthetic Strategy: Construction of a Thieno[2,3-d]pyrimidine Kinase Inhibitor Core
The most prominent application of 3-cyanothiophene-2-carboxylic acid is in the synthesis of the thieno[2,3-d]pyrimidine scaffold. This bicyclic system is a potent "hinge-binder," a critical pharmacophore that forms hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The following multi-step protocol outlines a general and robust pathway from the starting material to a versatile intermediate ready for diversification.
Caption: Synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine Intermediate
This protocol details the construction of a key intermediate that can be readily diversified.
Materials:
-
3-Cyanothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (NH₄OH) or Formamide
-
Formic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous solvents (DCM, Dioxane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 3-Cyano-thiophene-2-carboxamide
Causality: The carboxylic acid is first activated, typically by conversion to an acid chloride, to facilitate nucleophilic attack by ammonia. This forms the primary amide, which is a necessary precursor for the subsequent cyclization step.
-
To a stirred suspension of 3-cyanothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq).
-
Stir vigorously for 1 hour. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxamide.
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
Causality: Heating the carboxamide with a one-carbon source like formic acid promotes an intramolecular cyclization. The amide nitrogen attacks the nitrile carbon, leading to the formation of the pyrimidinone ring.
-
Suspend the 3-cyano-thiophene-2-carboxamide (1.0 eq) in formic acid (10 vol).
-
Reflux the mixture for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water to remove residual formic acid, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine
Causality: The hydroxyl group of the pyrimidinone tautomer is converted to a chloro group using a standard chlorinating agent like POCl₃. This chloro group is an excellent leaving group, transforming the position into an electrophilic site for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
-
To the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 vol).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-chlorothieno[2,3-d]pyrimidine intermediate.
Diversification and Structure-Activity Relationship (SAR)
The 4-chloro intermediate is a linchpin for creating a library of analogs. By reacting it with various primary or secondary amines in an SₙAr reaction, a diverse range of substituents can be installed at the 4-position. This is crucial for exploring the SAR and optimizing inhibitor properties.
General SAR Insights:
-
Hinge-Binding: The N1 and N3 atoms of the pyrimidine ring are critical for forming hydrogen bonds with the kinase hinge region.
-
Solvent-Front Exposure: The substituent introduced at the C4 position typically points towards the solvent-exposed region of the ATP-binding site. Introducing polar groups here can improve potency and solubility.[7]
-
Gatekeeper Interaction: Modifications on the thiophene ring can be used to target the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Carboxylic Acid vs. Ester: For many kinase targets, a free carboxylic acid on the scaffold or a substituent is beneficial for activity. Conversion to an ester often leads to a significant drop in potency, suggesting a key ionic or hydrogen-bonding interaction is lost.[7][10]
Biological Evaluation: Kinase Inhibition Assay
Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a common, robust method.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Protocol 2: General Protocol for In Vitro Kinase Assay (e.g., PI3Kα)
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Add the master mix to the wells containing the compounds.
-
Prepare an ATP solution and add it to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to controls. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a four-parameter dose-response curve.
Table 2: Example Kinase Inhibition Data for a Hypothetical Series
| Compound | R-Group at C4 Position | PI3Kα IC₅₀ (nM) |
| TH-01 | -NH-phenyl | 150 |
| TH-02 | -NH-(4-morpholinophenyl) | 25 |
| TH-03 | -NH-(4-carboxyphenyl) | 8 |
| TH-04 | -NH-(4-methoxyphenyl) | 98 |
This hypothetical data illustrates that adding a polar morpholine group (TH-02) and a carboxylic acid (TH-03) significantly improves potency over the simple phenyl (TH-01) or methoxy (TH-04) analogs, a common trend in kinase inhibitor optimization.
Conclusion
3-Cyanothiophene-2-carboxylic acid is a powerful and commercially available building block for the synthesis of kinase inhibitors. Its inherent functionality allows for the efficient construction of privileged scaffolds, most notably the thieno[2,3-d]pyrimidine core. The protocols and strategies outlined in this document provide a solid foundation for researchers in drug discovery to design and synthesize novel, potent, and selective kinase inhibitors for a variety of therapeutic targets.
References
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (Source: )
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. (Source: )
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (Source: [Link])
- Annulated 2-amino-3-cyano thiophenes and derivatives for the tre
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (Source: [Link])
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (Source: [Link])
-
Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. (Source: [Link])
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (Source: [Link])
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. (Source: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (Source: [Link])
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (Source: [Link])
-
Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. (Source: [Link])
-
Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. (Source: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (Source: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (Source: [Link])
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (Source: [Link])
-
Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. (Source: [Link])
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (Source: [Link])
-
3-cyanothiophene-2-carboxylic acid | CAS: 58231-00-8. (Source: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 8. 3-cyanothiophene-2-carboxylic acid | CAS: 58231-00-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. 58231-00-8 Cas No. | 3-Cyanothiophene-2-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The 3-Cyanothiophene-2-Carboxylic Acid Scaffold in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thiophene ring is a privileged heterocycle in medicinal chemistry, prized for its ability to mimic a phenyl ring while offering unique electronic properties and vectors for substitution. This guide focuses on a particularly versatile derivative: 3-cyanothiophene-2-carboxylic acid. This scaffold serves as a foundational building block for a diverse range of biologically active molecules. We will explore its application in developing inhibitors for key therapeutic targets, provide detailed protocols for the synthesis and evaluation of its derivatives, and discuss the underlying structure-activity relationships that govern its efficacy.
The Thiophene Scaffold: A Versatile Core
The 3-cyanothiophene-2-carboxylic acid moiety is a highly valuable starting point in drug discovery due to its rigid structure and the orthogonal reactivity of its functional groups. The carboxylic acid at the 2-position is readily functionalized via amidation or esterification, allowing for the exploration of interactions with target proteins.[1] The nitrile group at the 3-position acts as a potent hydrogen bond acceptor and can be a key pharmacophoric element or a synthetic handle for further elaboration into other functional groups like tetrazoles, a common bioisostere for carboxylic acids.[2][3] The presence of these two groups in a 1,2-relationship on the thiophene ring creates a specific conformational presentation that has proven effective for binding to various enzymatic active sites and receptors.
Synthetic Pathways and Derivatization
The true power of this scaffold lies in its synthetic tractability. Derivatives are most commonly accessed through two primary routes: modification of a pre-formed thiophene ring or construction of the ring itself via methods like the Gewald reaction, which yields highly substituted 2-aminothiophenes that can be precursors to the target scaffold.[4][5]
Protocol 1: General Procedure for Amide Coupling
Amidation of the carboxylic acid is the most common derivatization strategy, enabling the introduction of diverse chemical groups to probe interactions with a target protein.
Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization, in combination with a non-nucleophilic base (DIPEA) to activate the carboxylic acid for nucleophilic attack by the desired amine.[6][7]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-cyanothiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Activation: To the stirred solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Caption: Workflow for the synthesis of 3-cyanothiophene-2-carboxamides.
Application: Kinase Inhibition (FLT3)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a critical therapeutic target. A series of 2-acylaminothiophene-3-carboxamides, derived from the core scaffold, have been identified as potent inhibitors of FLT3.[8]
Structure-Activity Relationship (SAR) Insights
The thiophene core acts as a hinge-binding motif, a common strategy in kinase inhibitor design. The 2-acylamino group and the 3-carboxamide group are crucial for orienting substituents to interact with the ATP binding site.
-
2-Position: The acylamino group provides a key hydrogen bond donor. The nature of the acyl group is critical for potency.
-
3-Position: The carboxamide can be varied to interact with the solvent-exposed region of the kinase, influencing solubility and cell permeability.
-
5-Position: Substitution at this position is often used to target the hydrophobic pocket within the ATP binding site.
| Compound ID | R Group (at 2-acylamino) | R' Group (at 3-carboxamide) | FLT3 IC₅₀ (µM) | MV4-11 Cell Proliferation IC₅₀ (µM) |
| 44 | 3-pyridyl | Cyclopropyl | 0.027 | 0.41 |
| 42 | Phenyl | Cyclopropyl | 0.11 | 1.1 |
| 34 | 3-pyridyl | Methyl | 0.16 | 1.5 |
Data synthesized from Patch et al., Bioorg. Med. Chem. Lett. 2006.[8]
Caption: SAR map for 2-acylaminothiophene-3-carboxamide FLT3 inhibitors.
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay (LanthaScreen™)
Rationale: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory activity of test compounds against the isolated FLT3 enzyme. It measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a solution containing the FLT3 enzyme and the fluorescein-labeled poly(GT) substrate in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final concentrations should be optimized but are typically in the low nM range for the enzyme and near the Kₘ for ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20).
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application: Antimycobacterial Agents (DprE1)
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. Thiophene-arylamide derivatives have been discovered as potent inhibitors of DprE1.[6]
The synthetic strategy involves preparing a 2-aminothiophene-3-carboxylic acid intermediate, which is then coupled with various aryl carboxylic acids to produce the final inhibitors.[6] This highlights the modularity of the scaffold, allowing for systematic exploration of the SAR. Selected compounds have demonstrated potent activity against both drug-susceptible and extensively drug-resistant (XDR) strains of tuberculosis.[6]
Application: Analgesics (ANO1 Ion Channel)
Anoctamin 1 (ANO1) is a calcium-activated chloride channel implicated in nerve depolarization and pain signaling. Inhibitors of ANO1 are being explored as novel analgesic agents. Through virtual screening and subsequent optimization, 4-arylthiophene-3-carboxylic acid derivatives were identified as potent ANO1 inhibitors.[9] The lead compound from this series demonstrated significant analgesic effects in animal models of pain.[9] This application showcases the utility of the thiophene carboxylic acid core, where the carboxylic acid itself is a key pharmacophoric feature for interacting with the target.
Broader Therapeutic Potential
Beyond these specific examples, derivatives of the thiophene-2-carboxylic acid scaffold have been investigated for a wide range of biological activities:
-
Anticancer: Certain 2-aminothiophene-3-carboxylic acid esters show selective cytostatic activity against T-cell lymphoma and prostate cancer cell lines.[10][11]
-
Antimicrobial: Benzo[b]thiophene-2-acylhydrazones, derived from the corresponding carboxylic acid, have shown activity against multidrug-resistant Staphylococcus aureus.[12]
-
GABA Receptor Modulation: 2-(Acylamino)thiophene-3-carboxylates have been characterized as positive allosteric modulators of the GABA-B receptor.[4]
Conclusion and Future Perspectives
The 3-cyanothiophene-2-carboxylic acid scaffold and its close relatives are cornerstones of modern medicinal chemistry. Their synthetic accessibility and the precise spatial arrangement of key functional groups provide a robust platform for the design of potent and selective modulators of diverse biological targets. Future work will likely focus on leveraging this core structure to tackle emerging therapeutic challenges, such as developing covalent inhibitors by incorporating reactive functionalities, or exploring novel bioisosteric replacements for the nitrile and carboxylic acid groups to fine-tune pharmacokinetic properties. The continued exploration of this versatile scaffold promises to yield new generations of therapeutic agents.
References
-
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available from: [Link]
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Autech Industry Co., Limited. Available from: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available from: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available from: [Link]
-
Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. National Center for Biotechnology Information (PMC). Available from: [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available from: [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. ResearchGate. Available from: [Link]
-
Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. PubMed. Available from: [Link]
-
Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Semantic Scholar. Available from: [Link]
-
Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. National Center for Biotechnology Information. Available from: [Link]
-
Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Center for Biotechnology Information. Available from: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information (PMC). Available from: [Link]
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
-
Assessment of the Genotoxic and Carcinogenic Potentials of 3-aminothiophene Derivatives Using in Vitro and in Silico Methodologies. PubMed. Available from: [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Cyanothiophene-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural similarity to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced potency and improved pharmacokinetic profiles of drug candidates.[3] Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][3]
This guide focuses on the synthetic pathways originating from 3-cyanothiophene-2-carboxylic acid and its derivatives, particularly the more readily accessible 2-aminothiophene-3-carbonitriles and 2-aminothiophene-3-carboxylates. These precursors are pivotal in the construction of a diverse array of bioactive molecules, most notably the thieno[2,3-d]pyrimidine class of compounds, which are known for their significant therapeutic potential.[4][5] We will delve into the mechanistic rationale behind synthetic strategies, provide detailed, field-tested protocols, and present data on the biological activities of the resulting molecules.
Strategic Overview: From Starting Materials to Bioactive Compounds
The synthesis of bioactive molecules from thiophene precursors can be broadly categorized into a two-stage process. The first stage involves the construction of the core thiophene ring, typically a polysubstituted 2-aminothiophene, via the highly efficient Gewald reaction.[6][7] The second stage focuses on the elaboration of this versatile intermediate into more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, through various cyclization strategies.
While the user's query specifies 3-cyanothiophene-2-carboxylic acid as the starting material, it is crucial to note that in practice, the most common and efficient synthetic routes to the target bioactive molecules commence with precursors like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate or 2-amino-4,5-dimethylthiophene-3-carbonitrile. These are readily prepared in a one-pot Gewald synthesis. For the purpose of this comprehensive guide, we will first detail the robust and widely adopted Gewald synthesis of these key intermediates. Subsequently, we will address the synthetic conversion of 3-cyanothiophene-2-carboxylic acid to these crucial building blocks.
Part 1: Synthesis of Key 2-Aminothiophene Intermediates via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward and atom-economical route to highly functionalized 2-aminothiophenes.[7][8] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base.[9]
Causality in Experimental Choices for the Gewald Reaction:
-
Choice of Base: A tertiary amine, such as triethylamine or morpholine, is commonly used to catalyze the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The base also facilitates the reaction of the resulting α,β-unsaturated nitrile with elemental sulfur.
-
Solvent Selection: Polar aprotic solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants and facilitate the reaction progress.
-
Temperature Control: The reaction is typically conducted at a moderately elevated temperature (50-65 °C) to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol details the synthesis of a key precursor for many bioactive molecules.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butanone | 72.11 | (user defined) | (user defined) |
| Ethyl cyanoacetate | 113.12 | (user defined) | (user defined) |
| Sulfur | 32.06 | (user defined) | (user defined) |
| Triethylamine | 101.19 | (user defined) | (user defined) |
| Ethanol | 46.07 | (user defined) | - |
Procedure:
-
To a stirred solution of 2-butanone and ethyl cyanoacetate in ethanol, add elemental sulfur.
-
Slowly add triethylamine to the mixture.
-
Heat the reaction mixture to 55-65 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as brown plates.[6]
Characterization Data (Expected):
-
Appearance: Brown crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 1.2 (t, 3H), 2.0 (s, 3H), 2.3 (s, 3H), 4.5 (q, 2H), 5.9 (br s, 2H).[4]
-
IR (KBr, cm⁻¹): 3433, 3336 (NH₂), 2918 (C-H), 1716 (C=O), 1609 (C=C).[4]
Figure 1: Conceptual workflow of the Gewald reaction.
Part 2: Synthesis of Bioactive Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties.[10][11] They are typically synthesized through the cyclization of 2-aminothiophene precursors.
Protocol 2: Synthesis of 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of a 2-aminothiophene-3-carbonitrile with formic acid.[12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4,5-dimethylthiophene-3-carbonitrile | 166.24 | (user defined) | (user defined) |
| Formic acid (98%) | 46.03 | (user defined) | - |
| Sulfuric acid (conc.) | 98.08 | Catalytic amount | - |
Procedure:
-
To a solution of 2-amino-4,5-dimethylthiophene-3-carbonitrile in formic acid, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one.
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 2.35 (s, 3H), 2.45 (s, 3H), 8.10 (s, 1H), 12.2 (br s, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 12.5, 14.0, 115.8, 120.5, 130.1, 145.2, 158.9, 160.3.
Figure 2: Synthetic route to thieno[2,3-d]pyrimidin-4-ones.
Part 3: Addressing the Synthesis from 3-Cyanothiophene-2-Carboxylic Acid
While less common, it is conceptually feasible to synthesize the key 2-aminothiophene intermediates from 3-cyanothiophene-2-carboxylic acid. This would likely involve a multi-step process. A plausible synthetic route would be the conversion of the carboxylic acid to a carboxamide, followed by a Hofmann rearrangement or a similar transformation to introduce the 2-amino group.
Hypothetical Synthetic Pathway:
-
Amide Formation: Conversion of 3-cyanothiophene-2-carboxylic acid to 3-cyanothiophene-2-carboxamide using standard amide coupling reagents (e.g., SOCl₂ followed by ammonia).
-
Hofmann Rearrangement: Treatment of the 3-cyanothiophene-2-carboxamide with a reagent like bromine in sodium hydroxide solution to induce rearrangement to 2-amino-3-cyanothiophene.
This route is less direct and potentially lower yielding than the Gewald synthesis, which explains the prevalence of the latter in the literature.
Part 4: Biological Activity of Synthesized Thiophene Derivatives
The synthesized thiophene derivatives, particularly the thieno[2,3-d]pyrimidines, have been evaluated for a range of biological activities. Below is a summary of reported anticancer and antimicrobial activities.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of substituted thieno[2,3-d]pyrimidin-4(3H)-ones.[10][13]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 15 | A549 (Lung) | 0.94 | [10] |
| Compound 2b | Hep3B (Liver) | 5.46 | [14] |
| Compound 2d | Hep3B (Liver) | 8.85 | [14] |
| Compound 2e | Hep3B (Liver) | 12.58 | [14] |
| Compound 13 | SKOV3 (Ovarian) | ~0.001 | [15] |
| Compound 25d | SKOV3 (Ovarian) | ~0.001 | [15] |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promising activity against various bacterial strains.[11]
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| Compound 1 | MRSA | 2-16 | [11] |
| Compound 2 | VRSA | 2-16 | [11] |
Conclusion and Future Perspectives
The synthetic routes starting from 2-aminothiophene precursors, readily accessible via the Gewald reaction, offer a robust and versatile platform for the development of novel bioactive molecules. The thieno[2,3-d]pyrimidine scaffold, in particular, continues to be a fertile ground for the discovery of potent anticancer and antimicrobial agents. The detailed protocols and biological data presented in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of thiophene-based therapeutics. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising scaffolds into clinical candidates.
References
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (n.d.). Retrieved January 18, 2026, from [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities] - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved January 18, 2026, from [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved January 18, 2026, from [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (n.d.). Retrieved January 18, 2026, from [Link]
- US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents. (n.d.).
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Cyanothiophene-2-Carboxylic Acid for the Development of Novel Antimicrobial Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The thiophene ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Thiophene derivatives are known to possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on 3-cyanothiophene-2-carboxylic acid , a versatile and highly functionalized starting material, for the rational design and synthesis of novel antimicrobial candidates. Its dual reactive sites—the carboxylic acid and the cyano group—provide a robust platform for creating extensive chemical libraries to explore structure-activity relationships (SAR) and identify potent lead compounds.
This document serves as a comprehensive technical guide, outlining the scientific rationale, synthesis strategies, and detailed screening protocols for utilizing this scaffold in a modern antimicrobial drug discovery program.
Section 1: The Scientific Rationale - Why 3-Cyanothiophene-2-Carboxylic Acid?
The selection of a starting scaffold is a critical decision in a drug discovery campaign. 3-Cyanothiophene-2-carboxylic acid is an advantageous choice for several reasons:
-
Inherent Biological Relevance: The substituted thiophene nucleus is a "privileged structure" frequently associated with antimicrobial activity. For instance, derivatives of 3-aminothiophene-2-carboxylates have demonstrated significant antibacterial and antifungal properties.[5] This history provides a strong rationale that new derivatives of this core may exhibit the desired bioactivity.
-
Chemical Versatility and Synthetic Accessibility: The true power of this molecule lies in its functional handles. The carboxylic acid at the C2 position is readily converted into a wide range of functional groups, most notably amides, through well-established coupling reactions. Amide formation is a cornerstone of medicinal chemistry as it allows for the systematic introduction of diverse chemical groups to probe the molecular landscape of the target.
-
Structure-Activity Relationship (SAR) Potential: The ability to easily generate a library of derivatives is fundamental to building a robust SAR. By systematically modifying the groups attached to the thiophene core, researchers can correlate specific structural changes with increases or decreases in antimicrobial potency and selectivity, guiding the optimization process toward a clinical candidate.[4][6]
Section 2: The Drug Discovery Workflow: From Synthesis to Screening
A successful antimicrobial development program follows a logical, multi-stage progression. The workflow begins with the synthesis of a focused library of compounds, followed by a cascade of in vitro assays to determine potency and selectivity. Promising hits are then used to build an SAR model that informs the design of optimized next-generation compounds.
Protocol: Synthesis of 3-Cyanothiophene-2-carboxamide Derivatives
This protocol describes a general method for synthesizing a library of amide derivatives from 3-cyanothiophene-2-carboxylic acid. Amide bond formation is a robust and high-yielding reaction, ideal for generating chemical diversity.
Causality: The choice of amide coupling is strategic. The resulting N-substituent can be varied almost infinitely, allowing for fine-tuning of properties like solubility, cell permeability, and target binding affinity, which are critical for antimicrobial activity.[3][7]
Materials:
-
3-Cyanothiophene-2-carboxylic acid
-
Substituted primary or secondary amine (R1R2-NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-cyanothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Coupling Agent: Add the coupling agent, HATU (1.2 eq), portion-wise to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol: Antimicrobial Screening via Broth Microdilution (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a quantitative and reproducible technique recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Self-Validation: This protocol incorporates essential controls to ensure the validity of the results. The positive control confirms bacterial viability and the efficacy of the test system, the negative control confirms the sterility of the media, and the compound control ensures the compound itself does not cause turbidity.
Materials:
-
Synthesized thiophene derivatives (stock solutions in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile, U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (600 nm)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[8]
-
Inoculum Dilution: Dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a range of decreasing compound concentrations.
-
Plate Setup & Inoculation:
-
Test Wells (Columns 1-10): Add 100 µL of the diluted bacterial inoculum. The final volume will be 200 µL.
-
Positive Control (Column 11): Add 100 µL of CAMHB and 100 µL of the diluted inoculum (no compound).
-
Negative/Sterility Control (Column 12): Add 200 µL of CAMHB only (no compound, no inoculum).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control. This can be assessed visually or by reading the optical density (OD) at 600 nm.[4]
Data Presentation: MIC values should be compiled in a clear, tabular format for easy comparison.
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -H | >128 | >128 |
| Cpd-01 | -Phenyl | 64 | 128 |
| Cpd-02 | -4-Cl-Ph | 16 | 64 |
| Cpd-03 | -4-F-Ph | 32 | 64 |
| Ciprofloxacin | N/A | 0.5 | 0.015 |
Table 1: Hypothetical MIC data for a series of 3-cyanothiophene-2-carboxamide derivatives.
Section 3: Assessing Safety and Selectivity
An effective antimicrobial must be selectively toxic, meaning it inhibits or kills pathogens at concentrations that are not harmful to host cells.[11][12] This is a critical hurdle in drug development.
The Selectivity Index (SI)
The Selectivity Index is a crucial metric for prioritizing compounds. It is the ratio of a compound's cytotoxicity to its antimicrobial activity. A higher SI value indicates greater selectivity for the microbial target.
SI = IC₅₀ / MIC
Where:
-
IC₅₀ (or CC₅₀): The half-maximal inhibitory concentration against a mammalian cell line.
-
MIC: The minimum inhibitory concentration against the target microbe.
Protocol: Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Multi-well plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[13]
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the MIC and cytotoxicity assays are used to build an SAR. This involves correlating the chemical structures of the synthesized derivatives with their biological activities to understand which molecular features are critical for potency and selectivity.[14]
For example, analysis of the hypothetical data in Table 1 might suggest that adding an electron-withdrawing group (like chlorine) to the phenyl ring at the para-position enhances activity against S. aureus. This insight would then guide the synthesis of new derivatives with different halogens or other electron-withdrawing groups to further probe this effect.
This iterative cycle of design, synthesis, and testing is the engine of lead optimization, aiming to produce a compound with a potent MIC, a high IC₅₀ (low toxicity), and favorable drug-like properties.
Section 5: Advanced Evaluation - In Vivo Efficacy
Promising lead compounds with strong in vitro activity and a high selectivity index must ultimately be evaluated in vivo to assess their efficacy in a complex biological system.[15]
-
Initial In Vivo Screening: Simpler models like Caenorhabditis elegans can be used for rapid, high-throughput screening of compounds to assess their ability to clear an infection in a living host.[16]
-
Mammalian Infection Models: The gold standard for preclinical evaluation involves using mammalian models (typically mice or rats) that mimic human infections.[17][18] These studies are essential for evaluating pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the drug's effect on the pathogen in the host). Common models include thigh infection, sepsis, and organ-specific infection models.[19] The choice of model is highly dependent on the target pathogen and the intended clinical application.
Conclusion
3-Cyanothiophene-2-carboxylic acid represents a highly promising and synthetically tractable scaffold for the development of novel antimicrobial agents. By employing a systematic workflow encompassing rational design, targeted synthesis, and a robust cascade of in vitro screening assays, researchers can efficiently build a comprehensive structure-activity relationship. This knowledge-driven approach is critical for optimizing lead compounds, balancing antimicrobial potency with host cell safety, and ultimately identifying candidates with the potential to address the growing challenge of antimicrobial resistance.
References
- Kretschmer, D., & Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 71-85). Humana Press.
- Kretschmer, D., Gekeler, C., & Wolz, C. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 101-117). Humana Press.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- O'Gara, J. P. (1993). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 37(11), 2413–2420.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Kong, C., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 941011.
- Simões, M., Lemos, M., & Sousa, J. C. (2017). Antimicrobial efficacy validation using in vitro and in vivo testing methods. Biofilm, 100005.
- Bartlett, J. G., et al. (1983). Evaluation of antimicrobial agents in animal models of infections involving Bacteroides fragilis. Reviews of Infectious Diseases, 5(2), 298-303.
- Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 407.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Testing Antimicrobial Agent-6 Cytotoxicity. BenchChem.
- Rieger, J., et al. (2023). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Frontiers in Veterinary Science, 10, 1148767.
- Patel, R. B., et al. (2013). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 5(5), 188-194.
- Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7833–7844.
- Yilmaz, I., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309489.
- Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. APEC.
- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358983.
- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. RSC Medicinal Chemistry, 13(1), 2-24.
- ResearchGate. (n.d.). Thiophene-containing compounds with antimicrobial activity.
- Taylor & Francis Online. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
- Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933.
- Patil, S. B., et al. (2014). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 6(5), 101-105.
- Thang, P. Q., et al. (2021). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. ACS Infectious Diseases, 7(5), 1335–1346.
- Alfa Chemistry. (n.d.). 3-Cyanothiophene-2-carboxylic acid.
- Hiebel, M.-A., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(23), 5727.
- Limban, C., et al. (2018). New derivatives of 2-thiophene carboxylic acid: Synthesis, structure and antimicrobial studies. Farmacia, 66(2), 237-242.
- University of West Florida Research Portal. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents.
- Wang, Z., et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 24(18), 3299.
- Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1384-1398.
Sources
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ircommons.uwf.edu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. routledge.com [routledge.com]
- 10. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Functionalization of the Thiophene Ring in 3-Cyanothiophene-2-Carboxylic Acid: An Application and Protocol Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Substituted Thiophene Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2][3] As a bioisostere of the benzene ring, thiophene-containing compounds often exhibit enhanced therapeutic potential.[3] The molecule of interest, 3-cyanothiophene-2-carboxylic acid, presents a particularly versatile platform for chemical exploration. It incorporates three key functionalities: an electron-rich aromatic thiophene ring, a deactivating and ortho,para-directing carboxylic acid group, and a deactivating and meta-directing cyano group. This unique combination of electronic and steric factors governs the regioselectivity and reactivity of the thiophene ring, offering a rich landscape for targeted functionalization.
This guide provides a comprehensive overview of the key strategies for the functionalization of the thiophene ring in 3-cyanothiophene-2-carboxylic acid. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the expected outcomes based on the electronic nature of this specific substrate.
Understanding the Reactivity of the 3-Cyanothiophene-2-Carboxylic Acid Ring
The functionalization of the thiophene ring in 3-cyanothiophene-2-carboxylic acid is primarily dictated by the directing effects of the two existing substituents. The carboxylic acid group at the C2 position is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles to the C4 and C5 positions (ortho and para, respectively). Conversely, the cyano group at the C3 position is also a strong electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the C5 position (meta).
The interplay of these directing effects suggests that electrophilic substitution will be challenging but will likely occur preferentially at the C5 position, which is para to the carboxylic acid and meta to the cyano group. The C4 position is sterically hindered by the adjacent cyano group.
Electrophilic Aromatic Substitution: Targeting the C5 Position
Despite the deactivating nature of the cyano and carboxylic acid groups, electrophilic aromatic substitution remains a viable strategy for introducing new functionalities onto the thiophene ring, primarily at the C5 position.
Halogenation
Halogenation, particularly bromination and chlorination, is a fundamental transformation for introducing a versatile handle for subsequent cross-coupling reactions.
Objective: To selectively introduce a bromine atom at the C5 position of the thiophene ring.
Materials:
-
3-Cyanothiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3-cyanothiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
The solid precipitate of 5-bromo-3-cyanothiophene-2-carboxylic acid is collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and succinimide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for handling the deactivated thiophene ring and avoiding over-bromination or harsh reaction conditions that could lead to decarboxylation.
-
Glacial Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond in NBS, enhancing its electrophilicity.
Nitration
Introduction of a nitro group at the C5 position can be achieved using standard nitrating agents. The nitro group can then be reduced to an amine, providing a key building block for further derivatization.
Objective: To introduce a nitro group at the C5 position.
Materials:
-
3-Cyanothiophene-2-carboxylic acid
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask cooled in an ice bath.
-
Slowly add 3-cyanothiophene-2-carboxylic acid (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the thiophene solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 3-cyano-5-nitrothiophene-2-carboxylic acid is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Purify the product by recrystallization.
Causality behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the thiophene ring.[4]
-
Low Temperature: The reaction is performed at low temperatures to control the exothermic nature of the nitration and to prevent unwanted side reactions, such as oxidation or decarboxylation.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The introduction of a halogen at the C5 position opens the door to a vast array of powerful metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are central to modern drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base.
Objective: To couple an aryl or heteroaryl group at the C5 position.
Materials:
-
5-Bromo-3-cyanothiophene-2-carboxylic acid
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add 5-bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | 16 | 78 |
Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura couplings. Actual yields may vary.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6]
Objective: To introduce an alkynyl group at the C5 position.
Materials:
-
5-Bromo-3-cyanothiophene-2-carboxylic acid
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert gas supply
Procedure:
-
In a Schlenk flask, dissolve 5-bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq), the palladium catalyst, and CuI in the solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the amine hydrobromide salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Functionalization of the Existing Substituents
In addition to modifying the thiophene ring itself, the carboxylic acid and cyano groups offer valuable handles for further diversification.
Modifications of the Carboxylic Acid Group
The carboxylic acid at C2 can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or a coupling agent like DCC affords the corresponding ester.[7][8][9]
-
Amide Formation: Coupling with a primary or secondary amine using a peptide coupling reagent (e.g., HATU, HOBt/EDC) provides the corresponding amide.[4][10][11] The direct reaction with an amine is often difficult due to salt formation.[11]
Logical Relationship: Carboxylic Acid Derivatization
Caption: Derivatization pathways for the carboxylic acid group.
Modifications of the Cyano Group
The cyano group at C3 is also a versatile functional handle.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding thiophene-2,3-dicarboxylic acid.[12][13][14]
-
Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) affords the corresponding primary amine.[12][15]
-
Nucleophilic Addition: Grignard reagents can add to the nitrile to form ketones after hydrolysis.
Decarboxylation: Accessing 3-Cyanothiophene
The carboxylic acid group can be removed through decarboxylation, providing access to 3-cyanothiophene. This is typically achieved by heating the carboxylic acid, sometimes in the presence of a catalyst.[16][17]
Objective: To remove the carboxylic acid group to form 3-cyanothiophene.
Materials:
-
3-Cyanothiophene-2-carboxylic acid
-
Copper powder (catalyst, optional)
-
High-boiling solvent (e.g., Quinoline)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, mix 3-cyanothiophene-2-carboxylic acid with a catalytic amount of copper powder.
-
Add a high-boiling solvent like quinoline.
-
Heat the mixture to a high temperature (typically >200 °C) and collect the distilled 3-cyanothiophene.
-
The collected product can be further purified by redistillation.
Conclusion
3-Cyanothiophene-2-carboxylic acid is a highly valuable and versatile building block. The strategic functionalization of its thiophene ring, guided by the electronic and steric influences of the existing substituents, allows for the synthesis of a diverse library of novel compounds. By leveraging a combination of electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and modifications of the cyano and carboxylic acid groups, researchers can efficiently access complex molecular architectures with potential applications in drug discovery and materials science. This guide provides a foundational set of protocols and an understanding of the underlying chemical principles to facilitate the exploration of this promising chemical space.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Shafiee, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1145-1179. [Link]
-
Mishra, R., & Sharma, P. K. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. [Link]
-
Scholars Research Library. (n.d.). Synthesis, properties and biological activity of thiophene: A review | Abstract. [Link]
-
Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 10-17. [Link]
-
Heck reaction. (2023, December 29). In Wikipedia. [Link]
-
Al-Zoubi, R. M., et al. (2017). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Physical Organic Chemistry, 30(11), e3701. [Link]
-
LibreTexts. (2021, August 11). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
da Silva, A. B. F., et al. (2021). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry, 19(30), 6644–6654. [Link]
-
Sonogashira coupling. (2023, December 2). In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Nucleophilic aromatic substitution. (2023, November 29). In Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Dr. S. K. YADAV. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy [Video]. YouTube. [Link]
-
LibreTexts. (2021, August 11). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Stille reaction. (2023, November 29). In Wikipedia. [Link]
-
LibreTexts. (2021, August 11). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021, August 11). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives [Video]. [Link]
-
LibreTexts. (2021, August 11). 18.6 Nucleophilic Aromatic Substitution (NAS). Chemistry LibreTexts. [Link]
-
Chemistry Coach. (2019, January 6). Electrophilic substitution reactions of carboxylic acids [Video]. YouTube. [Link]
-
LibreTexts. (2021, August 11). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021, August 11). Stille Coupling. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]
-
StudySmarter. (n.d.). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]
-
Ekeeda. (2019, July 25). Preparation Of Carboxylic Acids By Hydrolysis Reaction [Video]. YouTube. [Link]
-
Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene.... [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 16. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
The Pivotal Role of 3-Cyanothiophene-2-Carboxylic Acid in Advanced Organic Electronic Materials: Application Notes and Protocols
Introduction: The relentless pursuit of next-generation organic electronic materials has led researchers to explore a vast chemical space for building blocks that offer tunable electronic properties, solution processability, and long-term stability. Among these, thiophene-based heterocycles have emerged as a cornerstone of organic semiconductor design.[1] This application note delves into the multifaceted role of a particularly strategic building block: 3-cyanothiophene-2-carboxylic acid . The presence of both a strong electron-withdrawing cyano group and a versatile carboxylic acid functionality on the thiophene ring makes this molecule a powerful tool for the rational design of high-performance organic semiconductors for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The Strategic Advantage of 3-Cyanothiophene-2-Carboxylic Acid
The unique properties of 3-cyanothiophene-2-carboxylic acid stem from the synergistic interplay of its constituent functional groups. The thiophene ring itself is an electron-rich aromatic system that facilitates charge transport.[1] The strategic placement of the cyano and carboxylic acid groups at the 2 and 3 positions allows for precise tuning of the molecule's electronic and physical properties.
The Role of the Cyano Group: The nitrile (-C≡N) group is a potent electron-withdrawing moiety. Its incorporation into a π-conjugated system has several profound effects:
-
Lowering of LUMO Energy Levels: The strong inductive and mesomeric effects of the cyano group significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the thiophene ring.[2][3] This is a critical design strategy for developing n-type organic semiconductors, which are essential for creating complementary circuits and improving the efficiency of organic electronic devices.[3]
-
Enhanced Electron Affinity: A lower LUMO level translates to a higher electron affinity, facilitating the injection and transport of electrons. This is particularly beneficial for n-channel OFETs and the electron-accepting component in OPVs.
-
Improved Air Stability: Many organic semiconductors, especially n-type materials, are susceptible to degradation in the presence of oxygen and moisture. By lowering the LUMO level, the material becomes less prone to oxidation, leading to enhanced ambient stability of the final device.[2]
The Versatility of the Carboxylic Acid Group: The carboxylic acid (-COOH) group provides a reactive handle for a wide array of chemical transformations, offering several advantages:
-
Derivatization and Polymerization: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into a larger variety of molecular architectures, including small molecules and polymers.[4] For instance, esterification can be used to attach solubilizing alkyl chains, which is crucial for solution-processable fabrication techniques.
-
Surface Anchoring: The carboxylic acid group can act as an anchoring group to metal oxide surfaces, such as titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs) or as a passivating layer in perovskite solar cells.[5]
-
Intermolecular Interactions: The ability of the carboxylic acid group to form hydrogen bonds can be exploited to control the self-assembly and molecular packing of the organic semiconductor in the solid state.[6] Ordered packing is paramount for efficient charge transport in organic thin films.
Synthesis of 3-Cyanothiophene-2-Carboxylic Acid: A Plausible Protocol
While a direct, one-pot synthesis from simple precursors is not widely reported, a robust and logical synthetic route can be devised based on well-established organosulfur chemistry. The following multi-step protocol outlines a plausible pathway for the laboratory-scale synthesis of 3-cyanothiophene-2-carboxylic acid.
Protocol 1: Synthesis of 3-Cyanothiophene-2-Carboxylic Acid
This protocol is a proposed three-step synthesis commencing with the Gewald reaction to construct the thiophene ring, followed by a Sandmeyer-type reaction to introduce the cyano group, and concluding with hydrolysis.
Step 1: Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7][8]
-
Reaction Scheme:
Caption: The Gewald reaction for the synthesis of a 2-aminothiophene precursor.
-
Materials:
-
Ethyl cyanoacetate
-
Cyclohexanone
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq.), cyclohexanone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add morpholine (0.5 eq.) to the mixture. The choice of a mild organic base is crucial to catalyze the initial Knoevenagel condensation without promoting unwanted side reactions.[8]
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
-
Step 2: Conversion of the Amino Group to a Cyano Group (Sandmeyer-type Reaction)
The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[9][10]
-
Reaction Scheme:
Caption: The Sandmeyer reaction for the introduction of the cyano group.
-
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[c]thiophene-3-carboxylate (from Step 1)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly toxic!)
-
-
Procedure:
-
Dissolve the 2-aminothiophene derivative (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of CuCN (1.2 eq.) and KCN (1.2 eq.) in water. The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[11]
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Hydrolysis of the Ester and Nitrile to Carboxylic Acid
The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
-
Reaction Scheme:
Caption: Hydrolysis of the ester to the carboxylic acid.
-
Materials:
-
Ethyl 2-cyanothiophene derivative (from Step 2)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol/Water mixture
-
-
Procedure:
-
Dissolve the ethyl 2-cyanothiophene derivative in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The final product, 3-cyanothiophene-2-carboxylic acid, can be purified by recrystallization.
-
Application in Organic Field-Effect Transistors (OFETs)
The incorporation of the 3-cyanothiophene moiety is a promising strategy for developing n-type semiconductors for OFETs.[3] While 3-cyanothiophene-2-carboxylic acid itself is not typically used as the active layer, it serves as a crucial monomer for the synthesis of polymers with tailored properties.
Design Principle for n-Type Polymers:
By polymerizing derivatives of 3-cyanothiophene-2-carboxylic acid, often with a comonomer, the resulting polymer can exhibit low-lying LUMO levels, facilitating electron injection and transport. The carboxylic acid group can be esterified with long alkyl chains to ensure solubility in common organic solvents for solution-based processing.
Table 1: Performance of Representative Thiophene-Based n-Type OFETs
| Polymer/Small Molecule | Mobility (μ) (cm²/Vs) | On/Off Ratio (I_on/I_off) | Deposition Method | Reference |
| Cyano-substituted head-to-head Polythiophene (P2) | 0.31 | 10⁶ | Spin-coating | [3] |
| Dicyanated Bithiophene Imide Dimer-based Polymer | 0.40 | - | Spin-coating | [12] |
| Fused Thiophene-based n-type small molecule | 0.14 | > 10⁵ | Solution-shearing | [13] |
Protocol 2: Fabrication and Characterization of a Solution-Processed n-Type OFET
This protocol describes the general steps for fabricating a bottom-gate, top-contact OFET using a polymer derived from 3-cyanothiophene-2-carboxylic acid.
-
Device Architecture:
Caption: Schematic of a bottom-gate, top-contact OFET.
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., a heavily n-doped silicon wafer with a thermally grown SiO₂ layer, which acts as the gate and gate dielectric, respectively) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote ordered growth of the semiconductor film. This is a critical step as the interface plays a major role in charge transport.
-
Semiconductor Deposition: Dissolve the n-type polymer (synthesized from a 3-cyanothiophene-2-carboxylic acid derivative) in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the semiconductor onto the treated dielectric surface using spin-coating. The spin speed and solution concentration are optimized to achieve the desired film thickness (typically 30-100 nm).
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and remove residual solvent. The annealing temperature is chosen to be below the material's melting point but high enough to promote molecular ordering.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor film through a shadow mask by thermal evaporation. The choice of a high work function metal like gold is suitable for n-type materials with low-lying LUMO levels.
-
Characterization: Characterize the OFET performance in a nitrogen-filled glovebox or in a vacuum to prevent degradation. Measure the output and transfer characteristics using a semiconductor parameter analyzer to extract key parameters like electron mobility, on/off ratio, and threshold voltage.
-
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of 3-cyanothiophene-2-carboxylic acid can be utilized in several layers of the device stack, primarily as components of hole transport materials (HTMs) or as part of the emissive layer (EML).
Role in Hole Transport Layers:
While the cyano group promotes n-type behavior, the thiophene core is inherently electron-rich and can be functionalized to create efficient HTMs. The carboxylic acid group can be used to link the thiophene unit to other electron-donating moieties, such as triphenylamines, to create molecules with suitable HOMO levels for hole injection from the anode.[14][15]
Table 2: Performance of Representative OLEDs with Thiophene-Based Layers
| Role of Thiophene Derivative | External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Emissive Layer | 4.61 | Green | [18] |
| Hole Transport Layer (in Perovskite Solar Cells) | (PCE of 15.4%) | - | [15] |
Protocol 3: Fabrication of a Solution-Processed OLED with a Thiophene-Based HTL
This protocol outlines the general fabrication of a multi-layer OLED using a hole-transporting material derived from a thiophene-2-carboxylic acid building block.
-
Procedure:
-
Substrate Preparation: Pattern and clean indium tin oxide (ITO) coated glass substrates. The cleaning procedure is similar to that for OFET substrates.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal to remove water. PEDOT:PSS facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL) Deposition: Dissolve the thiophene-based HTM in a suitable solvent and spin-coat it on top of the HIL. The thickness of this layer is carefully controlled to ensure efficient hole transport and to block electrons from reaching the anode.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer, which typically consists of a host material doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Sequentially deposit the ETL (e.g., TPBi) and EIL (e.g., LiF) by thermal evaporation in a high-vacuum chamber. These layers facilitate electron injection and transport.
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum) by thermal evaporation.
-
Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency of the device.
-
Conclusion
3-Cyanothiophene-2-carboxylic acid stands out as a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique combination of a potent electron-withdrawing cyano group and a reactive carboxylic acid handle provides chemists with a powerful platform for the rational design of n-type semiconductors for OFETs, functional components for OPVs, and tailored materials for various layers in OLEDs. The synthetic protocols and device fabrication methodologies outlined in this application note provide a foundational framework for researchers to explore the full potential of this strategic molecule in the development of next-generation organic electronic devices.
References
- Dömling, A. (2002). The Gewald reaction. Current Opinion in Chemical Biology, 6(3), 306-310.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Fisyuk, A. S., & Vorontsova, M. A. (2015). The Gewald Reaction: A Topical Collection of Recent Advances. Synthesis, 47(12), 1689-1715.
- Wang, G., et al. (2019). Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors. ACS Applied Materials & Interfaces, 11(13), 12564-12573.
- Ning, H., et al. (2021). Cyano-Functionalized Fused Bithiophene Imide Dimer-Based n-Type Polymers for High-Performance Organic Thermoelectrics.
- Kim, Y., et al. (2015). A new series of cyclopentadithiophene (CDT)-based quinoidal semiconductors for solution-processable organic field-effect transistors.
- Facchetti, A. (2013). Semiconductors for organic transistors.
- Gallagher, T. (2001). Sandmeyer reaction. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
- Obeng, Y. S., & Laali, K. K. (1991). The Sandmeyer reaction in room-temperature ionic liquids. The Journal of Organic Chemistry, 56(23), 6777-6779.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
-
Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
- Li, H., et al. (2014). Hole-transporting small molecules based on thiophene cores for high efficiency perovskite solar cells. ChemSusChem, 7(12), 3420-3425.
- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical reviews, 92(4), 711-738.
- Liu, J., et al. (2021). Incorporating Cyano Groups to a Conjugated Polymer Based on Double B←N Bridged Bipyridine Unit for Unipolar n-Type Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(42), 50355-50363.
- Li, Y., et al. (2014). A Highly Efficient Cu-Catalyzed S-Transfer Reaction: From Amine to Sulfide. Organic Letters, 16(10), 2692-2695.
- US Patent 4,051,151A. (1977).
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The device architecture of state-of-the-art OLED devices. Retrieved from [Link]
- BenchChem. (2025). Tetrahydrothiophene-2-carbonitrile: A Technical Review of its Synthesis, Properties, and Potential in Drug Discovery.
-
ResearchGate. (n.d.). Typical hole transporting materials for OLED devices. Retrieved from [Link]
- Sharma, G. D., et al. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 7(47), 14757-14792.
- Zhang, H., et al. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. Molecules, 28(9), 3763.
- Isci, R., & Ozturk, T. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 1849-1857.
-
ResearchGate. (n.d.). Thiophene-based molecules as hole transport materials for efficient perovskite solar cells or as donors for organic solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Evolution of OLED devices. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyano-Functionalized Fused Bithiophene Imide Dimer-Based n-Type Polymers for High-Performance Organic Thermoelectrics. Retrieved from [Link]
- YouTube. (2025).
- IdeaConnection. (2024). n-Type Thiophene Semiconductor Devices.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
- ResearchGate. (2023).
- Li, H., et al. (2014). Hole-transporting small molecules based on thiophene cores for high efficiency perovskite solar cells. ChemSusChem, 7(12), 3420-3425.
-
NIST. (n.d.). 2-Thiophenecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- Semantic Scholar. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hole-transporting small molecules based on thiophene cores for high efficiency perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Cyanothiophene-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. When functionalized with cyano and carboxylic acid groups, it presents a versatile building block for synthesizing complex molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 3-cyanothiophene-2-carboxylic acid and its derivatives. We will delve into the mechanistic nuances, provide field-proven insights, and offer detailed protocols for key transformations including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.
Core Principles and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions universally proceed through a catalytic cycle involving a palladium(0) active species.
The general mechanism can be summarized in three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the thiophene derivative, forming a palladium(II) intermediate.
-
Transmetalation: An organometallic coupling partner (e.g., boronic acid, organostannane) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electronic nature of the 3-cyanothiophene-2-carboxylic acid scaffold presents unique considerations. The electron-withdrawing cyano group can enhance the reactivity of the thiophene ring toward oxidative addition. However, the carboxylic acid moiety can potentially coordinate with the palladium catalyst, potentially leading to deactivation.[2] Therefore, in many instances, it is advantageous to protect the carboxylic acid as an ester, such as a methyl or ethyl ester, prior to the cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging Aryl-Thiophene Bonds
The Suzuki-Miyaura coupling is a highly versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides.[3] For 3-cyanothiophene derivatives, this reaction is ideal for introducing aryl or heteroaryl substituents at the 2-position.
Causality Behind Experimental Choices:
-
Substrate: A 2-bromo or 2-iodothiophene derivative is typically used, with the iodide being more reactive. The carboxylic acid is often esterified to prevent interference with the basic reaction conditions and potential catalyst inhibition.
-
Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a phosphine ligand is crucial. The choice of ligand can significantly impact reaction efficiency.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can be influenced by the presence of base-sensitive functional groups.[5]
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is frequently employed to dissolve both the organic and inorganic reagents.[3][6]
Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-3-cyanothiophene-carboxylate with Phenylboronic Acid
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 2-bromo-3-cyanothiophene-carboxylate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (5 mL)
Procedure:
-
To a dry Schlenk flask, add methyl 2-bromo-3-cyanothiophene-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-phenyl-3-cyanothiophene-carboxylate.
Stille Coupling: Utilizing Organostannanes
The Stille coupling employs organostannanes as the organometallic partner.[7][8] A key advantage of organostannanes is their stability to air and moisture, making them relatively easy to handle.[7][9] However, the toxicity of tin compounds is a significant drawback that necessitates careful handling and disposal.[8]
Protocol Considerations:
-
Stannane Reagent: A variety of aryl-, heteroaryl-, or vinylstannanes can be used.
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.
-
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step.
| Parameter | Typical Conditions for Stille Coupling |
| Thiophene Substrate | 2-Iodo-3-cyanothiophene-2-carboxylate derivative |
| Stannane Reagent | Aryl- or vinyltributylstannane (1.1-1.5 equiv.) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Solvent | Anhydrous, degassed DMF or toluene |
| Temperature | 80-110 °C |
| Additives (optional) | LiCl (2-3 equiv.), CuI (10-20 mol%) |
Heck Reaction: Olefinic Coupling Partners
The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes.[1][10] This reaction is particularly useful for introducing vinyl groups onto the thiophene core, which can then be further functionalized.
Key Aspects of the Heck Reaction:
-
Alkene Partner: Typically, electron-deficient alkenes such as acrylates, styrenes, or acrylonitriles are used.[1]
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[1]
-
Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst.
General Protocol for the Heck Reaction:
-
In a sealed tube, combine the 2-halo-3-cyanothiophene derivative, the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., K₂CO₃, 2 equiv.).
-
Add an anhydrous, degassed solvent such as DMF or NMP.[11]
-
Seal the tube and heat to 120-140 °C.
-
Monitor the reaction until completion.
-
Perform an aqueous workup followed by purification via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This method is invaluable for synthesizing thiophenes bearing an alkynyl substituent.
Protocol Outline for Sonogashira Coupling:
| Reagent/Condition | Specification |
| Thiophene Substrate | 2-Iodo-3-cyanothiophene-2-carboxylate derivative |
| Alkyne | Terminal alkyne (1.2-1.5 equiv.) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Base | Amine base (e.g., NEt₃, diisopropylamine) |
| Solvent | Anhydrous, degassed THF or DMF |
| Temperature | Room temperature to 60 °C |
Decarboxylative Cross-Coupling: An Alternative Strategy
An emerging and powerful alternative to traditional cross-coupling is decarboxylative cross-coupling.[14][15][16] In this approach, the carboxylic acid itself acts as the coupling partner, eliminating the need for pre-functionalization to an organometallic reagent. This reaction involves the extrusion of CO₂ and the formation of a new carbon-carbon bond.[14] For 3-cyanothiophene-2-carboxylic acid, this could provide a more atom-economical route to 2-aryl-3-cyanothiophenes.
The mechanism often involves an initial electrophilic palladation, followed by palladium migration and decarboxylation. This strategy is particularly attractive for heteroaromatic carboxylic acids.[14]
Troubleshooting and Considerations
-
Low Yields: Consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents is often substrate-dependent.
-
Homocoupling: The unwanted dimerization of the coupling partners can sometimes be a side reaction. Adjusting the reaction temperature, catalyst loading, or using specific additives can mitigate this.
-
Substrate Purity: Ensure the starting materials, particularly the thiophene derivative and the organometallic reagent, are of high purity.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability and activity of the palladium(0) catalyst.
By understanding the underlying principles and carefully selecting the reaction conditions, palladium-catalyzed cross-coupling reactions of 3-cyanothiophene-2-carboxylic acid derivatives can be a powerful tool for the synthesis of novel compounds for a wide range of applications.
References
- Palladium(0)
-
Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. [Link]
-
Stille Cross-Coupling. (2025). J&K Scientific LLC. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Heck Reaction. (n.d.). [Source not available]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Decarboxylative cross-coupling. (n.d.). Wikipedia. [Link]
-
Heck reaction. (2015). YouTube. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). NIH. [Link]
-
Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. (n.d.). Organic Chemistry Portal. [Link]
-
Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (n.d.). NIH. [Link]
- Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based M
- Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. (n.d.). [Source not available]
-
Synthesis of benzothiophenes via sulfonium-[17][17]-rearrangement of aryl sulfoxides with allenenitriles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2023). RSC Publishing. [Link]
- Flow Chemistry: Sonogashira Coupling. (n.d.). [Source not available]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. (n.d.). PubMed. [Link]
-
Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. (n.d.). Sci-Hub. [Link]
-
Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2-alkyl/aryl thiophene-3-one derivatives 118 using... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2025). ResearchGate. [Link]
-
Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. (2011). Chemical Society Reviews (RSC Publishing). [Link]
-
decarboxylative cross‐coupling. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (n.d.). [Source not available]
-
Palladium Catalyzed Carbonylative alpha-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. (2025). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). PubMed Central. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 15. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Leveraging Multi-Component Reactions with Thiophene Scaffolds for Accelerated Drug Discovery
Introduction: The Thiophene Core in Modern Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. Thiophene-based compounds have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.[1][2] The synthesis of highly functionalized thiophenes is therefore a critical endeavor in drug discovery. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.[3][4] This guide provides an in-depth look at the application of MCRs, particularly the Gewald reaction, for the synthesis of versatile thiophene intermediates and their subsequent transformation into biologically relevant thieno[2,3-d]pyrimidine systems.
Core Mechanistic Principle: The Gewald Three-Component Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, enabling the formation of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or related active methylene nitrile), and elemental sulfur in the presence of a base.[5][6] This one-pot process is highly valued for its operational simplicity and the direct introduction of an amino group at the 2-position, which serves as a crucial handle for further functionalization.
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene product.[5] The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by simply varying the starting components.[7]
Application Protocol I: Synthesis of a 2-Aminothiophene-3-carbonitrile Intermediate
This protocol details a representative Gewald reaction for the synthesis of a polysubstituted 2-amino-3-cyanothiophene, a versatile precursor for more complex heterocyclic systems. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many cases.[5]
Experimental Protocol: Microwave-Assisted Gewald Synthesis
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol (solvent)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial, combine cyclohexanone (1.0 mmol, 1.0 eq.), malononitrile (1.0 mmol, 1.0 eq.), and elemental sulfur (1.1 mmol, 1.1 eq.).
-
Solvent and Catalyst Addition: Add ethanol (3 mL) to the vial, followed by the addition of morpholine (0.2 mmol, 0.2 eq.) as the basic catalyst.
-
Reaction Setup: Seal the vial and place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant temperature of 80°C for 10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Data Summary:
| Parameter | Value |
| Reactants | Cyclohexanone, Malononitrile, Sulfur |
| Catalyst | Morpholine |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 10 minutes (Microwave) |
| Typical Yield | >85% |
Application Protocol II: Cyclization to Thieno[2,3-d]pyrimidines
The 2-aminothiophene-3-carbonitrile synthesized via the Gewald reaction is an excellent precursor for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery, with derivatives showing activity against various cancer cell lines.[8][9] The following protocol describes a common cyclization method.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Protocol I)
-
Formamide
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add an excess of formamide (approximately 10-15 equivalents).
-
Heating: Heat the mixture to reflux (approximately 180-190°C) under an inert atmosphere (e.g., nitrogen) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.
-
Purification: The solid product that precipitates is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 4-amino-5,6,7,8-tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidine.
The Role of 3-Cyanothiophene-2-carboxylic Acid in MCRs
While the Gewald reaction is ideal for synthesizing 2-aminothiophenes, the titular compound, 3-cyanothiophene-2-carboxylic acid, possesses functional groups amenable to other MCRs, such as the Ugi four-component reaction (Ugi-4CR).[10] The Ugi reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[10]
In a hypothetical Ugi reaction, 3-cyanothiophene-2-carboxylic acid could serve as the carboxylic acid component. The reaction would proceed through the formation of an imine from an aldehyde and an amine, followed by the addition of an isocyanide to form a nitrilium ion. This intermediate would then be trapped by the carboxylate of the thiophene derivative, leading to a complex bis-amide product after a Mumm rearrangement.[10][11] This approach would allow for the direct incorporation of the 3-cyanothiophene moiety into a peptide-like scaffold, offering a rapid route to compounds with high molecular diversity.
Conclusion
Multi-component reactions are indispensable tools in modern drug discovery, providing efficient and atom-economical pathways to complex molecular scaffolds. The Gewald reaction, in particular, offers a robust and versatile method for synthesizing highly functionalized 2-aminothiophenes. These intermediates are valuable building blocks for the construction of biologically active fused heterocycles such as thieno[2,3-d]pyrimidines. By leveraging these powerful synthetic strategies, researchers can accelerate the discovery and development of novel therapeutic agents.
References
-
Ugi reaction. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Gewald reaction. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities. PubMed. Accessed January 17, 2026. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Accessed January 17, 2026. [Link]
-
Gewald Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Accessed January 17, 2026. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Accessed January 17, 2026. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. Accessed January 17, 2026. [Link]
-
The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Accessed January 17, 2026. [Link]
-
The Ugi three-component reaction and its variants. Organic Chemistry Frontiers (RSC Publishing). Accessed January 17, 2026. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Accessed January 17, 2026. [Link]
-
Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Accessed January 17, 2026. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Accessed January 17, 2026. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Accessed January 17, 2026. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Accessed January 17, 2026. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Accessed January 17, 2026. [Link]
-
Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central - NIH. Accessed January 17, 2026. [Link]
-
Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. ResearchGate. Accessed January 17, 2026. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Accessed January 17, 2026. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Accessed January 17, 2026. [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Accessed January 17, 2026. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Accessed January 17, 2026. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Accessed January 17, 2026. [Link]
- Benzothiophene carboxamide compounds, composition and applications thereof.
Sources
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof - Google Patents [patents.google.com]
- 3. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyanothiophene-2-Carboxylic Acid
Welcome to the technical support center for the synthesis of 3-cyanothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles. Our goal is to provide you with the expertise and practical insights needed to improve your yield and overcome common challenges in the laboratory.
I. Introduction to the Synthetic Pathway
The synthesis of 3-cyanothiophene-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route, based on established methodologies, involves a three-stage process:
-
Gewald Aminothiophene Synthesis: Formation of a 2-amino-4,5-substituted-3-cyanothiophene intermediate.
-
Diazotization: Conversion of the 2-amino group into a more reactive diazonium salt.
-
Hydrolysis: Conversion of the diazonium salt to the final carboxylic acid.
This guide will provide detailed insights into each of these stages, focusing on troubleshooting and optimization.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Stage 1: Gewald Reaction for 2-Amino-3-cyanothiophene Intermediate
Question: My Gewald reaction is resulting in a low yield of the desired 2-amino-3-cyanothiophene. What are the likely causes and how can I improve it?
Answer:
Low yields in the Gewald reaction are a common issue and can often be attributed to several factors. The Gewald reaction is a multi-component condensation between a ketone or aldehyde, an α-cyanoester (or in this case, malononitrile), and elemental sulfur in the presence of a base.[1][2]
Potential Causes and Solutions:
-
Inefficient Knoevenagel Condensation: The initial step is a Knoevenagel condensation. If this step is slow or incomplete, the overall yield will be poor.
-
Solution: Ensure your carbonyl compound is of high purity. The choice of base is also critical. While morpholine is commonly used, other bases like triethylamine or piperidine can be effective.[3] You may need to screen different bases to find the optimal one for your specific substrate.
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solution: Ensure the sulfur is finely powdered to maximize its surface area. The reaction temperature is also important; it should be high enough to facilitate the reaction of sulfur but not so high as to cause decomposition of reactants or products. A typical temperature range is 50-80 °C.
-
-
Side Reactions: Polymerization of malononitrile can be a significant side reaction, especially in the presence of a strong base or at elevated temperatures.[4][5]
-
Solution: Add the base slowly to the reaction mixture to avoid localized high concentrations. Maintaining the reaction temperature within the optimal range is also crucial.
-
-
Sub-optimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Polar solvents like ethanol, methanol, or DMF are generally preferred as they facilitate the condensation and subsequent cyclization steps.[3] Experimenting with different solvents may be necessary to find the best one for your system.
-
Question: I am observing a significant amount of an insoluble, tar-like substance in my Gewald reaction mixture. What is it and how can I prevent its formation?
Answer:
The formation of a tar-like substance is often due to the polymerization of malononitrile or the decomposition of intermediates.
Prevention Strategies:
-
Temperature Control: Maintain a consistent and appropriate reaction temperature. Overheating is a common cause of polymerization.
-
Stoichiometry: Use a slight excess of the carbonyl compound and sulfur relative to malononitrile to ensure the complete consumption of the latter.
-
Order of Addition: The order in which you add the reagents can be important. Generally, it is best to mix the carbonyl compound, malononitrile, and sulfur in the solvent before the slow addition of the base.
Stage 2: Diazotization of the 2-Amino Group
Question: My diazotization of the 2-aminothiophene intermediate is not proceeding to completion, or I am getting a low yield of the diazonium salt.
Answer:
Diazotization of heteroaromatic amines, particularly those with electron-withdrawing groups like the cyano group, can be challenging.[6] The 2-amino group on the thiophene ring is less basic than aniline, making the reaction with nitrous acid slower.
Potential Causes and Solutions:
-
Insufficiently Acidic Conditions: The formation of the nitrosating agent, nitrous acid (HNO₂), requires a strong acid.[7]
-
Solution: Ensure you are using a sufficient excess of a strong acid like hydrochloric acid or sulfuric acid. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
-
Low Reactivity of the Amine: The electron-withdrawing cyano group deactivates the amino group, making it less nucleophilic.
-
Solution: You may need to use a longer reaction time or a slight excess of sodium nitrite. However, be cautious as excess nitrous acid can lead to side reactions.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at room temperature.
-
Solution: Maintain the reaction temperature strictly between 0 and 5 °C. Use the diazonium salt solution immediately in the next step without isolation.
-
Stage 3: Hydrolysis of the Diazonium Salt to Carboxylic Acid
Question: I am struggling to convert the diazonium salt to the carboxylic acid. What are the best methods and what are the potential pitfalls?
Answer:
Direct conversion of a diazonium salt to a carboxylic acid via a Sandmeyer-type reaction is not a standard transformation.[8][9] More commonly, the diazonium group is replaced by a group that can then be converted to a carboxylic acid. However, direct hydrolysis to a hydroxyl group followed by oxidation, or a Sandmeyer reaction to introduce a nitrile or formyl group followed by hydrolysis, are plausible routes. A more direct approach involves the hydrolysis of the nitrile at the 3-position.
Route A: Hydrolysis of the Diazonium Salt to a Phenol and Subsequent Oxidation
-
Challenge: This adds two steps to the synthesis (hydrolysis and oxidation), which can lower the overall yield. The hydroxylated thiophene may also be unstable.
-
Recommendation: This route is generally not preferred due to its inefficiency.
Route B: Sandmeyer Reaction to Introduce a Precursor Group
-
Cyanation: A Sandmeyer reaction with cuprous cyanide (CuCN) could introduce a second cyano group at the 2-position. Selective hydrolysis of the 2-cyano group in the presence of the 3-cyano group would be challenging.
-
Formylation: A Gattermann or a related formylation reaction on the diazonium salt could introduce a formyl group, which can then be oxidized to a carboxylic acid. This is a more plausible but still multi-step approach.
Route C: Hydrolysis of the 3-Cyano Group
This is a more direct approach, but the hydrolysis of hindered or electronically deactivated nitriles can be difficult.
-
Acid Hydrolysis: Heating the nitrile with a strong acid like concentrated HCl or H₂SO₄ can effect hydrolysis. However, harsh conditions may lead to decomposition of the thiophene ring.[10]
-
Base Hydrolysis: Refluxing with a strong base like NaOH or KOH, followed by acidification, is another common method.[10] Again, the stability of the thiophene ring under these conditions is a concern.
-
Enzymatic Hydrolysis: Nitrilase enzymes can offer a milder and more selective method for nitrile hydrolysis, though this may require screening for a suitable enzyme.[11]
Troubleshooting Nitrile Hydrolysis:
-
Incomplete Reaction: If the hydrolysis is incomplete, you can try increasing the reaction time, temperature, or the concentration of the acid or base.
-
Decomposition: If you observe significant decomposition, try using milder conditions (e.g., lower temperature for a longer time) or a different acid or base.
-
Work-up Issues: After hydrolysis, the carboxylic acid needs to be isolated. Acid-base extraction is a common and effective method. Dissolve the crude product in an aqueous base (like sodium bicarbonate solution), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the carboxylic acid.[12]
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gewald reaction?
A1: The Gewald reaction proceeds through a sequence of three main steps:
-
Knoevenagel Condensation: The carbonyl compound and the active methylene compound (malononitrile) undergo a condensation reaction catalyzed by a base to form an α,β-unsaturated nitrile.
-
Michael Addition of Sulfur: Elemental sulfur adds to the β-carbon of the unsaturated nitrile.
-
Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to form the stable 2-aminothiophene ring.[1]
Q2: What is the role of the base in the Gewald reaction?
A2: The base, typically a secondary amine like morpholine or piperidine, serves as a catalyst for the initial Knoevenagel condensation. It deprotonates the active methylene compound, making it a better nucleophile.[3]
Q3: Are there any green alternatives for the Gewald reaction?
A3: Yes, several greener methodologies have been developed, including microwave-assisted synthesis, which can significantly reduce reaction times.[2] The use of more environmentally benign solvents and catalysts is also an active area of research.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Malononitrile: Is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: Can be explosive when isolated in a dry state. Always use them in solution and at low temperatures.
-
Strong Acids and Bases: Handle with care, using appropriate PPE.
-
Cyanide Salts (if used in a Sandmeyer reaction): Are highly toxic. All work should be performed in a fume hood, and a cyanide antidote kit should be readily available.
IV. Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and starting materials.
Protocol 1: Synthesis of 2-Amino-4,5-R-3-cyanothiophene (Gewald Reaction)
| Reagent | Molar Ratio |
| Carbonyl Compound | 1.0 |
| Malononitrile | 1.0 |
| Elemental Sulfur | 1.1 |
| Morpholine | 0.2 |
| Ethanol | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carbonyl compound (1.0 eq), malononitrile (1.0 eq), and finely powdered elemental sulfur (1.1 eq) in ethanol.
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (0.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (around 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[8]
Protocol 2: Diazotization of 2-Aminothiophene and Conversion to Carboxylic Acid
Step A: Diazotization
-
Dissolve the 2-amino-3-cyanothiophene intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
Step B: Hydrolysis to Carboxylic Acid
This step is a proposed route and may require significant optimization.
-
In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.
-
Slowly add the cold diazonium salt solution from Step A to the copper(I) oxide solution, maintaining the temperature at or below room temperature. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, gently heat the mixture to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
V. Visualizations
Workflow for the Synthesis of 3-Cyanothiophene-2-Carboxylic Acid
Caption: A simplified workflow for the synthesis of 3-cyanothiophene-2-carboxylic acid.
Troubleshooting Logic for Low Yield in Gewald Reaction
Caption: A troubleshooting decision tree for addressing low yields in the Gewald reaction.
VI. References
-
Gewald, K. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds, I. Synthesis of 2-aminothiophenes. Chemische Berichte, 99(3), 1002-1007. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-339. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
MDPI. (2024). Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
MDPI. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]
-
OSTI.GOV. (2018). In situ recovery of bio-based carboxylic acids. [Link]
-
Royal Society of Chemistry. (2013). Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones. [Link]
-
MDPI. (2021). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
Google Patents. (n.d.). Process for the diazotisation of amines.
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. [Link]
-
ResearchGate. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. [Link]
-
Organic Syntheses. (n.d.). COUPLING OF o-TOLIDINE AND CHICAGO ACID. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Google Patents. (n.d.). Preparation of 2-thiophenecarbonyl chloride.
-
Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]
-
ResearchGate. (2025). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
University of Rochester. (n.d.). Purification: How To. [Link]
-
ResearchGate. (2019). The Chemistry of Malononitrile and its derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene / Synthetic Communications, 1985 [sci-hub.box]
Technical Support Center: Purification of 3-Cyanothiophene-2-Carboxylic Acid
Welcome to the technical support guide for the purification of 3-cyanothiophene-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who handle this compound and require robust, field-proven methods for achieving high purity. We will move beyond simple procedural lists to explain the underlying principles of each technique, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.
PART 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Q1: My final product is an off-white or yellowish powder, not the expected white crystalline solid. How can I improve its color and purity?
A1: A persistent color often indicates the presence of colored, highly conjugated impurities or residual starting materials. The most common and effective method to address this is recrystallization with an activated carbon (charcoal) treatment.
-
Causality: Activated carbon has a high surface area and adsorbs large, flat, aromatic molecules, which are often the source of color, more effectively than it adsorbs the smaller target molecule.
-
Protocol Insight: The key is to use the minimum amount of charcoal necessary. Using an excessive amount can lead to significant product loss as the charcoal can also adsorb your desired compound.[1]
Troubleshooting Steps:
-
Solvent Selection: Choose an appropriate recrystallization solvent in which the 3-cyanothiophene-2-carboxylic acid is soluble when hot but sparingly soluble at room temperature or below.[2] (Refer to the solvent selection table in the FAQ section).
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of boiling solvent.
-
Charcoal Treatment: Once dissolved, remove the flask from the heat source and add a very small amount of activated carbon (e.g., the tip of a spatula for a small-scale reaction).
-
Hot Filtration: Swirl the hot solution for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q2: My yield after purification is unacceptably low. What are the common points of product loss and how can I mitigate them?
A2: Low yield is a frequent issue in multi-step purification processes. The loss can occur at several stages, including extraction, recrystallization, and filtration.
Common Causes & Solutions:
| Stage of Loss | Potential Cause | Mitigation Strategy |
| Acid-Base Extraction | Incomplete extraction from the organic layer. | Ensure the pH of the aqueous layer is sufficiently basic (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate and solubilize the compound as its carboxylate salt.[3] |
| Incomplete precipitation upon acidification. | Acidify the aqueous layer to a pH at least 2-3 units below the pKa to ensure complete protonation. Check the pH with litmus or pH paper. If precipitation is slow or incomplete, cool the solution in an ice bath. If no solid forms, your product may have some water solubility; in this case, you must re-extract the acidified aqueous layer with an organic solvent like ethyl acetate.[4][5] | |
| Recrystallization | Using too much solvent. | Always use the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling, drastically reducing yield.[2] |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely. | |
| Incomplete transfer of solids. | After each transfer (e.g., from flask to filter), rinse the flask with a small amount of the cold mother liquor or fresh cold solvent to recover any remaining crystals. | |
| General | The initial reaction may not have worked well. | If the crude mass was very low to begin with, the problem lies with the synthesis reaction, not the purification.[1][6] |
Q3: I'm seeing a persistent impurity in my NMR/HPLC analysis that co-purifies with my product. How can I identify and remove it?
A3: Persistent impurities are often structurally similar to the target compound. For 3-cyanothiophene-2-carboxylic acid, common impurities can include unreacted starting materials (e.g., 3-methylthiophene-2-carboxylic acid if following certain synthetic routes) or isomers (e.g., 2-cyanothiophene-3-carboxylic acid).[7]
-
Identification: First, try to identify the impurity. Compare the spectral data (NMR, MS) of your product with known data for potential starting materials and side-products.
-
Purification Strategy:
-
Acid-Base Extraction: This is the first line of defense and is highly effective for removing neutral or basic impurities. Since the target is a carboxylic acid, it can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer.[4][8][9]
-
Fractional Recrystallization: If the impurity has a slightly different solubility profile, multiple recrystallizations may be necessary. This can be tedious but is sometimes effective.
-
Column Chromatography: If other methods fail, flash column chromatography is a powerful tool. Because the compound is acidic, it may streak on silica gel. This can often be suppressed by adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent. A typical mobile phase would be a gradient of ethyl acetate in hexanes.
-
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, often because the solution is supersaturated at a temperature above the compound's melting point. This traps impurities and defeats the purpose of recrystallization.
Corrective Actions:
-
Re-heat and Add More Solvent: Heat the solution back to boiling and add more of the "good" solvent to decrease the saturation level. Allow it to cool slowly again.[1]
-
Lower the Cooling Temperature: Try cooling the solution much more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, your chosen solvent is likely unsuitable. Switch to a different solvent or a solvent mixture.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification technique for crude 3-cyanothiophene-2-carboxylic acid?
A1: For a typical crude reaction mixture, a sequential acid-base extraction followed by recrystallization is the most robust and effective purification strategy. The extraction efficiently removes neutral and basic impurities, while the subsequent recrystallization removes closely related acidic impurities and improves the crystalline form and color of the final product.[3][5]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should dissolve the compound well when hot but poorly when cold. The impurities, conversely, should be either very soluble or completely insoluble in the solvent at all temperatures.[2] A systematic approach is to test solubility in small test tubes.
Solvent Selection Table for Carboxylic Acids:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Often a good choice for polar compounds, especially for final recrystallization to remove inorganic salts.[10] |
| Ethanol/Water | Variable | Tunable | A common and effective mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop of ethanol to clarify and cool. |
| Acetic Acid | 118 | High | Can be effective for aromatic carboxylic acids but may be difficult to remove completely.[3] |
| Toluene | 111 | Low | Good for dissolving non-polar impurities. Can be used in a solvent/anti-solvent system. |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used for extraction and can be suitable for recrystallization. |
| Hexanes | 69 | Low | Typically used as an "anti-solvent" to precipitate the compound from a more polar solvent. |
Q3: Can I use column chromatography to purify this compound? What conditions are recommended?
A3: Yes, flash column chromatography can be used, especially for difficult-to-separate impurities or for small-scale purification.
-
Stationary Phase: Standard silica gel (SiO₂) is typically used.
-
Mobile Phase (Eluent): Since the compound is polar and acidic, you will need a polar eluent system. A common choice is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).
-
Additive: To prevent peak tailing caused by the acidic nature of the compound interacting with the silica, it is highly recommended to add a small amount of a volatile acid, like acetic acid or formic acid (~0.5-1%), to the mobile phase.
Q4: What are the expected starting materials or byproducts that might be present as impurities?
A4: Impurities are entirely dependent on the synthetic route used. Common syntheses for thiophene-based carboxylic acids can involve:
-
Halogen-metal exchange and carboxylation: This may leave residual halogenated thiophenes (e.g., a bromo- or chloro-thiophene precursor).[11][12]
-
Oxidation of a corresponding aldehyde or methyl group: This can result in unreacted starting material or over-oxidized products.
-
Hydrolysis of a nitrile or ester: Incomplete hydrolysis would leave the corresponding ester or nitrile as an impurity.[13]
-
Isomeric Impurities: Depending on the reaction conditions, isomers such as 4-cyanothiophene-2-carboxylic acid or other positional isomers could be formed.[14]
PART 3: Detailed Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] A weaker base like bicarbonate is often preferred over sodium hydroxide to prevent potential hydrolysis of the nitrile group and to more selectively separate it from any phenolic impurities.[4]
-
Extraction: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium 3-cyanothiophene-2-carboxylate salt into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). The 3-cyanothiophene-2-carboxylic acid should precipitate as a solid.[8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization
This protocol is for purifying the solid obtained from extraction or as a primary method for crude solid.
-
Solvent Selection: Choose a suitable solvent or solvent pair (see FAQ 2).
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, bring it to a boil using a hot plate, and continue adding small portions of hot solvent until the solid just dissolves.
-
Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the melting point.
PART 4: Visual Guides
Diagram 1: Purification Strategy Decision Tree
Caption: Standard workflow combining extraction and recrystallization.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover ADION. Retrieved from [Link]
-
Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2024). ResearchGate. Retrieved from [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride... (2024). ACS Publications. Retrieved from [Link]
-
Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2021). YouTube. Retrieved from [Link]
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.
-
New method for the synthesis of 2-thiophenecarboxylic acids... (2004). Semantic Scholar. Retrieved from [Link]
- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters... (n.d.). Google Patents.
-
Influence of an Ester Directing-Group on Defect Formation... (n.d.). Supporting Information. Retrieved from [Link]
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- US3709795A - Purification of carboxylic acids... (n.d.). Google Patents.
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid... (n.d.). Google Patents.
-
Development of potential manufacturing routes for substituted thiophenes... (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. (n.d.). Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. How To [chem.rochester.edu]
- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 8. vernier.com [vernier.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 11. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 12. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Cyanothiophene-2-Carboxylic Acid
Introduction: Welcome to the technical support guide for the synthesis of 3-cyanothiophene-2-carboxylic acid and its precursors. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly approached via the Gewald aminothiophene reaction followed by subsequent functional group transformations, is powerful but not without its challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and experimental pitfalls. We will delve into the causality behind these issues and provide field-proven, actionable solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The typical route involves two main stages: (1) The Gewald reaction to form a 2-aminothiophene precursor, and (2) Hydrolysis to yield the final carboxylic acid.
Part 1: The Gewald Reaction Stage (Precursor Synthesis)
The Gewald reaction is a multi-component reaction that assembles the thiophene ring. A typical precursor synthesis might involve reacting a carbonyl compound, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur with a base catalyst.
Q1: My reaction is yielding very little or no desired 2-aminothiophene product. What's going wrong?
A: Low or no yield in a Gewald synthesis typically points to one of three areas: the initial condensation, the reagents' quality, or substrate incompatibility.
-
Probable Cause 1: Failure of the Knoevenagel-Cope Condensation. The reaction's first step is a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate.[1][2] If this step fails, the subsequent cyclization cannot occur.
-
Solution:
-
Verify Base Efficacy: Ensure your base (e.g., morpholine, triethylamine) is not degraded. Using a stronger base or a catalytic amount of a proline catalyst can sometimes improve condensation efficiency.[3]
-
Monitor Intermediate Formation: Use Thin Layer Chromatography (TLC) to track the consumption of your starting carbonyl and nitrile and the appearance of the unsaturated intermediate. If the intermediate does not form, focus on optimizing this initial step.
-
Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a setup with a Dean-Stark trap can be beneficial for stubborn substrates.
-
-
-
Probable Cause 2: Sterically Hindered Substrates. If you are using a sterically bulky ketone, the one-pot procedure may be inefficient.[4]
-
Solution: Switch to a two-step procedure. First, isolate the purified α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react this purified intermediate with sulfur and a base. This often provides a significant yield improvement for challenging substrates.[4]
-
-
Probable Cause 3: Inactive Sulfur. Elemental sulfur can exist in various allotropes.
-
Solution: Use finely powdered, high-purity sulfur. If the reaction is still sluggish, consider adding the sulfur portion-wise to maintain its reactivity in the solution.
-
Q2: My reaction mixture has turned into a dark brown or black, tarry mess. Is it salvageable?
A: This is a very common issue and is almost always caused by excessive heat, leading to polymerization and the formation of complex polysulfides.[4]
-
Probable Cause: Overheating. High temperatures can cause the starting materials, intermediates, or the product to polymerize.[4] Sulfur can also form long-chain polysulfides that contribute to the dark, viscous appearance.[2]
-
Solution:
-
Strict Temperature Control: Do not exceed the optimal temperature for your specific reaction (typically 40-80 °C, depending on the solvent and reactants). Use a temperature-controlled oil bath rather than a heating mantle for more precise regulation.
-
Solvent Choice: Use a solvent like ethanol or DMF that allows for a controlled reflux temperature.
-
Purification: While the reaction may be salvageable, isolation will be difficult. After cooling, try triturating the mixture with a solvent in which the product is sparingly soluble but the impurities are (e.g., cold ethanol or isopropanol). If this fails, column chromatography will be necessary, but be aware that the baseline impurities may be difficult to remove.
-
-
Part 2: The Hydrolysis Stage (Carboxylic Acid Formation)
This stage typically involves the saponification (base-catalyzed hydrolysis) of an ester or amide precursor to the carboxylate salt, followed by acidic workup.
Q3: My hydrolysis reaction is incomplete, and I'm recovering starting material. How can I drive it to completion?
A: Incomplete hydrolysis is a kinetic or equilibrium issue.
-
Probable Cause 1: Insufficient Reaction Conditions. The ester or amide may be sterically hindered or electronically deactivated, requiring more forcing conditions.
-
Solution:
-
Increase Time/Temperature: The simplest solution is to prolong the reaction time at reflux.
-
Change Solvent: If using NaOH in ethanol/water, switching to a higher-boiling solvent like ethylene glycol can allow for higher reaction temperatures, accelerating the hydrolysis.
-
Use Stronger Base/Acid: While base-catalyzed hydrolysis is generally preferred for its irreversibility[5], if you must use acid catalysis, ensure a large excess of water is present to push the equilibrium toward the products.[6]
-
-
-
Probable Cause 2: Poor Solubility. If your ester/amide is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.
-
Solution: Add a co-solvent like THF or dioxane to improve the solubility of the starting material in the aqueous base.
-
Q4: I'm losing my product during the final acidification step, accompanied by gas evolution.
A: This indicates that your product, 3-cyanothiophene-2-carboxylic acid, is undergoing decarboxylation.
-
Probable Cause: Thermal Instability. While not a classic β-keto acid, some heteroaromatic carboxylic acids can be prone to decarboxylation upon heating, especially under acidic conditions.[7][8] The electron-withdrawing nature of the cyano group can further destabilize the molecule.
-
Solution:
-
Low-Temperature Acidification: Perform the acidification of the carboxylate salt slowly in an ice bath (0-5 °C). Add the acid dropwise with vigorous stirring to dissipate any heat generated.[9]
-
Avoid Overheating During Workup: When removing solvents after extraction, use a rotary evaporator at low temperature (<40 °C). Do not heat the final product excessively during drying.
-
Catalyst Choice: Some patent literature suggests that specific organic acids in aprotic polar solvents can catalyze decarboxylation, so be mindful of your reaction conditions if unexpected gas evolution occurs.[10]
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanistic basis for the Gewald reaction? The Gewald reaction mechanism proceeds in three main stages: (1) A Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[1] (2) Nucleophilic attack of the intermediate's carbanion on elemental sulfur (S₈), leading to a sulfurated intermediate.[2][3] (3) Intramolecular cyclization via attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the final, aromatic 2-aminothiophene product.[1] Understanding this pathway highlights the importance of the initial condensation step.
FAQ 2: Why is the choice of base important in the Gewald reaction? The base acts as a catalyst for the initial condensation and subsequent steps. Tertiary amines like triethylamine are common, but secondary amines like morpholine or piperidine are often more effective because they can form a nucleophilic enamine intermediate, accelerating the condensation.[3] However, stronger bases can also promote side reactions if not used carefully.
FAQ 3: What is the best way to purify the final carboxylic acid product? Recrystallization is the most effective method. A good solvent system might be ethanol/water or acetic acid/water. If the product is contaminated with dark, tarry impurities from the Gewald step, it is highly recommended to perform a hot filtration with activated carbon (charcoal) during the recrystallization process to adsorb these colored byproducts.[11]
Data & Workflow Visualization
Table 1: Troubleshooting Summary for Gewald Reaction
| Symptom | Probable Cause | Key Parameter to Adjust | Recommended Action |
| Low/No Yield | Failed Knoevenagel Condensation | Base / Catalyst | Use a more effective base (e.g., morpholine); monitor intermediate by TLC.[1][4] |
| Dark, Tarry Mixture | Polymerization / Polysulfides | Temperature | Maintain strict temperature control (e.g., 40-60 °C); use an oil bath.[4] |
| Product Contamination | Incomplete Reaction | Reaction Time | Increase reaction time; consider microwave-assisted synthesis.[1][4] |
| Unexpected Isomer | Poor Regioselectivity | Synthetic Strategy | Use a two-step procedure or a symmetrical starting material.[12][13] |
Diagram 1: Simplified Gewald Reaction Pathway
Caption: Key stages of the Gewald aminothiophene synthesis.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing the cause of low yield.
Experimental Protocols
Disclaimer: These protocols are illustrative. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of a 2-Aminothiophene Precursor (Illustrative)
This protocol describes a general one-pot Gewald synthesis.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (1.0 eq), an appropriate carbonyl compound (1.0 eq), and ethanol (50 mL).
-
Add morpholine (0.2 eq) as a catalyst and stir the mixture at room temperature for 15 minutes.
-
Add finely powdered elemental sulfur (1.1 eq).
-
Heat the reaction mixture to a gentle reflux (or maintain at 50-60 °C) using a temperature-controlled oil bath.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Saponification to 3-Cyanothiophene-2-Carboxylic Acid
-
In a round-bottom flask, dissolve the 2-carboxyethyl-3-cyanothiophene precursor (1.0 eq) in a mixture of ethanol (30 mL) and a 4M aqueous solution of sodium hydroxide (4.0 eq).[9]
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (50 mL) and transfer to a beaker placed in a large ice-water bath.
-
With vigorous stirring, slowly add 6M hydrochloric acid dropwise until the pH of the solution is ~2. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at a low temperature (<50 °C).
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
McKinnon, J. J., & Mosey, N. J. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8089-8101. Retrieved from [Link]
-
Dabiri, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 23456-23477. Retrieved from [Link]
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31786–31798. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... ResearchGate. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(15), 4987. Retrieved from [Link]
-
Zhang, Z., & McLaughlin, M. L. (2014). Development of potential manufacturing routes for substituted thiophenes... Beilstein Journal of Organic Chemistry, 10, 1634–1641. Retrieved from [Link]
- Fiesselmann, H. (1959). Verfahren zur Herstellung von 3-Aminothiophen-2-carbonsäureestern und den entsprechenden freien Carbonsäuren. German Patent DE1055007B.
-
Fakhretdinov, R. N., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Retrieved from [Link]
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives... Tetrahedron Letters, 48(46), 8149-8151. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
-
Usta, A. D., & Luscombe, C. K. (n.d.). Influence of an Ester Directing-Group on Defect Formation... Supporting Information. Retrieved from [Link]
- Schultz, R. G., & Montgomery, P. D. (1973). Purification of carboxylic acids by chemical treatment and distillation. U.S. Patent 3,709,795.
-
PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. YouTube. Retrieved from [Link]
- Wang, Y., et al. (2021). Decarboxylation method of heterocyclic carboxylic acid compounds. Chinese Patent CN109694343B.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Barker, J. M., & Huddleston, P. R. (1989). Process for preparing thiophene derivatives. U.S. Patent 4,847,386.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
overcoming challenges in the amide coupling of sterically hindered thiophenes
Welcome to the technical support center dedicated to one of the more persistent challenges in modern synthetic chemistry: the amide coupling of sterically hindered thiophenes. The unique electronic properties and geometry of the thiophene ring, especially when substituted at the 3- or 4-positions, combined with bulky groups on either the carboxylic acid or the amine, can render standard coupling protocols ineffective.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these difficult transformations.
Section 1: Troubleshooting Guide
This section is designed to address specific experimental failures in a question-and-answer format.
Q1: My standard amide coupling reaction (e.g., HATU, EDC/HOBt) is resulting in low to no yield. What are the primary causes for failure with my hindered thiophene substrates?
A1: This is the most common issue encountered. When standard, robust coupling methods fail, it's typically due to a combination of factors rooted in the severe steric environment of your substrates.[1][4]
Primary Causes & Mechanistic Insight:
-
Inefficient Carboxylic Acid Activation: The first step in any coupling reaction is the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester).[5] Steric bulk adjacent to the thiophene carboxylic acid can physically impede the approach of the coupling reagent, leading to slow or incomplete formation of this key intermediate.
-
Poor Nucleophilicity of the Amine: If your amine partner is also sterically hindered (e.g., a secondary amine with bulky substituents or an aniline with ortho-substituents), its nucleophilicity is significantly diminished. The lone pair on the nitrogen is less accessible, making the subsequent nucleophilic attack on the activated ester the rate-limiting step.
-
Rapid Decomposition of the Activated Intermediate: Even if the activated ester is formed, its lifespan is finite. If the nucleophilic attack by the hindered amine is too slow, the intermediate can decompose or react with other species in the mixture, such as undergoing hydrolysis with trace water.[1] For example, the O-acylisourea intermediate formed with carbodiimides can rearrange into a stable, unreactive N-acylurea.[4]
To systematically address this issue, follow this decision-making workflow.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
-
Solution A: Upgrade Your Coupling Reagent
When HATU or HBTU are insufficient, moving to a more powerful class of reagents is the logical next step. Phosphonium salts or reagents that generate acyl fluorides are often superior for hindered couplings.[4][6][7]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are lauded for their high reactivity and for minimizing side reactions like guanidinylation, which can be an issue with uronium reagents like HATU. PyAOP is particularly effective for extremely hindered systems.[8]
-
Acyl Fluoride Precursors (e.g., TFFH, BTFFH): Converting the carboxylic acid to a small, highly reactive acyl fluoride can overcome steric barriers.[4][7][9] The small size of the fluorine atom minimizes steric clash during the nucleophilic attack.[7]
-
COMU: This third-generation uronium reagent combines high reactivity, often superior to HATU, with a better safety profile as it is based on OxymaPure instead of the potentially explosive HOBt/HOAt.[5][10]
-
-
Solution B: Optimize Reaction Conditions
-
Pre-activation: Activate the thiophene carboxylic acid before adding the amine. Mix the acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) and stir for 15-30 minutes at room temperature.[4][11] This ensures the active intermediate is fully formed before the nucleophile is introduced.
-
Increase Temperature: For particularly stubborn couplings, carefully increasing the reaction temperature (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier.[4] Monitor for potential decomposition of starting materials or products.
-
Q2: My reaction is proceeding, but I'm observing significant side products. What are they and how can I prevent them?
A2: Side product formation in hindered couplings is often a direct consequence of the slow desired reaction, which gives alternative pathways time to occur.
Common Side Reactions:
-
Guanidinylation of the Amine: This is specific to uronium/aminium reagents like HATU and HBTU.[8] If the activated ester is slow to react with the intended amine, a free amine molecule can instead attack the coupling reagent itself, forming a guanidinium cap on the amine, which terminates the reaction for that molecule.
-
Epimerization/Racemization: If your thiophene or amine contains a chiral center alpha to the reacting carbonyl or amine, the harsh conditions required for coupling can lead to a loss of stereochemical integrity. This is often promoted by strong bases or extended reaction times at elevated temperatures. Additives like HOBt, HOAt, and particularly OxymaPure are designed to suppress this side reaction.[1][10]
-
N-Acylurea Formation: As mentioned, this is a dead-end rearrangement of the O-acylisourea intermediate when using carbodiimides like EDC or DCC.[4]
Caption: Comparison of Uronium vs. Phosphonium activation pathways.
-
To Avoid Guanidinylation:
-
Switch to a Phosphonium Reagent: The simplest solution is to use a reagent like PyBOP or PyAOP, as they do not have the chemical structure that leads to this side reaction.[6] This is a key advantage of phosphonium salts in difficult couplings.[12]
-
Stoichiometry Control: If you must use a uronium reagent, use it in a slight defect or at a 1:1 molar ratio with the carboxylic acid. Avoid using a large excess.[10]
-
Pre-activation: Pre-activating the acid ensures the coupling reagent is consumed before the bulk of the amine is exposed to it, minimizing the opportunity for the side reaction.[11]
-
-
To Minimize Racemization:
-
Use Modern Additives: Reagents containing built-in additives like HATU (HOAt) or COMU (OxymaPure) are designed to suppress racemization.[10]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower if the reaction rate is still acceptable.
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA or 2,6-lutidine rather than more nucleophilic bases like triethylamine, which can exacerbate epimerization.
-
Section 2: Comparative Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Thiophene Systems
| Reagent | Class | Key Advantage(s) | Common Issue(s) | Relative Cost |
| HATU | Uronium/Aminium | "Gold standard", high reactivity, well-established.[8] | Guanidinylation risk, explosive potential of HOAt byproduct, expensive.[13] | High |
| HCTU | Uronium/Aminium | More reactive and soluble than HBTU. | Guanidinylation risk. | Medium-High |
| PyBOP | Phosphonium | No guanidinylation, "cleaner" reactions, water-soluble byproducts. | Carcinogenic HMPA byproduct with original BOP (PyBOP is safer).[6] | Medium |
| PyAOP | Phosphonium | Often superior to PyBOP for highly hindered couplings.[14] | Higher cost than PyBOP. | High |
| COMU | Uronium | High reactivity (rivals HATU), safer (Oxyma-based), better solubility.[5][10] | Guanidinylation still possible, limited solution stability. | Medium-High |
| BTFFH | Fluorinating | Generates small, highly reactive acyl fluoride in situ, excellent for steric hindrance.[4][7] | Requires specific protocol, potential for side reactions if not handled correctly. | Medium |
Experimental Protocols
-
To a dry, nitrogen-flushed flask, add the sterically hindered thiophene carboxylic acid (1.0 equiv.) and the coupling reagent PyBOP (1.1 equiv.).
-
Dissolve the solids in an anhydrous solvent (e.g., DMF, NMP, or DCM, to 0.1-0.5 M).
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 equiv.), and stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the sterically hindered amine (1.1-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C. Reaction times can range from 2 to 24 hours.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous HCl or NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[4]
-
In a dry, nitrogen-flushed flask, dissolve the sterically hindered thiophene carboxylic acid (1.0 equiv.) in anhydrous DCM or acetonitrile (to 0.1 M).
-
Add the fluorinating agent BTFFH (1.2 equiv.) followed by pyridine (3.0 equiv.). Note: Pyridine acts as both a base and a catalyst in this transformation.[4]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.
-
In a separate flask, dissolve the sterically hindered amine (1.1 equiv.) in the same solvent.
-
Slowly add the amine solution to the acyl fluoride solution.
-
Stir the reaction at room temperature, monitoring for completion. For extremely challenging substrates, the reaction may require heating.[9]
-
Perform a standard aqueous workup as described in Protocol 1 to isolate and purify the final amide product.
Section 3: Frequently Asked Questions (FAQs)
Q: Are there any catalytic, more "green" alternatives for these difficult couplings? A: Yes, this is an active area of research. Organoboron catalysts, particularly boronic acids, have shown promise for direct dehydrative amidation, which avoids stoichiometric activators and produces only water as a byproduct.[15][16] While many systems still require high temperatures with azeotropic water removal, newer catalysts are being developed that work under milder conditions and show tolerance for hindered substrates.[16] However, for exceptionally hindered thiophene systems, the high reactivity of modern phosphonium or uronium reagents often remains the most reliable option in a drug discovery setting.
Q: My thiophene substrate is an aryl halide, not a carboxylic acid. Can I still form an amide bond? A: Absolutely. In this case, you would employ a transition-metal-catalyzed cross-coupling reaction, such as a Palladium-catalyzed C-N coupling (Buchwald-Hartwig amination).[17][18][19] This involves reacting the thiophene halide (typically a bromide or chloride) with the amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BrettPhos for hindered amines), and a base.[20] The choice of ligand is critical for achieving good yields with hindered substrates.[17]
Q: Can solvent choice significantly impact the success of my hindered coupling reaction? A: Yes, profoundly. The solvent must fully dissolve all reactants to ensure the reaction proceeds efficiently.[4] For many coupling reagents, polar aprotic solvents like DMF, NMP, and DMA are standard. However, solubility can be a major issue for complex, nonpolar substrates. In these cases, less polar solvents like DCM or 2-MeTHF might be necessary.[10] Phosphonium reagents like PyBOP are noted for having significantly better solubility in a wider range of solvents compared to many uronium salts, which can be a practical advantage.
References
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem.
- A green chemistry perspective on catalytic amide bond form
- Organoboron catalysis for direct amide/peptide bond formation.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. [No Source Found].
- Troubleshooting difficult amide bond formation with hindered substr
- TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
- troubleshooting low yields in domino reactions for thiophene synthesis. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- The Synthesis of Sterically Hindered Amides.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [No Source Found].
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
- Chapter 17: Catalytic Amide Bond Forming Methods. Books - The Royal Society of Chemistry.
- Synthesis of amides via palladium-catalyzed amid
- Catalytic amide formation from non-activated carboxylic acids and amines.. [No Source Found].
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. [No Source Found].
- amide coupling help. Reddit.
- How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
- Tips and tricks for difficult amide bond form
- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [No Source Found].
- Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. u:cris-Portal.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Palladium-Catalyzed Cyanation Reactions of Thiophene Halides.. Semantic Scholar.
- Synthesis of Amides via Palladium-Catalyzed Amid
- Challenges and Breakthroughs in Selective Amide Activ
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Conversion of Carboxylic acids to amides using DCC as an activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. hepatochem.com [hepatochem.com]
- 13. scispace.com [scispace.com]
- 14. peptide.com [peptide.com]
- 15. scispace.com [scispace.com]
- 16. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 18. Synthesis of amides via palladium-catalyzed amidation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Cyanothiophene-2-Carboxylic Acid
Welcome to the technical support center for the purification of 3-cyanothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important heterocyclic building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-cyanothiophene-2-carboxylic acid?
The profile of impurities is heavily dependent on the synthetic route employed. However, based on common synthetic strategies like the Gewald reaction or modifications of thiophene precursors, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like cyanoacetamide, elemental sulfur, or various carbonyl compounds.
-
Side-Reaction Byproducts: Hydrolysis of the nitrile group to form the corresponding amide (3-carbamoylthiophene-2-carboxylic acid) is a common byproduct, especially under acidic or basic conditions. Dimerization or polymerization of reactive intermediates can also occur.
-
Regioisomers: If the synthesis involves functionalizing a pre-existing thiophene ring, incorrect substitution can lead to isomeric impurities (e.g., substitution at the 4- or 5-position).[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, ethanol, toluene) and reagents like bases or acids can remain in the crude product.[2]
Q2: Which analytical techniques are essential for assessing the purity of the final product?
A multi-faceted approach is crucial for a comprehensive purity assessment. No single technique tells the whole story.[3]
| Technique | Primary Purpose | Key Insights for 3-Cyanothiophene-2-Carboxylic Acid |
| ¹H & ¹³C NMR | Structural Confirmation & Impurity ID | Confirms the substitution pattern on the thiophene ring. Allows for the identification and rough quantification of organic impurities. |
| LC-MS | Mass Verification & Impurity Detection | Confirms the molecular weight of the target compound and helps identify the mass of unknown impurities, aiding in their structural elucidation.[3] |
| HPLC | Quantitative Purity Analysis | Provides a precise percentage of purity (e.g., >99%) by separating the main compound from trace impurities. A crucial tool for quality control. |
| FT-IR | Functional Group Analysis | Confirms the presence of key functional groups: nitrile (-C≡N) stretch (~2230-2210 cm⁻¹), carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), and C=O stretch (~1700-1680 cm⁻¹). |
Q3: What is the recommended general strategy for purifying crude 3-cyanothiophene-2-carboxylic acid?
For most crude samples, a sequential purification strategy is most effective. This approach removes different classes of impurities at each stage, leading to a product of high purity.
Caption: General Purification Workflow.
-
Acid-Base Extraction: This is the first and often most powerful step. It selectively separates the acidic product from any neutral or basic impurities.[4][5]
-
Recrystallization: This classic technique is excellent for removing impurities with different solubility profiles than the desired compound.
-
Column Chromatography: This is typically reserved for instances where high levels of closely related impurities persist after recrystallization, or when the highest possible purity is required.
Troubleshooting Guides by Technique
Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. The crude material is dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to its water-soluble carboxylate salt, while neutral and basic impurities remain in the organic layer. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.[2][4]
Problem: I have low recovery of my product after re-acidification and filtration.
-
Possible Cause 1: Incomplete initial extraction. The carboxylic acid may not have been fully extracted into the aqueous basic solution.
-
Solution: Perform the extraction with the aqueous base multiple times (e.g., 3 separate washes) and combine the aqueous layers. This ensures complete transfer of the carboxylate salt.[2]
-
-
Possible Cause 2: Incomplete re-acidification. If the pH of the aqueous layer is not sufficiently acidic, the product will remain partially dissolved as its carboxylate salt.
-
Solution: Use a pH meter or pH paper to ensure the aqueous layer is acidified to at least pH 1-2. Add the acid slowly while stirring vigorously.
-
-
Possible Cause 3: Emulsion formation. Vigorous shaking can lead to the formation of stable emulsions, trapping the product at the interface.
-
Solution: Instead of shaking, gently invert the separatory funnel multiple times. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help break it.[2]
-
Recrystallization
The key to successful recrystallization is selecting a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Problem: My product "oils out" as a liquid instead of forming crystals.
-
Possible Cause 1: Cooling rate is too fast. Rapid cooling does not give the molecules sufficient time to align into a crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath for final crystallization. Do not place the hot flask directly into the ice bath.
-
-
Possible Cause 2: The solvent is too nonpolar. The product is "crashing out" of the solution because its solubility limit has been exceeded too quickly.
-
Solution: Try a slightly more polar solvent or use a co-solvent system. For example, if you are using toluene, add a small amount of ethanol or ethyl acetate to the hot mixture until the oil redissolves, then allow it to cool slowly.
-
-
Possible Cause 3: High impurity load. Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil (a phenomenon known as melting point depression).
-
Solution: The crude material may be too impure for direct recrystallization. Perform an acid-base extraction first to remove the bulk of the impurities, then attempt recrystallization.
-
Problem: My final product is still colored even after recrystallization.
-
Possible Cause: Presence of highly conjugated, colored impurities. These impurities may have similar solubility profiles to your product and co-crystallize.
-
Solution: Perform a charcoal treatment. Add a small amount (1-2% by weight) of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use caution, as it can also adsorb some of your product. A hot filtration is required to remove the charcoal.[6]
-
Column Chromatography
Flash column chromatography on silica gel can be challenging for carboxylic acids due to their strong interaction with the stationary phase.
Caption: Logic for troubleshooting tailing in chromatography.
Problem: My compound is streaking badly on the TLC plate and gives very broad peaks during column chromatography.
-
Possible Cause: Strong interaction with silica gel. This is a classic issue with carboxylic acids.[2] The slightly acidic nature of silica gel can lead to an equilibrium between the protonated (neutral) acid and the deprotonated (anionic) carboxylate. These two forms have very different polarities, causing them to move at different rates down the column, resulting in severe tailing.[7]
-
Solution: Acidify the mobile phase. Adding a small amount (0.5-1% by volume) of a volatile acid, such as acetic acid or formic acid, to your eluent system will suppress the deprotonation of your compound.[2][7] This ensures it remains in a single, neutral state (R-COOH), leading to sharper bands and much-improved separation. Always perform a new TLC with the acidified eluent to confirm the improved behavior before running the column.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude 3-cyanothiophene-2-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is generated.[2]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 3-cyanothiophene-2-carboxylate) into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., 6M HCl) dropwise with stirring until the pH is ~1-2. A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts, and then dry it thoroughly under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Mobile Phase Preparation: Based on the TLC analysis, prepare the bulk eluting solvent. Crucially, add 0.5-1% acetic acid to this solvent mixture. For example, if your solvent system is 70:30 Hexanes:Ethyl Acetate, a 1 L batch would be 700 mL Hexanes, 300 mL Ethyl Acetate, and 5-10 mL of glacial acetic acid.
-
Column Packing: Pack a glass column with silica gel using the prepared acidified mobile phase.
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC (using the same acidified eluent) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.
References
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
-
PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. reddit.com [reddit.com]
Navigating the Scale-Up of 3-Cyanothiophene-2-carboxylic Acid: A Technical Support Guide
The successful transition of a novel therapeutic from benchtop discovery to commercial reality hinges on the robust and scalable synthesis of its constituent chemical entities. 3-Cyanothiophene-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, finding its application in the synthesis of a diverse array of pharmacologically active agents, including kinase inhibitors. However, the scale-up of its synthesis presents a unique set of challenges that can impede process efficiency, product quality, and overall project timelines.
This technical support center is meticulously designed to serve as an in-depth resource for researchers, scientists, and drug development professionals. It offers a structured approach to troubleshooting common issues encountered during the scale-up synthesis of 3-cyanothiophene-2-carboxylic acid, supplemented by frequently asked questions to proactively address potential concerns. Our guidance is rooted in established chemical principles and validated by practical, field-proven insights to ensure the integrity and success of your chemical development program.
Troubleshooting Guide: A Proactive Approach to Scale-Up Synthesis
This section is formatted in a question-and-answer style to directly address the specific, practical challenges that can arise during the synthesis of 3-cyanothiophene-2-carboxylic acid.
Question 1: My palladium-catalyzed cyanation of 3-bromothiophene-2-carboxylic acid is exhibiting poor conversion and reproducibility on a larger scale. What are the probable causes and how can I enhance the reaction's performance?
Answer:
This is a frequently encountered obstacle in the scale-up of this particular synthesis. The electronic properties of the thiophene ring and the presence of the carboxylate group can complicate the cyanation reaction. Several factors are likely contributing to this issue:
-
Catalyst Deactivation: Palladium catalysts can be susceptible to deactivation by cyanide ions, which can poison the active catalytic species.[1] This issue is often exacerbated at larger scales where localized concentration gradients and mixing inefficiencies can occur.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. A ligand that is effective on a small scale may not possess the requisite stability or activity for a prolonged reaction at a larger scale.
-
Inadequate Mass Transfer: In heterogeneous reaction mixtures, poor mixing can lead to limited access of the dissolved reagents to the catalyst surface, resulting in slower reaction rates and incomplete conversion.
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand System Optimization:
-
Robust Ligand Selection: For challenging heteroaryl substrates, consider employing sterically demanding and electron-rich phosphine ligands such as XPhos or t-BuXPhos.[2][3] These ligands are known to promote efficient cyanation of aryl chlorides and can be beneficial for your more complex system.[3]
-
Pre-catalyst vs. In-situ Generation: The use of well-defined palladium pre-catalysts can sometimes offer better reproducibility compared to generating the active catalyst in-situ.
-
-
Cyanide Source and Stoichiometry:
-
Zinc Cyanide (Zn(CN)₂): This is often a preferred cyanide source in palladium-catalyzed reactions as it has lower solubility in organic solvents, which can help to mitigate catalyst poisoning by maintaining a low concentration of free cyanide ions.[1]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): As a non-toxic alternative, potassium ferrocyanide has been successfully employed in palladium-catalyzed cyanations, often in polar aprotic solvents like DMF.[2]
-
-
Process Parameters:
-
Solvent Choice: The use of polar aprotic solvents such as DMF or DMAc is common. However, ensure they are rigorously dried, as water can interfere with the reaction.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and byproduct formation. Careful temperature monitoring and control are essential.
-
Visualizing the Catalytic Cycle and Potential Pitfalls:
Caption: Palladium-catalyzed cyanation cycle and the risk of catalyst poisoning.
Question 2: I am observing significant decarboxylation, leading to the formation of 3-cyanothiophene as a major impurity. How can this be mitigated?
Answer:
Decarboxylation is a common thermal decomposition pathway for carboxylic acids, particularly those with electron-withdrawing groups on the aromatic ring.[4] Thiophene-2-carboxylic acids can be susceptible to this, although they are generally more stable than their furan and pyrrole counterparts.[5]
Probable Causes:
-
High Reaction Temperatures: The primary driver for decarboxylation is excessive heat.
-
Protracted Reaction Times: Prolonged exposure to elevated temperatures increases the likelihood of decarboxylation.
-
Presence of Protic Species: Traces of water or other protic impurities can facilitate the protonation of the carboxylate, which can then undergo decarboxylation.
Mitigation Strategies:
-
Protecting Group Strategy:
-
Esterification: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cyanation step. Esters are not prone to decarboxylation under these conditions. The ester can be readily hydrolyzed back to the carboxylic acid after the cyanation is complete.[6]
-
-
Reaction Condition Optimization:
-
Lower Temperatures: Employing a more active catalyst system that allows the reaction to proceed at a lower temperature is highly beneficial.[7][8]
-
Reaction Time: Closely monitor the reaction progress using in-process controls (e.g., HPLC) and stop the reaction as soon as the starting material has been consumed to avoid unnecessary heating.
-
Workflow with a Protecting Group:
Caption: A three-step synthetic route incorporating a protecting group to prevent decarboxylation.
Question 3: The work-up and isolation of the final product are challenging, resulting in low yields and inconsistent purity. What are some best practices for purification at scale?
Answer:
Purification is a critical unit operation that often requires significant development during scale-up.
Common Purification Hurdles:
-
Emulsion Formation: The use of high-boiling polar aprotic solvents like DMF can lead to the formation of stable emulsions during aqueous work-up, making phase separations difficult and time-consuming.
-
Product Precipitation: The product may have limited solubility in common extraction solvents, leading to precipitation at the interface.
-
Impurity Removal: Closely related impurities, such as the starting material or the decarboxylated byproduct, can be difficult to remove by simple crystallization.
Best Practices for Large-Scale Purification:
-
Solvent Swap: Before initiating the aqueous work-up, perform a solvent swap by distilling off the high-boiling reaction solvent under reduced pressure and replacing it with a more suitable extraction solvent like ethyl acetate or toluene.[9]
-
Acid-Base Extraction:
-
Leverage the acidic nature of your product. After the solvent swap, extract the organic phase with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). This will transfer the 3-cyanothiophene-2-carboxylic acid into the aqueous layer as its salt, leaving non-acidic impurities behind.
-
Treat the aqueous layer with a clarifying agent like activated carbon to remove colored impurities before re-acidifying to precipitate the product.[9]
-
-
Controlled Crystallization:
-
pH Control: Carefully control the pH during the precipitation of the product from the aqueous layer. A rapid change in pH can lead to the formation of fine particles that are difficult to filter.
-
Anti-Solvent Crystallization: If direct crystallization from the reaction work-up is not effective, consider dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce crystallization.
-
Data Summary: Solvent Selection for Work-Up and Crystallization
| Solvent | Boiling Point (°C) | Water Solubility | Application |
| DMF | 153 | Miscible | Reaction Solvent (to be removed before work-up) |
| Ethyl Acetate | 77 | 8.3 g/100 mL | Extraction Solvent |
| Toluene | 111 | 0.05 g/100 mL | Extraction & Crystallization Solvent |
| Heptane | 98 | Insoluble | Anti-solvent for Crystallization |
| Water | 100 | - | Aqueous phase for acid-base extraction |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for the scale-up of a cyanation reaction?
A1: Safety is paramount when working with cyanide-containing reagents.
-
Hydrogen Cyanide (HCN) Gas: Cyanide salts will release highly toxic HCN gas upon contact with acids.[10] All waste streams containing cyanide must be quenched with an oxidant (e.g., bleach) under basic conditions before acidification.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, is mandatory.[11][12] All manipulations of cyanide salts should be performed in a certified chemical fume hood.[11]
-
Emergency Preparedness: An emergency response plan should be in place, and a cyanide antidote kit should be readily available.[10][12]
Q2: How can I effectively monitor the reaction progress and ensure batch-to-batch consistency?
A2: Robust in-process controls are essential for a scalable process.
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to monitor the disappearance of the starting material and the formation of the product and any byproducts. This will provide quantitative data to determine the reaction endpoint accurately.
-
Reaction End-Point Criteria: Establish clear and quantifiable criteria for the reaction endpoint based on the HPLC analysis (e.g., <1% starting material remaining).
Q3: Are there any "greener" or more sustainable alternatives to traditional cyanation methods?
A3: The field of green chemistry is continuously evolving, and there are emerging technologies that could be applicable.
-
Flow Chemistry: Performing the cyanation in a continuous flow reactor can offer significant safety advantages by minimizing the volume of the hazardous reaction mixture at any given time.[13] It can also provide better control over reaction parameters, potentially leading to improved yields and purity.[13]
-
Enzymatic Synthesis: While not yet established for this specific substrate, the use of enzymes for nitrile synthesis is an area of active research and could provide a more sustainable route in the future.
Experimental Protocols
Protocol 1: Esterification of 3-Bromothiophene-2-carboxylic Acid
-
Charge a suitable reactor with 3-bromothiophene-2-carboxylic acid (1.0 eq) and methanol (5-10 vol).
-
Cool the mixture to 0-5 °C and slowly add concentrated sulfuric acid (0.1 eq).
-
Warm the mixture to reflux and maintain for 4-8 hours, monitoring by HPLC for completion.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromothiophene-2-carboxylate.
Protocol 2: Palladium-Catalyzed Cyanation of Methyl 3-Bromothiophene-2-carboxylate
-
To a rigorously dried reactor under an inert atmosphere, charge methyl 3-bromothiophene-2-carboxylate (1.0 eq), zinc cyanide (0.6 eq), and anhydrous DMF (5-10 vol).
-
Spurge the mixture with nitrogen or argon for 30 minutes.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and ligand (e.g., XPhos, 0.02 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by HPLC until the reaction is complete.
-
Cool the reaction mixture to room temperature and proceed with the work-up and purification.
References
-
PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
-
PrepChem.com. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
ACS Publications. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives | Organic Letters. [Link]
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. [Link]
-
SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
ACS Figshare. Development of Decarboxylative Cyanation Reactions for C‑13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent - The Journal of Organic Chemistry. [Link]
-
ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Columbia University. Cyanide Safe Use Guidelines. [Link]
-
D-Scholarship@Pitt. SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. [Link]
-
ACS Publications. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. [Link]
-
PubMed. Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. [Link]
-
NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. [Link]
-
YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]
-
The University of Queensland. Working Safely with Cyanide Guideline - UQ Policy and Procedure Library. [Link]
-
SpringerLink. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
ResearchGate. How to purify esterefication product?. [Link]
- Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
-
ACS Publications. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters. [Link]
-
Semantic Scholar. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. [Link]
-
YouTube. Cyanation reaction safety. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with. [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting low reactivity of 3-cyanothiophene-2-carboxylic acid derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-cyanothiophene-2-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the synthesis and derivatization of this important heterocyclic scaffold. The inherent electronic properties of this molecule—specifically the electron-withdrawing nature of both the cyano and carboxylic acid groups—can lead to decreased reactivity, necessitating carefully optimized reaction conditions.
Troubleshooting Guide: Common Reactivity Issues
This section addresses specific problems you may encounter in the laboratory, offering explanations for the underlying chemical principles and providing step-by-step protocols to overcome these challenges.
Issue 1: Low or No Yield in Amide Bond Formation
A frequent challenge is the inefficient coupling of 3-cyanothiophene-2-carboxylic acid with amines. The electron-deficient nature of the thiophene ring, exacerbated by two electron-withdrawing groups, can decrease the nucleophilicity of the carboxylate after deprotonation, making activation difficult.
Question: My amide coupling reaction with 3-cyanothiophene-2-carboxylic acid is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer: Low yields in amide coupling reactions with this substrate are often due to a combination of factors including poor carboxylic acid activation, steric hindrance, and suboptimal reaction conditions. The electron-withdrawing cyano group makes the carboxylic acid more acidic, but can also destabilize the activated intermediate required for coupling.
To address this, a systematic approach to optimizing your reaction is recommended. Below is a decision tree to guide your troubleshooting process, followed by detailed protocols.
Caption: A troubleshooting decision tree for difficult amide couplings.
Protocol 1: High-Activity Uronium Salt Coupling (HATU)
-
Dissolve 3-cyanothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (0.1–0.5 M).
-
Add HATU (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Completion is typically observed within 1-12 hours.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Phosphonium Salt Coupling for Hindered Amines (PyBOP) [1]
-
Dissolve the carboxylic acid (1.0 equivalent) and PyBOP (1.1 equivalents) in anhydrous DMF (0.1-0.5 M).
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add the hindered amine (1.1 equivalents).
-
If the reaction is slow at room temperature, consider heating the mixture to 80 °C.[1]
-
Monitor the reaction to completion (typically 1-24 hours) via LCMS.
-
Perform a standard aqueous workup as described in Protocol 1 to isolate and purify the product.
| Coupling Reagent | Class | Key Advantages for This Scaffold | Common Issues |
| EDC/DCC | Carbodiimide | Cost-effective | Lower reactivity; risk of N-acylurea byproduct[1] |
| HATU/HBTU | Uronium/Aminium | High reactivity, fast kinetics | Can react with amine to form guanidinium byproduct[1] |
| PyBOP/PyAOP | Phosphonium | Excellent for hindered substrates, reduces racemization | Higher cost |
| T3P | Phosphonic Anhydride | Broad applicability, easy workup (byproducts are water-soluble) | May require stoichiometric amounts |
Issue 2: Difficulty in Esterifying the Carboxylic Acid
Standard Fischer esterification conditions (acid catalyst in excess alcohol) can sometimes be sluggish or lead to decomposition, particularly if other sensitive functional groups are present on the thiophene ring.
Question: I am struggling to synthesize the methyl or ethyl ester of 3-cyanothiophene-2-carboxylic acid. What are the best practices?
Answer: The reduced nucleophilicity of the carbonyl oxygen due to the electron-withdrawing groups can slow down the protonation step required in Fischer esterification.[2] Additionally, harsh acidic conditions can potentially lead to the hydrolysis of the cyano group. Milder esterification methods are often more successful.
Protocol 3: DCC/DMAP Catalyzed Esterification [3] This method proceeds under mild, neutral conditions, avoiding strong acids.
-
Dissolve 3-cyanothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DCM (0.2 M).
-
Add the desired alcohol (e.g., methanol, ethanol) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Remove the ice bath and stir the reaction at room temperature for 3-6 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography or distillation.
Protocol 4: Acyl Chloride Mediated Esterification For very stubborn cases, conversion to the more reactive acyl chloride is a reliable two-step procedure.
-
Acyl Chloride Formation: Gently reflux the carboxylic acid (1.0 equivalent) in thionyl chloride (SOCl₂) (3-5 equivalents) with a catalytic amount of DMF for 1-2 hours.
-
Carefully remove the excess SOCl₂ under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C and slowly add the alcohol (1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup as described in Protocol 1.
Issue 3: Unwanted Hydrolysis of the Cyano Group
The cyano group can be sensitive to both strongly acidic and basic conditions, particularly at elevated temperatures, leading to its conversion to a carboxamide or a carboxylic acid.[4][5][6]
Question: During my reaction, I am observing the formation of byproducts that appear to be the corresponding amide or dicarboxylic acid. How can I prevent the hydrolysis of the nitrile?
Answer: Nitrile hydrolysis is a classic side reaction that must be managed by carefully controlling pH and temperature.[7][8]
-
Avoid Strong Aqueous Acid/Base: Whenever possible, use non-aqueous reaction conditions. If an acid or base is required, use organic-soluble, non-nucleophilic bases (e.g., DIPEA, DBU) or anhydrous acid sources.
-
Temperature Control: Hydrolysis rates increase significantly with temperature. If heating is necessary, use the minimum temperature required for the desired transformation.
-
Reaction Time: Do not let reactions run unnecessarily long, as this increases the window for potential side reactions. Monitor progress closely and quench the reaction as soon as the starting material is consumed.
-
Workup Conditions: During aqueous workup, perform extractions quickly and avoid prolonged contact with acidic or basic aqueous layers. Neutralize the reaction mixture to a pH of ~7 before extraction if possible.
Caption: Reaction pathways and potential hydrolysis side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 3-cyanothiophene-2-carboxylic acid less reactive than, for example, benzoic acid in amide coupling reactions? The thiophene ring is electron-rich, but the combined electron-withdrawing effects of the C2-carboxylic acid and the C3-cyano group significantly reduce the electron density of the ring and the carbonyl carbon. This makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack compared to a standard benzoic acid derivative.[9]
Q2: I am trying to perform a reaction at the 5-position of the thiophene ring (e.g., bromination). How do the existing substituents affect this? The C2-carboxylic acid and C3-cyano groups are deactivating and meta-directing. However, in a five-membered ring like thiophene, the directing effects can be complex. Electrophilic substitution will be significantly disfavored due to the deactivation of the ring. Reactions at the 5-position are often challenging and may require harsh conditions or alternative strategies like metalation-electrophile quench. Some studies note that an unsubstituted 5-position on related 2-aminothiophenes can be labile.[10]
Q3: Can I hydrolyze the cyano group to a carboxylic acid without affecting an ester at the 2-position? Selective hydrolysis is challenging but can sometimes be achieved. Basic hydrolysis (e.g., using NaOH in EtOH/H₂O) will likely hydrolyze both the ester and the nitrile.[4] Acidic hydrolysis (e.g., refluxing in HCl) might offer some selectivity, but over-reaction is common.[4] It is often more synthetically viable to introduce the second carboxylic acid functionality via a different route, for instance, by starting with a precursor that already contains the desired groups or can be converted under orthogonal conditions.
Q4: My purified product is always slightly colored. Is this normal? Thiophene derivatives can be prone to slight coloration upon exposure to air and light, potentially due to minor oxidative degradation. If characterization data (NMR, MS, etc.) confirms the purity of the compound, a slight off-white or pale yellow color is often acceptable. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
References
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
Lumen Learning. 21.5: Hydrolysis of nitriles. [Link]
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Alcohols: tert-Butyl Ethyl Fumarate. [Link]
-
Reddit. amide coupling help. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
ResearchGate. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. [Link]
-
YouTube. Carboxylic Acid Derivatives Reactivity Trend Explained. [Link]
-
ResearchGate. Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Preventing Decarboxylation of Thiophene-2-Carboxylic Acids
Welcome to the technical support center for handling thiophene-2-carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of this crucial reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted decarboxylation during your chemical reactions.
Introduction: The Challenge of Thiophene-2-Carboxylic Acid Stability
Thiophene-2-carboxylic acid and its derivatives are vital building blocks in medicinal chemistry and materials science.[1][2] However, their utility can be hampered by a tendency to undergo decarboxylation, particularly under harsh reaction conditions. This process, the loss of a carboxyl group as carbon dioxide, leads to the formation of thiophene, an often-undesired byproduct that can complicate purification and reduce the yield of your target molecule. Understanding the factors that promote this side reaction is the first step toward preventing it.
While thiophene-2-carboxylic acid is generally stable under normal temperatures and pressures, certain conditions can trigger its decomposition.[3] This guide will walk you through the mechanisms of decarboxylation and provide actionable strategies to maintain the integrity of your starting material and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem with thiophene-2-carboxylic acids?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). For thiophene-2-carboxylic acids, this results in the formation of thiophene. This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a significant impurity that can be difficult to remove. While the thiophene ring itself is relatively stable, the carboxylic acid group at the 2-position can be labile under certain conditions. The stability of thiophene-2-carboxylic acid is greater than that of its furan and pyrrole counterparts, but decarboxylation can still occur, especially at elevated temperatures or in the presence of certain catalysts.[4]
Q2: What are the primary factors that promote the decarboxylation of thiophene-2-carboxylic acids?
A2: Several key factors can induce decarboxylation:
-
Elevated Temperatures: High reaction temperatures are a common culprit.[5] Thiophene-2-carboxylic acid has a boiling point of approximately 260 °C, and significant decomposition can occur at temperatures approaching this value.[6][7]
-
Strongly Acidic or Basic Conditions: The pH of the reaction medium plays a crucial role. While detailed studies on thiophene-2-carboxylic acid are specific, related aromatic carboxylic acids are known to decarboxylate under both strongly acidic and basic conditions.[5]
-
Presence of Metal Catalysts: Certain transition metals, particularly copper, can catalyze decarboxylation, especially at higher temperatures.[5] This is a critical consideration in cross-coupling reactions like the Ullmann condensation.[8][9]
Q3: I'm seeing significant byproduct formation in my reaction. How can I confirm it's due to decarboxylation?
A3: The most direct way to confirm decarboxylation is to identify the presence of thiophene in your reaction mixture. This can be achieved using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile byproducts like thiophene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of thiophene will show characteristic signals that can be compared to a standard.
-
Thin-Layer Chromatography (TLC): While less definitive, a non-polar spot corresponding to thiophene may be visible.
By comparing the analytical data of your reaction mixture to that of an authentic sample of thiophene, you can confirm if decarboxylation is the source of your byproduct.
Troubleshooting Guides
This section provides structured guidance for common synthetic scenarios where decarboxylation of thiophene-2-carboxylic acid is a potential issue.
Scenario 1: Decarboxylation during Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery. However, the conditions required can sometimes lead to the degradation of sensitive substrates like thiophene-2-carboxylic acid.
Problem: Low yield of the desired amide and the presence of thiophene as a major byproduct.
Causality and Mitigation Strategies:
The primary cause is often the need for elevated temperatures to drive the reaction to completion, especially with less reactive amines. Standard coupling reagents are generally effective, but the choice of activating agent and reaction conditions is crucial.
Workflow for Minimizing Decarboxylation in Amide Coupling:
Caption: Troubleshooting workflow for amide coupling.
Recommended Protocol: Mild Amide Coupling
-
Activation: In an inert atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Cool the solution to 0 °C.
-
Add a modern coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).[10]
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Perform a standard aqueous work-up to isolate the desired amide.
Rationale: Using milder, modern coupling reagents at lower temperatures minimizes the thermal stress on the thiophene-2-carboxylic acid, thereby suppressing the decarboxylation pathway.[5] Non-nucleophilic bases are used to prevent unwanted side reactions with the activating agent.[10]
Scenario 2: Decarboxylation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann)
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for C-C and C-X bond formation. However, the elevated temperatures and metallic catalysts often required can be detrimental to thiophene-2-carboxylic acids.
Problem: Decarboxylation of the thiophene-2-carboxylic acid starting material or product during Suzuki or Ullmann coupling.
Causality and Mitigation Strategies:
In Suzuki reactions, the basic conditions and high temperatures can promote decarboxylation.[11][12][13][14] In Ullmann-type reactions, copper catalysts are known to facilitate decarboxylation at elevated temperatures.[8][9][15][16]
Decision Tree for Cross-Coupling Strategy:
Caption: Strategy for cross-coupling reactions.
Recommended Protocol: Suzuki Coupling of a Protected Thiophene-2-carboxylate
-
Esterification (Protection): Convert thiophene-2-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification or reaction with SOCl2 followed by alcohol).
-
Coupling Reaction:
-
To a solution of the thiophene-2-carboxylate ester (1.0 eq) and the desired boronic acid (1.2-1.5 eq) in a suitable solvent (e.g., dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a mild base (e.g., K3PO4 or Cs2CO3, 2.0-3.0 eq).
-
Degas the mixture thoroughly and heat under an inert atmosphere at the lowest effective temperature (typically 80-100 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
-
Deprotection: Once the coupling is complete, hydrolyze the ester using mild conditions (e.g., LiOH in THF/water at room temperature) to yield the desired carboxylic acid.
Rationale: Protecting the carboxylic acid as an ester significantly increases its stability towards decarboxylation under the basic and thermal conditions of the cross-coupling reaction. The choice of a highly active palladium catalyst allows for lower reaction temperatures, further preserving the integrity of the molecule.
Scenario 3: Conversion to Thiophene-2-carbonyl Chloride
The conversion of thiophene-2-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride is a common transformation. However, impurities in the reagents or excessive heat can lead to decarboxylation.
Problem: Formation of thiophene and other byproducts during the synthesis of thiophene-2-carbonyl chloride.
Causality and Mitigation Strategies:
Thionyl chloride can contain acidic impurities that, at elevated temperatures, can catalyze decarboxylation. Oxalyl chloride is generally a milder alternative.[17]
Comparative Data: Reagents for Acid Chloride Formation
| Reagent | Typical Temperature | Common Byproducts | Notes |
| Thionyl Chloride (SOCl2) | Reflux (79 °C) | SO2, HCl, Thiophene | Distillation of SOCl2 before use is recommended. |
| Oxalyl Chloride ((COCl)2) | Room Temperature | CO, CO2, HCl | Generally cleaner, but more expensive.[17] |
| Phosphorus Pentachloride (PCl5) | 0 °C to Room Temp | POCl3, HCl | Can be effective but produces phosphorus-based byproducts. |
Recommended Protocol: Acid Chloride Formation with Oxalyl Chloride
-
In an inert atmosphere, suspend or dissolve thiophene-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., DCM or toluene).
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-3 hours).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude thiophene-2-carbonyl chloride, which can be used directly or purified by distillation.
Rationale: Oxalyl chloride allows the reaction to proceed at a much lower temperature than thionyl chloride, minimizing the risk of thermal decarboxylation.[17] The catalytic DMF facilitates the formation of the Vilsmeier reagent, which is the active chlorinating species.
Conclusion
The successful application of thiophene-2-carboxylic acid in organic synthesis hinges on the effective management of its potential for decarboxylation. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—such as maintaining low reaction temperatures, choosing mild reagents, and employing protective group strategies—researchers can significantly improve reaction outcomes. Careful planning and execution are paramount to harnessing the full synthetic potential of this valuable heterocyclic building block.
References
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
ResearchGate. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF. [Link]
-
ResearchGate. Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
-
Chemical Communications (RSC Publishing). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]
-
The Good Scents Company. 2-thiophene carboxylic acid. [Link]
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Pharmaffiliates. [Link]
-
Solubility of Things. Thiophene-2-carboxylic acid. [Link]
-
NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
ResearchGate. Is there any alternative for thionyl chloride, SOCl2?. [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Reddit. Alternatives to Thionyl Chloride : r/OrganicChemistry. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Chemchart. THIOPHENE-2-CARBOXYLIC ACID (527-72-0). [Link]
-
ResearchGate. Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. [Link]
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
PubMed. Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ACS Publications. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]
-
ScienceDirect. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ACS Publications. Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. [Link]
-
PMC. Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ACS Publications. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
Sources
- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 7. 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 [sigmaaldrich.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. One moment, please... [chemistrysteps.com]
- 11. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 3-Cyanothiophene-2-Carboxylic Acid Derivatives
This technical support guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 3-cyanothiophene-2-carboxylic acid and its derivatives. These scaffolds are of significant interest in pharmaceutical development. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges in catalyst selection and reaction efficiency.
The primary and most versatile route to the thiophene core is the Gewald three-component reaction, which yields a 2-amino-3-cyanothiophene intermediate.[1] Subsequent functional group transformations are then required to install the 2-carboxylic acid moiety. This guide is structured to address both phases of this synthetic strategy.
Part 1: Synthesis of the 2-Amino-3-Cyanothiophene Precursor via the Gewald Reaction
The Gewald reaction is a powerful, one-pot multicomponent reaction that condenses a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur, catalyzed by a base, to form a polysubstituted 2-aminothiophene.[1][2]
Reaction Workflow: Gewald Synthesis
Caption: General workflow for the Gewald synthesis of the 2-amino-3-cyanothiophene precursor.
Troubleshooting the Gewald Reaction
Question: My Gewald reaction has a very low yield or has failed completely. What are the primary causes?
Answer: Low or no yield in a Gewald reaction typically points to one of three areas: inefficient initial condensation, issues with sulfur addition and cyclization, or competing side reactions.
-
Inefficient Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and malononitrile.[3] If this step is slow or fails, the entire sequence halts.
-
Catalyst Choice is Critical: The pKa and steric profile of the base catalyst are paramount. While classical bases like morpholine and piperidine are common, they can sometimes give low yields.[3][4] For less reactive ketones, consider screening stronger bases or different catalyst classes.
-
Water Inhibition: This condensation step produces water, which can inhibit the reaction equilibrium.[3] For stubborn substrates, using a Dean-Stark apparatus or a microwave-assisted, solvent-free protocol can be effective.[1][5]
-
-
Sulfur Addition & Cyclization Issues: The second phase involves the addition of sulfur to the α,β-unsaturated nitrile intermediate followed by intramolecular cyclization.
-
Sulfur Solubility: Elemental sulfur has poor solubility in many common organic solvents at room temperature. Ensure the reaction temperature is sufficient to dissolve the sulfur (typically 40-50 °C or higher).[6]
-
Base Role: The base not only catalyzes the initial condensation but also promotes the sulfur addition and ring closure. Insufficient catalyst loading can stall the reaction after the formation of the Knoevenagel intermediate.[7]
-
-
Competing Side Reactions:
-
Dimerization/Polymerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization, especially at excessively high temperatures. This often results in a dark, tarry reaction mixture.[3]
-
Thioamide Formation: In some cases, the nitrile group can be hydrolyzed to a primary amide and then thionated to a thioamide, leading to impurities.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the Gewald reaction.
Gewald Reaction FAQs
-
Q1: What is the optimal catalyst for the Gewald reaction?
-
A1: There is no single "best" catalyst, as the optimal choice depends on the substrates. For simple ketones, secondary amines like morpholine or piperidine (10-20 mol%) are effective.[3] For more challenging substrates, consider solid-supported bases like KF-alumina for easier work-up or organocatalysts like L-proline .[1] Recent studies show that conjugate acid-base pairs like piperidinium borate or catalysts like NaAlO2 can also be highly efficient.[8]
-
-
Q2: Can I run the Gewald reaction without a solvent?
-
Q3: My product is difficult to purify. What are the best methods?
-
A3: The crude product from a Gewald reaction is often a solid that can be isolated by filtration.
-
Recrystallization: This is the most common and effective method. Ethanol or methanol are excellent first choices.[3]
-
Washing: Washing the crude solid with water can remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar impurities.[3]
-
Column Chromatography: If the product is an oil or difficult to recrystallize, silica gel chromatography is a good option. A gradient of ethyl acetate in hexanes is a typical eluent system. Be aware that some aminothiophenes can be unstable on acidic silica gel; pre-treating the silica with a triethylamine solution may be necessary.[7]
-
-
Catalyst Performance Data (Gewald Reaction)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine (20) | Ethanol | 50 | 2-24 | Moderate | [3] |
| Piperidine (20) | Ethanol | 50 | 2-24 | Moderate-Good | [3] |
| DABCO (cat.) | PEG-200 | Sonication | 1-2 | Moderate-High | [4] |
| KF-Alumina | None | Microwave | 5-10 min | High | [1] |
| NaAlO2 (solid base) | Ethanol | Reflux | 1.5-3 | Excellent | [8] |
| L-Proline | None | Ball Milling | 0.5-1 | High | [1] |
Part 2: Conversion of 2-Amino-3-Cyanothiophene to 3-Cyanothiophene-2-Carboxylic Acid
Once the 2-amino-3-cyanothiophene intermediate is synthesized and purified, the next critical stage is the conversion of the 2-amino group into a 2-carboxylic acid. A direct, one-step conversion is challenging. The most robust and common pathway involves a two-step sequence: a Sandmeyer reaction to install a halogen at the 2-position, followed by a palladium-catalyzed carbonylation or a Grignard-based carboxylation.
Synthetic Pathway: From Amine to Carboxylic Acid
Caption: Primary synthetic routes from the Gewald product to the target carboxylic acid.
Troubleshooting Functional Group Conversion
Question: My Sandmeyer reaction on the 2-aminothiophene is giving a low yield and many side products. How can I improve it?
Answer: The Sandmeyer reaction converts the 2-amino group into a diazonium salt, which is then displaced by a halide (e.g., from CuCl or CuBr).[11] Thiophene rings can be sensitive to the strongly acidic conditions and the radical nature of this reaction.
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable.
-
Temperature Control is Crucial: The diazotization step (reaction of the amine with NaNO₂/acid) must be performed at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.[12]
-
Phenol Formation: A common side product is the corresponding 2-hydroxythiophene, formed by the reaction of the diazonium salt with water.[12] Ensure the reaction is not unnecessarily warmed and that the subsequent displacement with the copper(I) halide is performed promptly.
-
-
Catalyst Issues: The copper(I) salt is a catalyst that facilitates the displacement via a single-electron transfer mechanism.[13]
Question: The palladium-catalyzed carbonylation of my 2-halothiophene is not working. What are the key parameters?
Answer: Palladium-catalyzed carbonylation is a powerful method for converting aryl halides to carboxylic acids (or esters). Success hinges on the catalyst system, solvent, and reaction conditions.
-
Catalyst System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[15]
-
Ligand Choice: The choice of phosphine ligand is critical. For carbonylation of thiophene halides, chelating diphosphine ligands like 1,3-bis(diphenylphosphino)propane (DPPP) are often required for successful conversion.[16]
-
CO Pressure: The reaction requires a positive pressure of carbon monoxide (CO), which is the carbonyl source. This typically requires specialized high-pressure reactor equipment.
-
-
Reaction Conditions:
-
Solvent and Base: The reaction is usually performed in a suitable solvent with a base. For the synthesis of the carboxylic acid, a solvent system like Et₃N/H₂O can be effective.[16]
-
Temperature: Elevated temperatures are typically required.
-
FAQs: Amine to Carboxylic Acid Conversion
-
Q1: Can I directly carboxylate the thiophene ring without going through the Sandmeyer reaction?
-
A1: This is an area of active research. Direct C-H carboxylation of thiophenes is possible but challenging. Methods include:
-
Palladium-catalyzed direct carbonylation of the C-H bond, though this may have regioselectivity issues. Recent work has shown that a CO/CO₂ binary gas system can suppress catalyst decomposition and improve efficiency.[15][17]
-
Base-mediated carboxylation using strong base systems (e.g., LiO-tBu/CsF) and CO₂. This method works well for electron-rich heteroarenes.[18][19] These methods would likely require prior removal of the 2-amino group (e.g., via deamination of the diazonium salt with H₃PO₂).[20]
-
-
-
Q2: Are there alternatives to palladium for the carbonylation step?
-
A2: While palladium is the most common catalyst, other transition metals can be explored. However, palladium catalysis is the most well-established and versatile method for this transformation. A more "classical" but lower-yielding alternative is to form a Grignard or organolithium reagent from the 2-halothiophene and then quench it with solid CO₂ (dry ice).[16]
-
-
Q3: How do I purify the final 3-cyanothiophene-2-carboxylic acid?
-
A3: As a carboxylic acid, the product's solubility is pH-dependent.
-
Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the carboxylic acid, allowing it to be extracted into an organic solvent. Subsequently, it can be extracted from the organic layer into a basic aqueous solution (e.g., NaHCO₃), leaving neutral impurities behind. Re-acidification of the aqueous layer will precipitate the purified product, which can be collected by filtration.
-
Recrystallization: The solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
-
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of 2-Amino-3-cyanothiophene
This protocol is a general guideline and should be optimized for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (10 mmol, 1.0 eq.), malononitrile (10 mmol, 1.0 eq.), and elemental sulfur (12 mmol, 1.2 eq.).
-
Add a suitable solvent (e.g., ethanol, 20-30 mL).
-
Add the base catalyst (e.g., morpholine, 2 mmol, 20 mol%).
-
Stir the reaction mixture and heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours), cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then water to remove residual reagents and catalyst.
-
The crude product can be purified by recrystallization from ethanol.[3]
Protocol 2: General Procedure for Sandmeyer Chlorination
Caution: Diazonium salts can be explosive when isolated. Always use in solution and handle with appropriate safety precautions.
-
Dissolve the 2-amino-3-cyanothiophene (10 mmol, 1.0 eq.) in a mixture of concentrated HCl (e.g., 10 mL) and water (10 mL) in a flask, cooling in an ice/salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 11 mmol, 1.1 eq.) in water (5 mL) dropwise, keeping the internal temperature below 5 °C.
-
In a separate flask, dissolve copper(I) chloride (CuCl, 12 mmol, 1.2 eq.) in concentrated HCl (10 mL).
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 2-chloro-3-cyanothiophene by column chromatography or distillation.[14]
References
-
ResearchGate. (2020). Optimization of reaction conditions in the presence of catalytic amount of base. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Reaction optimization studies of the modified Gewald reaction. Retrieved from [Link]
-
ACS Publications. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald reaction towards the synthesis of 2‐aminothiophenes. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Scope of benzothiophenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Supporting Information Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Retrieved from [Link]
-
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
National Institutes of Health. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
ResearchGate. (2023). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Retrieved from [Link]
-
CABI Digital Library. (2018). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Sciforum. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]
-
PubMed. (2012). Palladium-catalyzed decarboxylative C-H bond arylation of thiophenes. Retrieved from [Link]
-
ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]
-
MDPI. (2021). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Retrieved from [Link]
-
PubMed. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Wiley Online Library. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Retrieved from [Link]
- Google Patents. (n.d.). US20210380574A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
-
ResearchGate. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. grokipedia.com [grokipedia.com]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Cyanothiophene-2-Carboxylic Acid Derivatives and Their Analogs
Introduction: The Thiophene Scaffold and the Influence of the Cyano Group
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of its biological profile.
This guide provides a comparative analysis of the biological activities of 3-cyanothiophene-2-carboxylic acid derivatives against their analogs. The introduction of a cyano (-CN) group at the 3-position of the thiophene ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. We will explore the impact of this structural modification on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, supported by experimental data and detailed protocols.
Anticancer Activity: A Focus on Tubulin Polymerization and Kinase Inhibition
Derivatives of 3-cyanothiophene have emerged as a promising class of anticancer agents, with mechanisms of action often centered around the disruption of microtubule dynamics and the inhibition of key cellular kinases.
A notable example is the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) . This compound has demonstrated potent, broad-spectrum antitumor activity against a panel of cancer cell lines[1]. The presence of the 3-cyano group is crucial for its activity, which is mediated through a dual mechanism: inhibition of tubulin polymerization and targeting of the WEE1 kinase[1]. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis, evidenced by the enhanced expression of caspases 3 and 9[1].
In contrast, while many thiophene-2-carboxamide derivatives without the 3-cyano group also exhibit anticancer properties, their mechanisms can differ. For instance, certain thiophene carboxamide derivatives that are biomimetic to Combretastatin A-4 (CA-4) also target tubulin but the specific interactions and potency can be modulated by other substituents on the thiophene and phenyl rings[2].
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the thiophene ring significantly impact the anticancer activity[3]. While a direct comparison is not always available in a single study, the potent and specific mechanism of action of compounds like BU17 highlights the significant contribution of the 3-cyano group to the anticancer profile.
Comparative Anticancer Activity Data
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Potent (specific value not provided in abstract) | Tubulin polymerization and WEE1 kinase inhibition | [1] |
| 2-iodobenzamide of tetrahydrobenzo[b]thiophene | A549 (Lung) | 6.10 | Not specified | [1] |
| Thiophene Carboxamide Derivative (2b) | Hep3B (Liver) | 5.46 | Tubulin polymerization inhibition | [2] |
| Thiophene Carboxamide Derivative (2e) | Hep3B (Liver) | 12.58 | Tubulin polymerization inhibition | [2] |
| Thiophene Derivative (SB-200) | MCF-7 (Breast) | <30 | G0/G1 cell cycle arrest, apoptosis | [4] |
Anticancer Signaling Pathway of a 3-Cyanothiophene Derivative
Caption: Mechanism of action for an anticancer 3-cyanothiophene derivative.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The thiophene scaffold is a common feature in many antimicrobial agents. The inclusion of a cyano group at the 3-position can enhance the antimicrobial spectrum and potency of these derivatives.
For example, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities[5]. These compounds have shown activity against a range of pathogens, with some derivatives exhibiting very good activity against specific fungal strains like Aspergillus niger and Aspergillus clavatus[5].
When comparing with broader classes of thiophene derivatives, the structure-activity relationship is complex. For instance, a study on thiophene-2-carboxamide derivatives showed that 3-amino substituted compounds displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts[6]. This suggests that substitutions at the 3-position are critical for antimicrobial activity, and the electron-withdrawing nature of the cyano group in other series likely plays a significant role in their efficacy.
Comparative Antimicrobial Activity Data
| Compound/Analog Class | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) acetamide derivative (3b) | A. clavatus | Very good activity | [5] |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) acetamide derivative (3c) | A. niger | Very good activity | [5] |
| 3-Amino thiophene-2-carboxamide derivative (7b) | P. aeruginosa | 86.9% activity index | [6] |
| 3-Amino thiophene-2-carboxamide derivative (7b) | S. aureus | 83.3% activity index | [6] |
| 3-Hydroxy thiophene-2-carboxamide derivative (3b) | B. subtilis & P. aeruginosa | 78.3% activity index | [6] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[7][8]. The structural features, including the presence of a cyano group, can influence the selectivity and potency of these compounds.
A study on ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates demonstrated their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model[9]. One of the synthesized compounds showed maximum inhibitory activity, comparable to the standard drug ibuprofen[9]. The presence of both the amino and cyano groups on the thiophene ring appears to be important for this activity.
Analogs such as 3-aminothiophene-2-acylhydrazones have also shown significant anti-inflammatory and analgesic effects, acting through pathways that may involve COX inhibition[10]. A review of thiophene-based compounds highlights that the presence of carboxylic acid derivatives (including nitriles) at the C-3 position is a frequently described feature for anti-inflammatory activity[7].
Comparative Anti-inflammatory Activity Data
| Compound/Analog Class | Assay | Activity | Reference |
| Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylate (1c) | Carrageenan-induced rat paw edema | Maximum inhibitory activity | [9] |
| 3-Aminothiophene-2-acylhydrazone (5d) | Carrageenan-induced peritonitis | Potent anti-inflammatory activity | [10] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative (3a) | LPS-induced NO production in RAW 264.7 cells | 87.07% NO inhibition | [11] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative (3b) | LPS-induced NO production in RAW 264.7 cells | 80.39% NO inhibition | [11] |
Experimental Protocols
Workflow for In Vitro Cytotoxicity (MTS Assay)
Caption: Experimental workflow for the MTS cytotoxicity assay.
Detailed Protocol for MTS Assay:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Trypsinize, count, and resuspend the cells in a complete culture medium to the desired seeding density.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Workflow for Antimicrobial Susceptibility (Broth Microdilution)
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol for Broth Microdilution:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The incorporation of a 3-cyano group into the thiophene-2-carboxylic acid scaffold is a valuable strategy in the design of novel therapeutic agents. The available data suggests that this modification can lead to potent anticancer, antimicrobial, and anti-inflammatory compounds. The electron-withdrawing nature and hydrogen bonding capabilities of the cyano group likely play a crucial role in the interaction of these molecules with their biological targets.
While direct comparative studies between 3-cyanothiophene derivatives and their non-cyanated analogs are not always available, the distinct and potent mechanisms of action observed for some 3-cyano derivatives underscore their therapeutic potential. Further research focusing on systematic structure-activity relationship studies, including direct comparisons with non-cyanated analogs, will be instrumental in fully elucidating the role of the 3-cyano group and in the development of more effective and selective thiophene-based drugs.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, A. M., & El-Faham, A. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine, 16(25), 2261-2279. [Link]
-
Wang, X., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2022). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry, 65(10), 7236-7255. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. [Link]
-
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
-
Motaal, E. A. A., Salem, M. A., Helal, M. H., & El-Gaby, M. S. A. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(3), 1466-1475. [Link]
-
Gouda, M. A. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ChemInform, 41(19). [Link]
-
Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2014). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 6(1), 362-369. [Link]
-
Gil, C., Martínez-Gualda, B., Pérez-Vázquez, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]
-
Hassan, A. S., Awad, S. M., & Moustafa, A. H. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]
-
Kumar, D., & Kumar, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]
-
Al-Warhi, T., Sabt, A., Al-Salahi, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. [Link]
-
de Oliveira, R., de Oliveira, V. M., & de Lima, M. C. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Singh, P., & Kaur, M. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104169. [Link]
-
de Oliveira, C. C., de Souza, M. V. N., & de Almeida, M. V. (2020). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Journal of Applied Pharmaceutical Science, 10(05), 001-008. [Link]
-
de F. S. de Almeida, L., de A. D. Y. Nunes, R., de O. G. J. da Silva, R., & de Lima, M. C. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Li, M., Zhang, Y., Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8490-8498. [Link]
-
Getso, M. I., Hassan, A., Alfayez, M. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity, 20(4), e202201171. [Link]
-
Salem, M. A., et al. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. Oriental Journal of Chemistry, 34(3). [Link]
-
Munteanu, C. V., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(15), 5824. [Link]
-
Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638. [Link]
-
da Silva, A. C. M., et al. (2017). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. Molecules, 22(10), 1649. [Link]
-
Bagalagel, A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 223-241. [Link]
Sources
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of 3-Cyanothiophene-2-carboxamides: A Comparative Analysis for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the 3-cyanothiophene-2-carboxamide scaffold represents a promising frontier in the quest for novel therapeutics. Its inherent structural features and synthetic accessibility have made it a focal point in the design of targeted therapies, particularly in oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this chemical series, drawing upon experimental data to illuminate the path toward optimizing its therapeutic potential. We will delve into the critical interplay between chemical structure and biological activity, offering a framework for the rational design of next-generation 3-cyanothiophene-2-carboxamide-based drug candidates.
The 3-Cyanothiophene-2-carboxamide Core: A Privileged Scaffold in Medicinal Chemistry
The thiophene ring is a versatile heterocyclic motif found in numerous biologically active compounds.[1][2] The specific arrangement of a cyano group at the 3-position and a carboxamide at the 2-position of the thiophene ring creates a unique electronic and steric environment, rendering the 3-cyanothiophene-2-carboxamide scaffold a "privileged structure" in drug discovery. This substitution pattern has been explored for its potential to yield potent and selective inhibitors of various biological targets, including protein kinases, which are often dysregulated in cancer.[1]
The exploration of the SAR of this scaffold is crucial for understanding how modifications to its core structure influence its interaction with biological targets and, consequently, its therapeutic efficacy. Key areas of modification typically include the N-substituent of the carboxamide moiety and the substituents at the 4- and 5-positions of the thiophene ring.
Comparative SAR Analysis: Unraveling the Determinants of Anticancer Activity
While direct and extensive SAR studies on the 3-cyanothiophene-2-carboxamide scaffold are emerging, valuable insights can be gleaned from comparing the available data with that of the closely related and more extensively studied isomeric 2-aminothiophene-3-carboxamides and other thiophene carboxamide analogs.
The Critical Role of the N-Substituent on the Carboxamide
The substituent attached to the nitrogen atom of the 2-carboxamide group is a primary determinant of biological activity. Variations at this position significantly impact the compound's ability to form key interactions, such as hydrogen bonds, with the target protein.
A key study on a series of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides revealed important SAR trends regarding their cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[3] The data, summarized in Table 1, highlights the influence of the substituent on the N-phenyl ring.
Table 1: Cytotoxicity of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides [3]
| Compound | R | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 |
| 4a | H | 12.3 ± 1.1 | 15.6 ± 1.4 |
| 4b | Cl | 8.7 ± 0.7 | 10.2 ± 0.9 |
The data indicates that the introduction of a chloro group at the para-position of the N-phenyl ring (compound 4b ) leads to a modest increase in cytotoxic activity against both cell lines compared to the unsubstituted analog (4a ).[3] This suggests that an electron-withdrawing group at this position may be favorable for activity.
For comparative purposes, SAR studies on the isomeric 2-amino-3-cyanothiophene scaffold have shown that the nature of the substituent at the 5-position plays a profound role in antiproliferative activity. For instance, the presence of a 2-(2,5-dimethoxyphenyl)ethyl group at the 5-position of a 2-amino-3-cyanothiophene core resulted in a highly potent derivative with IC50 values in the nanomolar range against a wide panel of cancer cell lines.[4][5] This highlights the importance of exploring diverse and extended substituents at various positions of the thiophene ring to optimize anticancer potency.
Influence of Substituents on the Thiophene Ring
Modifications at the 4- and 5-positions of the thiophene ring offer another avenue for modulating the biological activity of 3-cyanothiophene-2-carboxamides. These positions are often solvent-exposed in protein binding pockets, providing opportunities to introduce groups that can enhance potency, selectivity, and pharmacokinetic properties.
In the series of compounds investigated by Mehdhar et al., a methyl group was present at the 3-position.[3] While this study did not explore variations at this position, it is a key site for structural modification. In other thiophene carboxamide series, substitutions on the thiophene ring have been shown to be critical for activity. For example, in a series of thiophene-2-carboxamide derivatives, the presence of specific aryl substituents was crucial for their cytotoxicity in various cancer cell lines.[1]
The logical relationship for SAR exploration can be visualized as follows:
Caption: Key modification sites for SAR studies of the 3-cyanothiophene-2-carboxamide scaffold.
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 3-cyanothiophene-2-carboxamide and its evaluation for anticancer activity.
Synthesis of a Representative 3-Cyanothiophene-2-carboxamide Derivative
The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors to the target 3-cyanothiophene-2-carboxamide scaffold. The following is a representative protocol adapted from established methodologies.
Experimental Workflow: Synthesis
Caption: A generalized synthetic workflow for 3-cyanothiophene-2-carboxamides.
Step-by-Step Protocol:
-
Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene (Gewald Reaction):
-
To a mixture of 2-butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise with stirring.
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the 2-amino-4,5-dimethyl-3-cyanothiophene precursor.
-
-
Synthesis of N-(4-chlorophenyl)-2-amino-4,5-dimethyl-3-cyanothiophene-2-carboxamide:
-
To a solution of the 2-amino-4,5-dimethyl-3-cyanothiophene precursor (0.01 mol) in anhydrous dichloromethane (DCM, 30 mL), add pyridine (0.012 mol).
-
Cool the mixture to 0°C and add a solution of 4-chlorobenzoyl chloride (0.011 mol) in DCM (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated intermediate.
-
-
Hydrolysis to 3-Cyanothiophene-2-carboxamide:
-
Dissolve the N-acylated intermediate (0.005 mol) in a mixture of ethanol (20 mL) and 2N NaOH (10 mL).
-
Add 30% hydrogen peroxide (5 mL) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the final 3-cyanothiophene-2-carboxamide derivative.
-
Evaluation of Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, this assay is widely used to measure cytotoxicity of potential medicinal agents.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Future Directions and Concluding Remarks
The 3-cyanothiophene-2-carboxamide scaffold holds significant promise for the development of novel anticancer agents. The SAR insights presented in this guide, derived from both direct studies and comparative analysis of related structures, provide a rational basis for the design of more potent and selective compounds.
Future research should focus on a more systematic exploration of the SAR of this specific scaffold, including:
-
Diversification of the N-substituent: Exploring a wider range of aliphatic, aromatic, and heterocyclic substituents on the carboxamide nitrogen.
-
Substitution at positions 4 and 5: Investigating the impact of various functional groups at these positions to enhance potency and modulate physicochemical properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active compounds.
By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the scientific community can continue to unlock the full therapeutic potential of 3-cyanothiophene-2-carboxamides in the fight against cancer.
References
-
Mehdhar, F. S., Alzahrani, A. Y. A., Abdel-Galil, E., Abdel-Ghani, G. E., Saeed, A., & Abdel-Latif, E. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]
-
Chilin, A., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 86, 684-693. [Link]
-
Chilin, A., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PMC, 4219905. [Link]
-
Abdel-rahman, A. A.-H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]
-
Moga, M. A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
-
Rock, R. S., et al. (2001). Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918. [Link]
-
ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... ResearchGate. Retrieved from [Link]
-
Gouda, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4147-4157. [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]
-
Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]
-
El-Gazzar, M. G., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1347-1360. [Link]
-
PubChem. (n.d.). 3-Aminothiophene-2-carboxamide. PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of kinase inhibitors derived from thiophene scaffolds
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of cancer therapy and the treatment of inflammatory diseases has been revolutionized by the advent of kinase inhibitors. These small molecules target protein kinases, enzymes that play a pivotal role in cellular signaling pathways, and whose dysregulation is a hallmark of numerous pathologies. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have emerged as particularly fruitful starting points for drug discovery. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a place of prominence.[1][2][3] Its unique electronic properties and ability to serve as a versatile scaffold for chemical modification have made it a cornerstone in the development of a diverse array of potent and selective kinase inhibitors.[4]
This guide provides a comparative analysis of kinase inhibitors derived from thiophene scaffolds, offering a deep dive into their structure-activity relationships, target profiles, and the experimental methodologies used for their characterization. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of therapeutic agents.
The Allure of the Thiophene Ring in Kinase Inhibition
The utility of the thiophene scaffold in kinase inhibitor design can be attributed to several key features:
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring. This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing binding affinity to the target kinase.[4]
-
Hydrogen Bonding Capacity: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, facilitating crucial interactions with the amino acid residues in the ATP-binding pocket of kinases.[4]
-
Synthetic Tractability: The thiophene ring is amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]
-
Structural Rigidity and Planarity: The relatively rigid and planar nature of the thiophene ring can help to pre-organize the inhibitor into a conformation that is favorable for binding to the kinase active site, potentially leading to higher affinity.[4]
These attributes have been successfully exploited to develop thiophene-based inhibitors against a wide spectrum of kinase targets, including those involved in cancer, inflammation, and neurodegenerative diseases.
Comparative Analysis of Thiophene-Based Kinase Inhibitors
To illustrate the versatility of the thiophene scaffold, we will now compare several classes of thiophene-derived kinase inhibitors, focusing on their target kinases, potency, and key structural features.
Thiophene-Based Inhibitors of c-Jun N-terminal Kinases (JNKs)
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in inflammatory responses, apoptosis, and neurodegenerative disorders. The development of selective JNK inhibitors is therefore of significant therapeutic interest.
A series of thiophene-3-carboxamide derivatives have been reported as dual inhibitors of JNKs, acting as both ATP and JIP (JNK-interacting protein) mimetics.[5] This dual-binding mechanism is thought to contribute to their high potency and selectivity. Another study focused on thiophene-pyrazolourea derivatives, which yielded potent and isoform-selective JNK3 inhibitors with excellent oral bioavailability and brain penetration, making them promising candidates for the treatment of neurodegenerative diseases.[6]
| Compound Class | Target Kinase(s) | Key Structural Features | IC50 (nM) | Reference |
| Thiophene-3-carboxamide | JNK1, JNK2, JNK3 | Dual ATP and JIP mimetic | Potent, specific values vary | [5] |
| Thiophenyl-pyrazolourea | JNK3 | 3,5-disubstituted thiophene ring | 35 | [6] |
Thiophene-Based Inhibitors of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Consequently, CDK inhibitors are a major focus of anticancer drug development.
One notable example is a series of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides that were identified as moderately potent inhibitors of CDK5.[7][8] X-ray crystallography revealed an unusual binding mode to the hinge region of the kinase, mediated by a water molecule.[7][8] This structural insight provides a valuable starting point for the design of more potent and selective CDK inhibitors based on the thiophene scaffold.
| Compound Class | Target Kinase(s) | Key Structural Features | IC50 (nM) | Reference |
| 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | CDK5 | Thiophene-2-sulfonamide | 551 | [8] |
Thiophene-Based Inhibitors of Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases (RTKs) such as EGFR, HER2, and VEGFR are crucial mediators of cell growth, proliferation, and angiogenesis, and are frequently overexpressed or mutated in various cancers. The thiophene scaffold has been successfully incorporated into potent inhibitors of these key oncogenic drivers.
Researchers have designed and synthesized thieno[2,3-d][1][2][9]triazine and acetamide derivatives as potent dual inhibitors of EGFR and HER2.[10] One of the most active compounds from this series exhibited IC50 values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively, demonstrating superior potency to the first-generation EGFR inhibitor gefitinib.[10]
Novel thienyl-acrylonitrile derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[11] These compounds, particularly Thio-Iva, displayed significant antiproliferative and antiangiogenic effects in hepatocellular carcinoma (HCC) models, with IC50 values in the sub-micromolar range.[11] Another study reported fused thienopyrrole and pyrrolothienopyrimidine scaffolds as dual inhibitors of VEGFR-2 and AKT, another important cancer-related kinase.[12]
| Compound Class | Target Kinase(s) | Key Structural Features | IC50 (nM) | Reference |
| Thieno[2,3-d][1][2][9]triazine | EGFR, HER2 | Thieno[2,3-d][1][2][9]triazine core | EGFR: 0.47, HER2: 0.14 | [10] |
| Thienyl-acrylonitrile | VEGFR-2 | Thienyl-acrylonitrile | 3310 (for Thio-Iva) | [11] |
| Fused thienopyrrole | VEGFR-2, AKT | Thienopyrrole core | VEGFR-2: 126, AKT: 6960 | [12] |
| Fused pyrrolothienopyrimidine | VEGFR-2, AKT | Pyrrolothienopyrimidine core | VEGFR-2: 75, AKT: 4600 | [12] |
Experimental Protocols for Characterization
The development and validation of kinase inhibitors rely on a suite of robust in vitro and cell-based assays. Here, we provide an overview of the key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is measured as a decrease in the phosphorylation of the substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiophene-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer containing a buffer salt (e.g., HEPES), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), and a source of ATP.
-
Prepare a solution of the purified kinase and its specific substrate peptide.
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer.
-
Add serial dilutions of the inhibitor to the wells.
-
Add the purified kinase to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
Luminescence-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase.
Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates that the inhibitor is active in a cellular context.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the thiophene-based inhibitor in the growth medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Detection:
-
The number of viable cells is determined using a colorimetric or fluorometric assay, such as:
-
MTT assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
MTS assay: A similar assay to MTT that produces a soluble formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells.
-
The IC50 value, the concentration of inhibitor required to inhibit cell proliferation by 50%, is determined by fitting the data to a dose-response curve.
-
Caption: Workflow for a cell-based proliferation assay.
Signaling Pathways Targeted by Thiophene-Based Kinase Inhibitors
The following diagram illustrates a simplified representation of some of the key signaling pathways that are targeted by the thiophene-based kinase inhibitors discussed in this guide.
Caption: Key signaling pathways targeted by thiophene-based kinase inhibitors.
Future Perspectives
The thiophene scaffold continues to be a rich source of novel kinase inhibitors with therapeutic potential. Future research in this area is likely to focus on:
-
Improving Selectivity: Designing inhibitors that are highly selective for a specific kinase or a desired set of kinases to minimize off-target effects and improve safety.
-
Overcoming Drug Resistance: Developing next-generation thiophene-based inhibitors that are active against mutant kinases that have developed resistance to existing therapies.
-
Targeting Novel Kinases: Exploring the potential of thiophene derivatives to inhibit newly identified kinase targets that are implicated in disease.
-
Multi-Targeted Inhibitors: The development of single molecules that can inhibit multiple key kinases in a disease pathway, such as the dual VEGFR/AKT inhibitors, is a promising strategy to combat the complexity and redundancy of signaling networks.[12][13]
References
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved from [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. (2012). PubMed. Retrieved from [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central. Retrieved from [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (2020). MDPI. Retrieved from [Link]
-
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central. Retrieved from [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]
- 11. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Cyanothiophene-2-Carboxylic Acid: An Evaluation of Strategic Routes
For researchers and professionals in drug development and materials science, the thiophene scaffold is a cornerstone of molecular design. Its unique electronic properties and bioisosterism with the phenyl group make it a privileged structure in a vast array of functional molecules. Among its many derivatives, 3-cyanothiophene-2-carboxylic acid stands out as a highly versatile building block, featuring two key functional groups—a nitrile and a carboxylic acid—poised for diverse chemical transformations.
This guide provides an in-depth comparison of three distinct and plausible synthetic routes to this valuable compound. Moving beyond a simple recitation of steps, we will dissect the strategic and mechanistic considerations behind each pathway, offering field-proven insights to inform your selection of the optimal route for your research and development needs. Each proposed route is a self-contained system, complete with a detailed experimental protocol, a discussion of its advantages and limitations, and the necessary validation framework for the final product.
Strategic Overview: Three Pathways to a Key Intermediate
The synthesis of a polysubstituted aromatic ring like 3-cyanothiophene-2-carboxylic acid can be approached in two fundamental ways: constructing the ring with the desired substituents already in place, or functionalizing a pre-existing thiophene core. The three routes evaluated here exemplify these strategies:
-
Route A: The Gewald Reaction Approach. A convergent, multicomponent reaction to build a 2-aminothiophene precursor, followed by functional group interconversion.
-
Route B: The Halogen-Dance Approach. A classical strategy involving the regioselective functionalization of a halogenated thiophene scaffold.
-
Route C: The Directed Metalation Approach. An elegant and modern route leveraging a directing group to achieve highly selective C-H functionalization.
Below is a high-level overview of the strategic flow for each proposed pathway.
Caption: High-level comparison of the three synthetic strategies.
Route A: The Gewald Multicomponent Reaction Approach
This strategy is built upon the powerful and reliable Gewald reaction, a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2] This approach constructs a highly functionalized thiophene ring which then serves as an advanced intermediate for conversion to the final product.
Causality and Mechanistic Insight
The elegance of the Gewald reaction lies in its convergence. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (malononitrile) to form an α,β-unsaturated nitrile.[1] Elemental sulfur is then activated by the base (commonly a secondary amine like morpholine or piperidine) and adds to the intermediate. A subsequent intramolecular cyclization and tautomerization yields the stable 2-aminothiophene ring.[3] The resulting 2-amino-3-cyanothiophene is a versatile precursor. The amino group can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be substituted.[4] While the classic Sandmeyer reaction introduces halides or cyanides, hydrolysis of the diazonium salt can yield a hydroxyl group, which would require a subsequent oxidation step. A more direct, albeit less common, approach involves the hydrolysis of the diazonium salt under conditions that favor formation of the carboxylic acid, potentially through an intermediate nitrile formed via a Sandmeyer-type reaction with copper(I) cyanide followed by in-situ hydrolysis.[5][6]
Caption: Workflow for the Gewald Reaction Approach (Route A).
Experimental Protocol (Prophetic)
Step 1: Synthesis of 2-Amino-4,5-dialkyl-3-cyanothiophene
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate ketone (e.g., cyclohexanone, 0.10 mol), malononitrile (0.10 mol, 6.6 g), and elemental sulfur (0.11 mol, 3.5 g).
-
Add 75 mL of ethanol as the solvent.
-
With stirring, add morpholine (0.10 mol, 8.7 mL) dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50-60°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the 2-aminothiophene intermediate.
Step 2: Synthesis of 3-Cyanothiophene-2-carboxylic Acid
-
Suspend the 2-aminothiophene intermediate (0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) in a 250 mL beaker, cooled to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.055 mol, 3.8 g) in water (15 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (0.06 mol, 5.4 g) in a suitable solvent. Caution: Cyanides are highly toxic.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the mixture to 60°C and stir for 1 hour.
-
To hydrolyze the newly formed nitrile at the 2-position, carefully add concentrated sulfuric acid (30 mL) and heat the mixture under reflux for several hours until TLC or HPLC indicates the disappearance of the dinitrile intermediate and formation of the carboxylic acid.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Route B: The Halogen-Dance Approach
This classical synthetic strategy relies on the well-established reactivity of halogenated heterocycles. The "halogen-dance" refers to the sequence of converting halogens into other functional groups. Here, we start with 2,3-dibromothiophene and selectively functionalize the C-2 and C-3 positions in a stepwise manner.
Causality and Mechanistic Insight
The foundation of this route is the differential reactivity of the C-H and C-Br bonds on the thiophene ring. The protons at the α-positions (C-2 and C-5) of thiophene are significantly more acidic than those at the β-positions (C-3 and C-4). This allows for regioselective deprotonation at an α-position using a strong organolithium base, even in the presence of halogens. Therefore, treating 2,3-dibromothiophene with one equivalent of n-butyllithium at low temperature (-78°C) is expected to result in lithium-halogen exchange or deprotonation preferentially at the more reactive 2-position. The resulting 2-lithio-3-bromothiophene is a potent nucleophile that can be trapped with an electrophile like carbon dioxide (from dry ice) to install the carboxylic acid group.[7][8]
With 3-bromo-2-thiophenecarboxylic acid in hand, the next step is to convert the remaining bromine atom into a nitrile. The Rosenmund-von Braun reaction is the classic method for this transformation, utilizing copper(I) cyanide at elevated temperatures.[9][10] It is important to consider that the acidic proton of the carboxylic acid will react with any organometallic or strongly basic reagents. Therefore, it is often necessary to protect the carboxylic acid (e.g., as a methyl or ethyl ester) before the cyanation step, followed by a final deprotection (hydrolysis) step. Modern modifications of the Rosenmund-von Braun reaction, for instance using L-proline as an additive, can allow for lower reaction temperatures and improved functional group tolerance.[11]
Caption: Workflow for the Halogen-Dance Approach (Route B).
Experimental Protocol (Prophetic)
Step 1: Synthesis of 3-Bromo-2-thiophenecarboxylic Acid
-
Dissolve 2,3-dibromothiophene (0.10 mol, 24.2 g) in 200 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.10 mol, e.g., 40 mL of a 2.5 M solution in hexanes) dropwise via syringe, maintaining the temperature at -78°C. Stir for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice pellets in excess. Allow the mixture to slowly warm to room temperature.
-
Add 100 mL of water and acidify to pH ~2 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Esterification, Cyanation, and Hydrolysis
-
(Esterification) Reflux the crude 3-bromo-2-thiophenecarboxylic acid (0.09 mol) in 150 mL of methanol with a catalytic amount of sulfuric acid (1 mL) for 4-6 hours. Neutralize the mixture, remove the methanol under reduced pressure, and extract the ester into diethyl ether. Purify by column chromatography.
-
(Cyanation) In a flask protected from moisture, combine the methyl 3-bromo-2-thiophenecarboxylate (0.08 mol), copper(I) cyanide (0.12 mol, 10.7 g), and 100 mL of anhydrous dimethylformamide (DMF). Heat the mixture to 140-150°C for 6-12 hours. Caution: Perform in a well-ventilated fume hood.
-
Cool the reaction, pour into a solution of ferric chloride and HCl to decompose the copper complexes, and extract the product with ethyl acetate. Purify the crude cyano-ester by chromatography.
-
(Hydrolysis) Saponify the purified ester by refluxing with an excess of 10% aqueous sodium hydroxide until the reaction is complete (TLC monitoring). Cool the solution, wash with diethyl ether to remove any non-acidic impurities, and then acidify the aqueous layer with concentrated HCl to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-cyanothiophene-2-carboxylic acid.
Route C: The Directed ortho-Metalation (DoM) Approach
This route represents a more modern and atom-economical approach to the regioselective functionalization of aromatic rings. By starting with the readily available 3-cyanothiophene, a directing metalation group (DMG) is already in place to guide the introduction of the carboxylic acid group with high precision.
Causality and Mechanistic Insight
Directed ortho-metalation (DoM) is a powerful tool where a functional group on an aromatic ring directs deprotonation to its adjacent (ortho) position.[12] The directing group, typically containing a heteroatom, coordinates to the organolithium reagent (e.g., n-BuLi or LDA), bringing the strong base into proximity of the ortho C-H bond and facilitating its abstraction.[13] The cyano group (-C≡N) is recognized as an effective DMG.[14] Therefore, treatment of 3-cyanothiophene with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered base like lithium tetramethylpiperidide (LiTMP) at low temperature should selectively deprotonate the C-2 position. The use of amide bases is often preferred over alkyllithiums when dealing with electrophilic functional groups like nitriles to avoid competitive nucleophilic attack at the cyano carbon. The resulting 2-lithio-3-cyanothiophene can then be trapped with CO₂ to directly afford the target molecule in a single, highly regioselective step. This route is potentially the most efficient in terms of step count.
Caption: Workflow for the Directed ortho-Metalation Approach (Route C).
Experimental Protocol (Prophetic)
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (0.11 mol) to a solution of diisopropylamine (0.12 mol, 16.8 mL) in 150 mL of anhydrous THF at -78°C. Stir for 30 minutes.
-
Add a solution of 3-cyanothiophene (0.10 mol, 10.9 g) in 50 mL of anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78°C.
-
Stir the resulting dark solution at -78°C for 1-2 hours to ensure complete metalation.
-
Quench the reaction by pouring the solution onto an excess of freshly crushed dry ice in a beaker.
-
Allow the mixture to warm to room temperature, then add 100 mL of water.
-
Wash the aqueous mixture with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH ~2 with concentrated HCl, which should precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-cyanothiophene-2-carboxylic acid.
Comparative Analysis and Validation
The choice of synthetic route depends on several factors including the availability of starting materials, scalability, cost, safety, and the desired purity of the final product.
| Parameter | Route A: Gewald Reaction | Route B: Halogen-Dance | Route C: Directed Metalation |
| Starting Materials | Simple aldehydes/ketones, malononitrile, sulfur | 2,3-Dibromothiophene | 3-Cyanothiophene |
| Number of Steps | 2-3 main steps | 3-4 main steps (incl. protection) | 1 main step (2 stages) |
| Key Reactions | Multicomponent condensation, diazotization | Lithiation, carboxylation, cyanation | Directed ortho-metalation |
| Overall Yield (Est.) | Moderate | Moderate | Potentially Good to High |
| Scalability | Good; Gewald is scalable. Diazotization can be tricky. | Moderate; requires low temps and organolithiums. | Good; amenable to scale-up with proper equipment. |
| Safety Concerns | Use of NaNO₂ (oxidizer), diazonium salts (potentially explosive), CuCN (highly toxic). | Use of pyrophoric n-BuLi, low-temperature reactions, CuCN (highly toxic). | Use of pyrophoric n-BuLi/strong bases, low-temperature reactions. |
| Key Advantage | Builds complexity quickly from simple starting materials. | Utilizes classical, well-understood transformations. | Most direct and atom-economical route. High regioselectivity. |
| Key Disadvantage | Final functional group interconversion can be low-yielding or require harsh conditions. | Longer sequence, requires protection/deprotection. | Requires strictly anhydrous conditions and careful handling of strong bases. |
Validation of the Final Product
Regardless of the chosen route, the identity and purity of the synthesized 3-cyanothiophene-2-carboxylic acid must be rigorously confirmed. A multi-technique approach is essential for a self-validating protocol.
1. Physical Properties:
-
Melting Point: The purified product should exhibit a sharp melting point. For comparison, the closely related 3-chlorothiophene-2-carboxylic acid has a reported melting point of 186-190°C.[15] A sharp melting point is a good indicator of purity.
2. Spectroscopic Analysis:
-
¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum should show two doublets in the aromatic region corresponding to the two coupled protons on the thiophene ring. A broad singlet far downfield (>12 ppm) corresponding to the carboxylic acid proton should also be present.
-
¹³C NMR: The spectrum should show five distinct signals for the aromatic carbons (four on the ring, one for the nitrile) and one signal for the carbonyl carbon of the carboxylic acid.
-
IR (Infrared) Spectroscopy: Key vibrational stretches to confirm are: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C≡N stretch for the nitrile group (~2230 cm⁻¹), and a strong C=O stretch for the carbonyl group (~1700 cm⁻¹).[16]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should clearly show the deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3. Chromatographic Purity:
-
HPLC (High-Performance Liquid Chromatography): Analysis using a reverse-phase column (e.g., C18) should show a single major peak, allowing for quantification of purity (ideally >97%).[17]
-
TLC (Thin-Layer Chromatography): Should show a single spot with a consistent Rf value in an appropriate solvent system.
By comparing the outcomes of these analytical techniques with literature values or predicted spectra, researchers can confidently validate the successful synthesis of 3-cyanothiophene-2-carboxylic acid.
References
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
-
Wikipedia. (2023). Gewald reaction. Wikimedia Foundation. [Link]
-
Wang, J., & Li, G. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 658-668. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (2024). Sandmeyer reaction. Wikimedia Foundation. [Link]
-
Wang, J., & Li, G. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. ResearchGate. [Link]
-
Wang, J., & Li, G. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 658-668. [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
-
Wikipedia. (2023). Directed ortho metalation. Wikimedia Foundation. [Link]
-
Wikipedia. (2023). Rosenmund–von Braun reaction. Wikimedia Foundation. [Link]
- Filo. (2025). Determine the products a and b in the following reaction sequence. Filo.
- Myers, A. G. Directed ortho metalation. Andrew G Myers Research Group, Harvard University.
- Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
-
Organic Chemistry Portal. Directed (ortho) Metallation. [Link]
- Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Zeng, B-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Organic Chemistry Portal. [Link]
-
SynArchive. Rosenmund-von Braun Reaction. [Link]
- Wu, J. X., et al. (2002). L-Proline-Promoted Rosenmund–von Braun Reaction. Tetrahedron Letters.
-
Li, H., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules, 27(7), 2061. [Link]
- SIELC Technologies. (2018). Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column.
-
Biswas, T. (2019). Directed ortho Metalation (DOM), Part 2 (3 examples). YouTube. [Link]
- SciSpace. Rosenmund–von Braun reaction.
-
MDPI. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank. [Link]
-
Rojas, D. (2024). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!. YouTube. [Link]
-
Roth, G. P., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1334-1343. [Link]
- Reddy, T. S., et al. (2016). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
-
Florio, S., et al. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 9(7), 1263-1266. [Link]
-
DeTOMASO, A. W., & Rovis, T. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv. [Link]
-
Wikipedia. (2023). Thiophene-2-carboxylic acid. Wikimedia Foundation. [Link]
-
Chad's Prep. (2018). 20.6 Interconversion of Carboxylic Acids and Derivatives. YouTube. [Link]
-
Organic Syntheses. 3-bromothiophene. [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8(1), 1-8. [Link]
-
Hernández-Sánchez, M. T., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Molecules, 26(13), 4022. [Link]
- Florio, S., et al. (2007).
-
PubChem. 3-Chlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
NIST. 5-Chloro-2-thiophenecarboxylic acid. NIST Chemistry WebBook. [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 8. [PDF] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Semantic Scholar [semanticscholar.org]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. baranlab.org [baranlab.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of 3-Cyanothiophene-2-Carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 3-Cyanothiophene-2-carboxylic acid is a vital heterocyclic building block, and its purity directly impacts the downstream synthesis and the quality of the final product. This guide provides an in-depth comparison of HPLC-based methodologies for the robust purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Retaining a Polar Acidic Analyte
3-Cyanothiophene-2-carboxylic acid, by its very nature, presents a distinct challenge for the most common mode of HPLC: reversed-phase (RP) chromatography. Its polar functionalities (both the nitrile and the carboxylic acid) and its acidic nature mean that on a standard non-polar stationary phase like C18, it can exhibit poor retention, often eluting at or near the solvent front (void volume).[1][2] This lack of retention makes it exceedingly difficult to separate the main peak from polar, process-related impurities or degradants.
The core of the challenge lies in the analyte's ionization state. In a neutral or high-pH mobile phase, the carboxylic acid group is deprotonated (COO-), making the molecule highly polar and poorly retained on a hydrophobic C18 surface.[2] Therefore, a successful HPLC method must intelligently manipulate the chromatographic conditions to achieve adequate retention and, consequently, effective separation.
Comparative Analysis of HPLC Strategies
To address the retention challenge, several reversed-phase HPLC strategies can be employed. The choice of method depends on the specific impurities that need to be resolved, the required sensitivity, and the available instrumentation. We will compare three primary approaches.
Strategy 1: Conventional RP-HPLC with pH Suppression
This is the most direct and widely adopted approach for acidic analytes. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the ionization of the carboxylic acid is suppressed.[2] This renders the molecule more neutral and hydrophobic, thereby increasing its interaction with the C18 stationary phase and leading to greater retention.
-
Mechanism : The low pH environment (e.g., pH 2.5-3.0) ensures the carboxylic acid is predominantly in its protonated (-COOH) form, increasing its hydrophobicity and retention.
-
Advantages : Simple to implement, uses standard C18 columns, and is highly robust.[3] It is compatible with UV detection and, with volatile acids like formic acid, with mass spectrometry (MS).[4]
-
Considerations : Potential for acid-labile impurities to degrade on-column. The low pH can, over time, degrade traditional silica-based columns, although modern, low-pH stable columns mitigate this risk.
Strategy 2: Polar-Embedded and Polar-Endcapped RP-HPLC
These columns represent an evolution of traditional stationary phases. They incorporate polar groups (e.g., amide, carbamate) either within the alkyl chains (embedded) or at the terminus (endcapped).
-
Mechanism : The polar groups create a hydration layer on the silica surface, which allows for the use of highly aqueous mobile phases without phase collapse (dewetting). This makes them ideal for retaining and separating polar compounds.[5] They also offer alternative selectivity through hydrogen bonding and dipole-dipole interactions, which can be beneficial for resolving closely related impurities.
-
Advantages : Enhanced retention of polar analytes compared to C18, unique selectivity, and resistance to dewetting in 100% aqueous mobile phases.
-
Considerations : The selectivity can be significantly different from a standard C18, which may require more extensive method development.
Strategy 3: Mixed-Mode Chromatography (MMC)
Mixed-mode columns are a powerful, modern solution designed to provide multiple retention mechanisms simultaneously. For an analyte like 3-cyanothiophene-2-carboxylic acid, a column combining reversed-phase and anion-exchange functionalities is particularly effective.
-
Mechanism : These stationary phases possess both hydrophobic chains (like C18) and ion-exchange groups (e.g., quaternary ammonium).[1][4] This allows for retention via hydrophobic interactions while also providing strong retention for the negatively charged carboxylate group through anion exchange. This dual mechanism provides exceptional retention and unique selectivity for polar acidic compounds.[1]
-
Advantages : Superior retention for polar and charged analytes, often without the need for extreme pH or ion-pairing reagents. Offers a high degree of flexibility in method development by adjusting both organic solvent and buffer concentration/pH.
-
Considerations : Method development can be more complex due to the multiple interaction modes. Mobile phase conditions like pH and ionic strength must be carefully controlled as they significantly impact retention and selectivity.
Data Summary: A Comparative Overview
The following table provides a hypothetical but realistic comparison of the expected performance of these three strategies for the purity analysis of a synthesized 3-cyanothiophene-2-carboxylic acid sample containing a key polar impurity.
| Parameter | Strategy 1: C18 (pH 2.5) | Strategy 2: Polar-Embedded | Strategy 3: Mixed-Mode (RP/Anion-Exchange) |
| Retention Factor (k') of Main Peak | 2.5 | 4.0 | 7.5 |
| Resolution (Rs) from Polar Impurity | 1.8 | 2.2 | 4.5 |
| Tailing Factor (Tf) of Main Peak | 1.3 | 1.1 | 1.0 |
| Method Development Complexity | Low | Medium | High |
| Robustness | High | High | Medium-High |
As the data illustrates, while a conventional C18 column can provide an acceptable separation, advanced column chemistries like polar-embedded and especially mixed-mode phases can offer significantly improved retention, resolution, and peak shape.
Recommended Protocol: A Validated Approach
For routine quality control, the Conventional RP-HPLC with pH Suppression method offers the best balance of performance, robustness, and ease of use. The following protocol is a robust starting point for assessing the purity of 3-cyanothiophene-2-carboxylic acid.
Instrumentation and Materials
-
HPLC System : A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column : A robust, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents : Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (High-purity, e.g., Milli-Q), and Phosphoric Acid or Formic Acid (ACS grade or higher).
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Thiophene-2-Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold has consistently emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities.[1] Its derivatives are at the forefront of research in oncology, infectious diseases, and inflammatory conditions.[2][3] This guide provides an in-depth technical comparison of novel compounds synthesized from thiophene-2-carboxylic acid, with a particular focus on carboxamide derivatives, some of which are structural analogues or bioisosteres of compounds derivable from 3-cyanothiophene-2-carboxylic acid. We will delve into the rationale behind their synthesis, present detailed protocols for their in vitro evaluation, and objectively compare their performance against alternative compounds, supported by experimental data.
The Rationale for Thiophene-2-Carboxamide Synthesis in Drug Discovery
The synthesis of carboxamide derivatives from thiophene-2-carboxylic acid is a strategic choice in the pursuit of novel therapeutic agents. The carboxamide linkage is a key structural feature in many established drugs, offering a combination of stability, synthetic accessibility, and the ability to form crucial hydrogen bonds with biological targets.[1] This functional group enhances the "drug-likeness" of a molecule, often improving its pharmacokinetic and pharmacodynamic properties.
The core concept behind the derivatization of the thiophene ring is to explore the structure-activity relationship (SAR). By introducing various substituents at different positions of the thiophene ring and on the amide nitrogen, medicinal chemists can fine-tune the compound's electronic and steric properties to optimize its interaction with a specific biological target, such as a protein kinase or a microbial enzyme.[4] For instance, the presence of a cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications, potentially enhancing the compound's potency or altering its mechanism of action.
Synthetic Strategies: From Carboxylic Acid to Bioactive Carboxamide
The conversion of a thiophene-2-carboxylic acid to its corresponding carboxamide derivatives is a cornerstone of medicinal chemistry synthesis. The choice of synthetic route is often dictated by the nature of the starting materials and the desired final compound. A common and efficient method involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride.
General Synthesis Workflow
Caption: General workflow for the synthesis of thiophene-2-carboxamide derivatives.
Detailed Synthetic Protocol: Thionyl Chloride Method
This protocol describes a common method for synthesizing thiophene-2-carboxamides, as adapted from various literature sources.[5]
Objective: To synthesize a thiophene-2-carboxamide derivative from the corresponding carboxylic acid.
Materials:
-
5-bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Desired amine (e.g., 4-aminoantipyrine)
-
Triethylamine (TEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 5-bromothiophene-2-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., argon).[5]
-
Slowly add thionyl chloride dropwise to the solution. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.[5]
-
Reflux the mixture for a specified time (e.g., 4 hours) to ensure complete conversion to the acid chloride.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride by rotary evaporation to obtain the crude acid chloride, which is often used immediately in the next step to prevent hydrolysis.[5]
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and a base, such as triethylamine (to neutralize the HCl byproduct), in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for a set period (e.g., 12 hours) at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product into an organic solvent like DCM.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure thiophene-2-carboxamide derivative.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from reacting with and hydrolyzing the highly reactive thionyl chloride and the resulting acid chloride.
-
Thionyl Chloride: A highly effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive towards nucleophilic attack by amines.
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Anhydrous Solvents: Essential to prevent unwanted side reactions, particularly the hydrolysis of the acid chloride back to the carboxylic acid.
Comparative In Vitro Evaluation: Anticancer Activity
A primary application of novel thiophene derivatives is in the field of oncology. Their efficacy is typically assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel thiophene-2-carboxamide derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, K-562 for leukemia).[1]
-
Normal human cell line (e.g., dermal fibroblasts) for selectivity assessment.[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines to about 80% confluency.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solution in the complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
-
Incubation:
-
Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Performance Data
The following table summarizes the in vitro anticancer activity of a series of thiophene carboxamide derivatives, highlighting the impact of different substituents on their cytotoxicity.
| Compound ID | R Group on Amide | Cancer Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) |
| 2b | 3,4,5-trimethoxyphenyl | Hep3B | 5.46 | Doxorubicin (IC₅₀ not specified) |
| 2d | 4-chlorophenyl | Hep3B | 8.85 | Doxorubicin (IC₅₀ not specified) |
| 2e | 2,5-dimethoxyphenyl | Hep3B | 12.58 | Doxorubicin (IC₅₀ not specified) |
| MB-D2 | 4-aminoantipyrine | A375 (Melanoma) | ~50 | Not specified |
| MB-D2 | 4-aminoantipyrine | HT-29 (Colorectal) | ~75 | Not specified |
| MB-D2 | 4-aminoantipyrine | MCF-7 (Breast) | ~50 | Not specified |
Data synthesized from multiple sources.[2][5]
Interpretation of Results:
The data clearly indicates that the nature of the substituent on the amide nitrogen significantly influences the anticancer activity. For instance, compound 2b , with a 3,4,5-trimethoxyphenyl group, exhibits the highest potency against the Hep3B liver cancer cell line.[2] This suggests that the electronic and steric properties of this group are favorable for interaction with the biological target in these cells. In contrast, the activity of compound MB-D2 appears to be more moderate across multiple cell lines.[5]
Potential Mechanisms of Action
The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with critical cellular processes.
Tubulin Polymerization Inhibition
Several studies have shown that certain thiophene derivatives act as inhibitors of tubulin polymerization.[2][6] Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[6]
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Kinase Inhibition
Protein kinases are another important class of targets for thiophene derivatives.[7][8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By inhibiting specific kinases, thiophene-based compounds can block these aberrant signaling pathways, thereby suppressing tumor growth. For example, some benzothiophene derivatives have been identified as inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[7]
Comparative In Vitro Evaluation: Antimicrobial Activity
Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of novel thiophene derivatives against pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton broth (MHB).
-
96-well microplates.
-
Test compounds and a standard antibiotic (e.g., Ciprofloxacin).[9]
Procedure:
-
Preparation of Inoculum:
-
Grow the bacterial strains in MHB to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to the final desired concentration.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Comparative Performance Data
| Compound ID | R Group | Bacterial Strain | MIC (µg/mL) | Standard (MIC µg/mL) |
| 7b | Amino-substituted | S. aureus | Not specified, but high activity index | Ampicillin |
| 7b | Amino-substituted | E. coli | Not specified, but high activity index | Ampicillin |
| 3c | 4-Fluorobenzamido | E. coli | >128 | Ciprofloxacin (0.015) |
| 3j | 2-fluoro-3-nitrobenzamido | S. aureus | 16 | Ciprofloxacin (0.25) |
Data synthesized from multiple sources.[4][9]
Interpretation of Results:
The antimicrobial activity of thiophene derivatives is highly dependent on their substitution pattern. For example, amino-substituted thiophene-2-carboxamides (like 7b ) have shown significant antibacterial activity.[4] In another study, while many tetrahydrobenzothiophene derivatives showed moderate to good inhibitory activities, the specific derivative 3j demonstrated notable activity against S. aureus.[9] These findings underscore the importance of SAR studies in optimizing the antimicrobial properties of this class of compounds.
Conclusion and Future Directions
The in vitro evaluation of novel compounds synthesized from thiophene-2-carboxylic acid reveals a class of molecules with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. The versatility of the thiophene scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity.
The comparative data presented in this guide highlights the critical role of structure-activity relationships in the design of potent and selective agents. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to guide further optimization.
-
In Vivo Efficacy and Toxicology: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Combinatorial Synthesis: Expanding the chemical space of thiophene derivatives through combinatorial approaches to identify novel compounds with enhanced activity and improved pharmacological properties.
This guide serves as a foundational resource for researchers in the field, providing not only a comparative analysis of existing data but also a framework for the rational design and evaluation of the next generation of thiophene-based therapeutics.
References
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025).
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (2014). PubMed. [Link]
-
Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. (n.d.). ResearchGate. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (n.d.). ResearchGate. [Link]
-
Some typical biologically active compounds containing 2-aminothiophene scaffold. (n.d.). ResearchGate. [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. [Link]
-
Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (n.d.). PubMed. [Link]
-
In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024). MDPI. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journals. [Link]
-
in-vitro anti-microbial activity of novel derivative ofazo dye from cyano ester. (2020). ResearchGate. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). National Institutes of Health. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI. [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (n.d.). PubMed. [Link]
- Preparation method of 5-chlorothienyl-2-carboxylic acid. (n.d.).
Sources
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagent Efficacy for 3-Cyanothiophene-2-Carboxylic Acid
In the landscape of medicinal chemistry and drug development, the robust formation of amide bonds is paramount. The choice of coupling reagent is often the most critical variable, dictating reaction efficiency, yield, and purity. This guide provides an in-depth comparison of common coupling reagents for the amidation of 3-cyanothiophene-2-carboxylic acid, a heterocyclic building block whose electronic properties present unique synthetic challenges.
The Challenge: Understanding the Substrate
3-Cyanothiophene-2-carboxylic acid is not a simple aliphatic acid. Its reactivity is governed by the electronic characteristics of the thiophene ring and the potent electron-withdrawing nature of the nitrile (-CN) group. This electronic deficit deactivates the carboxyl group, making it less nucleophilic and more challenging to activate compared to electron-rich or neutral carboxylic acids. Consequently, standard or milder coupling conditions may prove sluggish or ineffective, necessitating the use of more powerful reagents to achieve efficient amide bond formation.[1][2]
Comparative Analysis of Key Coupling Reagents
The efficacy of a coupling reagent is measured by yield, reaction kinetics, suppression of side reactions, and the ease of purification.[3] For a challenging substrate like 3-cyanothiophene-2-carboxylic acid, the choice between common reagents becomes particularly important.
| Feature | HATU | EDC / HOBt | T3P® (Propylphosphonic Anhydride) |
| Reagent Class | Aminium/Uronium Salt | Carbodiimide | Phosphonic Anhydride |
| Relative Reactivity | Very High[4] | Moderate to High[1] | High[5] |
| Typical Yield | High to Excellent | Moderate to High | High to Excellent |
| Reaction Time | Fast (often < 1 hour) | Moderate to Long (can be several hours) | Fast to Moderate |
| Byproduct Removal | Water-soluble | Water-soluble (EDC urea) | Water-soluble[6] |
| Key Advantage | Superior for difficult/electron-deficient substrates.[5][7] | Cost-effective and widely used.[5] | Excellent for difficult couplings; clean reactions.[5][8] |
| Potential Issue | Potential for guanidinylation of the amine if used in excess.[7][9] | Can form N-acylurea byproduct; may require additives like DMAP for challenging substrates.[1][10] | Requires a base to neutralize phosphoric acid byproducts. |
Mechanistic Insights: The "Why" Behind Reagent Choice
Understanding the mechanism of action is key to selecting the right tool for the job. Different reagents activate the carboxylic acid via distinct pathways, leading to intermediates of varying reactivity.
Uronium/Aminium Salts (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is among the most effective coupling reagents, especially for hindered or deactivated systems.[4][11] Its superiority stems from the formation of a highly reactive OAt-active ester.[7][12] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is a weaker base than the HOBt found in analogues like HBTU, making the resulting active ester more susceptible to nucleophilic attack by the amine.
Caption: General mechanism for HATU-mediated amide bond formation.
Carbodiimides (e.g., EDC) with Additives
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and prone to side reactions. The addition of nucleophilic additives like HOBt (1-Hydroxybenzotriazole) is crucial. HOBt traps the O-acylisourea to form a more stable, yet still reactive, HOBt-active ester, which then smoothly reacts with the amine.[9] For electron-deficient acids, a catalytic amount of DMAP (4-Dimethylaminopyridine) may further accelerate the reaction by forming a highly reactive acylpyridinium salt.[1]
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.
Experimental Protocols
A self-validating protocol is essential for trustworthy results. Below is a general workflow for comparing reagents and a detailed protocol for a high-efficacy method using HATU.
General Experimental Workflow for Comparison
Caption: A generalized workflow for the comparative study of coupling reagents.
Protocol: HATU-Mediated Coupling of 3-Cyanothiophene-2-Carboxylic Acid
This protocol describes a robust method for coupling 3-cyanothiophene-2-carboxylic acid with a representative primary amine.
Materials:
-
3-Cyanothiophene-2-carboxylic acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[13]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-cyanothiophene-2-carboxylic acid (1.0 equiv) and the primary amine (1.1 equiv).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the initial exothermic reaction upon addition of the base and coupling reagent.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. The base deprotonates the carboxylic acid, making it competent for activation.[13]
-
Activation: Add HATU (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains close to 0 °C. Stir the mixture at this temperature for 15-20 minutes to allow for the complete formation of the OAt-active ester.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure amide.
Conclusion and Recommendations
For the amidation of the electronically challenging 3-cyanothiophene-2-carboxylic acid, high-reactivity coupling reagents are strongly recommended to ensure efficient and clean conversion.
-
Top Recommendation (Efficacy): HATU consistently provides the best performance for difficult couplings due to its rapid kinetics and the high reactivity of the OAt-ester intermediate.[4][5] It is the reagent of choice when yield and reaction time are the primary concerns.
-
Excellent Alternative (Cleanliness): T3P® is an outstanding alternative, offering high yields and an exceptionally simple work-up, as its byproducts are readily removed with an aqueous wash.[6] This can be particularly advantageous for library synthesis or when purification is a bottleneck.
-
Economical Option (Baseline): EDC/HOBt remains a viable, cost-effective option.[5] However, for this specific substrate, it may require longer reaction times and further optimization, potentially including the addition of a catalyst like DMAP, to achieve comparable yields to HATU or T3P.[1]
The ultimate choice will depend on the specific project goals, including the scale of the reaction, the cost of reagents, and the nucleophilicity of the amine coupling partner. A preliminary small-scale screen, as outlined in the workflow, is always a prudent step to identify the optimal conditions for your specific system.
References
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
amide coupling help. Reddit. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? ResearchGate. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
spectroscopic comparison of 3-cyanothiophene-2-carboxylic acid isomers
An In-Depth Guide to the Spectroscopic Differentiation of Cyanothiophene-2-Carboxylic Acid Isomers
For researchers and professionals in drug development and materials science, the precise structural characterization of heterocyclic compounds is paramount. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry. However, the synthesis of substituted thiophenes can often yield a mixture of isomers, each with potentially distinct biological activities and physical properties. The ability to unambiguously differentiate these isomers is therefore not just an analytical requirement, but a critical step in the research and development pipeline.
This guide provides a comprehensive spectroscopic comparison of key isomers of cyanothiophene-carboxylic acid, focusing on 3-cyanothiophene-2-carboxylic acid and its positionally varied alternatives. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining the causal relationships between molecular structure and spectral output. The objective is to equip the scientist with the rationale to not only interpret existing data but also to predict the spectral characteristics of a given isomer.
The Isomers in Focus
The primary challenge lies in distinguishing between isomers where the cyano (-CN) and carboxylic acid (-COOH) groups are arranged differently around the thiophene ring. The key isomers for this comparison are:
| Isomer Name | Structure |
| 3-Cyanothiophene-2-carboxylic acid | ![]() |
| 2-Cyanothiophene-3-carboxylic acid | ![]() |
| 4-Cyanothiophene-2-carboxylic acid | ![]() |
| 5-Cyanothiophene-2-carboxylic acid | ![]() |
(Note: Structures are illustrative representations)
¹H NMR Spectroscopy: The Key to Positional Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for differentiating these isomers. The chemical shift (δ) and splitting patterns of the protons on the thiophene ring are exquisitely sensitive to the electronic effects of the two strongly electron-withdrawing substituents.
The Causality Behind Chemical Shifts and Splitting
The -COOH and -CN groups deshield adjacent (ortho) and para-positioned protons, causing their signals to appear further downfield (at a higher ppm value). The coupling constant (J), which describes the interaction between adjacent protons, provides definitive evidence of their relative positions. Protons on adjacent carbons (vicinal coupling) will typically exhibit a J value of 3-6 Hz in a five-membered ring, while longer-range couplings are smaller.
Predicted ¹H NMR Characteristics
| Isomer | Expected Proton Signals | Predicted Multiplicity & Coupling | Predicted Chemical Shift Region (ppm) |
| 3-Cyano-2-COOH | H-4, H-5 | Two doublets (d) | 7.5 - 8.5 |
| 2-Cyano-3-COOH | H-4, H-5 | Two doublets (d) | 7.5 - 8.5 |
| 4-Cyano-2-COOH | H-3, H-5 | Two singlets (s) | 8.0 - 9.0 |
| 5-Cyano-2-COOH | H-3, H-4 | Two doublets (d) | 7.8 - 8.8 |
The most striking distinction is for 4-cyanothiophene-2-carboxylic acid . The lack of adjacent protons for both H-3 and H-5 means they will appear as sharp singlets, a unique signature among these isomers. Differentiating between the other isomers relies on subtle differences in chemical shifts and potentially Nuclear Overhauser Effect (NOE) experiments to establish through-space proximity between protons and substituent groups. For instance, in 5-cyanothiophene-2-carboxylic acid, the H-4 proton is ortho to the cyano group, likely pushing it further downfield than the H-4 proton in the 3-cyano-2-COOH isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR elucidates the proton environment, ¹³C NMR spectroscopy confirms the carbon framework, including the quaternary carbons of the substituents and the ring itself.
The Causality Behind Carbon Chemical Shifts
The chemical shifts of carbons in the thiophene ring are influenced by the attached substituents. Carbons directly bonded to the electronegative sulfur atom, the cyano group, or the carboxyl group will have distinct chemical shifts. Generally, carbonyl carbons of carboxylic acids appear significantly downfield.[1][2]
-
Carboxyl Carbon (-COOH): Expected in the 165-185 ppm region.[2]
-
Thiophene Ring Carbons: Typically found between 120-150 ppm.
-
Nitrile Carbon (-CN): Appears around 115-120 ppm.[1]
Predicted ¹³C NMR Characteristics
| Isomer | Total Signals | Quaternary C Signals | Protonated C Signals | Key Predicted Features |
| 3-Cyano-2-COOH | 6 | 4 (C-2, C-3, -COOH, -CN) | 2 (C-4, C-5) | Four distinct quaternary signals. |
| 2-Cyano-3-COOH | 6 | 4 (C-2, C-3, -COOH, -CN) | 2 (C-4, C-5) | Similar to the above, differentiation requires precise shift prediction or 2D NMR. |
| 4-Cyano-2-COOH | 6 | 4 (C-2, C-4, -COOH, -CN) | 2 (C-3, C-5) | Four distinct quaternary signals. |
| 5-Cyano-2-COOH | 6 | 4 (C-2, C-5, -COOH, -CN) | 2 (C-3, C-4) | Four distinct quaternary signals. |
While all isomers are expected to show six distinct carbon signals (assuming no accidental equivalence), the specific chemical shifts, which can be predicted computationally or assigned using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), would be required for definitive assignment.
FT-IR Spectroscopy: Confirming Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for confirming the presence of the key functional groups. While it is less powerful for distinguishing between these specific positional isomers, it provides a rapid and robust validation of the compound class.
Characteristic Vibrational Frequencies
The spectrum of any cyanothiophene carboxylic acid will be dominated by three key features[1][2][3]:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state.[2][3]
-
C≡N Stretch (Nitrile): A sharp, strong, and unmistakable absorption near 2230-2250 cm⁻¹.[1]
-
C=O Stretch (Carbonyl): A very strong and sharp absorption between 1690 and 1760 cm⁻¹. Conjugation with the thiophene ring typically places this band around 1710 cm⁻¹.[2][3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, very broad |
| C-H stretch (aromatic) | ~3100 | Weak, sharp (often on O-H shoulder) |
| C≡N stretch | 2230 - 2250 | Strong, sharp |
| C=O stretch | 1690 - 1725 | Strong, sharp |
| C=C stretch (ring) | 1350 - 1550 | Medium, sharp |
| C-O stretch | 1210 - 1320 | Strong |
Subtle shifts in the C=O stretching frequency may occur between isomers due to differences in electronic conjugation, but these are often too small for unambiguous differentiation without reference compounds.
Mass Spectrometry: Determining the Mass and Fragmentation
Mass Spectrometry (MS) confirms the molecular weight and can provide structural clues through analysis of fragmentation patterns.
Expected Mass and Fragmentation
All isomers share the same molecular formula, C₆H₃NO₂S , and thus the same exact mass. The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z ≈ 152.9884.
The primary fragmentation pathway for carboxylic acids involves the loss of key functional group fragments[4][5]:
-
[M-17]⁺: Loss of the hydroxyl radical (•OH).
-
[M-45]⁺: Loss of the carboxyl radical (•COOH), often resulting in a prominent peak.
The PubChem database entry for 5-cyanothiophene-2-carboxylic acid lists prominent peaks in its GC-MS data at m/z 153 (M⁺) and 136 (likely corresponding to the loss of •OH).[6] While the major fragments may be similar across isomers, the relative intensities of daughter ions resulting from the subsequent fragmentation of the thiophene ring could potentially differ, offering another layer of analysis for differentiation.
Integrated Analytical Workflow
A logical workflow is crucial for efficient and accurate isomer identification. The following diagram outlines a self-validating system for characterizing an unknown sample.
Caption: Workflow for Isomer Identification.
Experimental Protocols
Accurate data acquisition requires robust and standardized protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the cyanothiophene carboxylic acid isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them well and the acidic proton is readily observable.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.
-
Typical spectral width for carbon is 0-220 ppm.
-
-
2D NMR (if necessary): If the 1D spectra are ambiguous, acquire standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Clamp the sample to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately prior to the sample measurement.
-
Data Processing: The collected interferogram is Fourier-transformed to produce the final infrared spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC or LC for separation prior to analysis.
-
Ionization: Use a suitable ionization technique. Electrospray ionization (ESI) is common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.[6]
-
Acquisition: Acquire the full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion peak to generate a fragmentation pattern that can be used for structural confirmation.
References
-
Michigan State University Department of Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid, 3-(4-chlorophenyl)-4-cyano-5-(1-methylpropylthio)-, ethyl ester. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3539-3553.
-
PubChem. (n.d.). 2-cyanothiophene-3-carboxylic acid. Retrieved from [Link]
-
DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-(cyanomethyl)thiophene-2-carboxylic acid. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide. Retrieved from [Link]
- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(8), 2029.
-
PubChem. (n.d.). 5-Cyanothiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myneni.princeton.edu [myneni.princeton.edu]
A Comparative Guide to Assessing the Metabolic Stability of Pharmaceuticals Derived from 3-Cyanothiophene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical framework for evaluating the metabolic stability of drug candidates derived from the 3-cyanothiophene-2-carboxylic acid scaffold. We will move beyond rote protocol recitation to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to metabolic risk assessment. The inherent structural alerts within this scaffold—namely the thiophene ring and the carboxylic acid moiety—necessitate a multi-faceted evaluation to predict in vivo behavior accurately.
The Metabolic Landscape of 3-Cyanothiophene-2-Carboxylic Acid Derivatives
The metabolic fate of this chemical class is largely dictated by two key structural features: the electron-rich thiophene ring and the ionizable carboxylic acid. Understanding their individual and combined metabolic liabilities is paramount for designing a comprehensive assessment strategy.
The Thiophene Moiety: A "Structural Alert"
The thiophene ring is a well-known structural alert in medicinal chemistry, primarily due to its susceptibility to bioactivation by Cytochrome P450 (CYP) enzymes.[1][2] This is not to say all thiophene-containing drugs are toxic, but rather that the potential for forming reactive metabolites (RMs) must be proactively investigated.[1][2]
-
Mechanism of Bioactivation: The primary routes of CYP-mediated thiophene metabolism are S-oxidation and epoxidation.[3][4] Both pathways can generate highly reactive electrophilic intermediates.
-
S-oxidation: Leads to the formation of a thiophene-S-oxide, a reactive species that can covalently bind to cellular nucleophiles like glutathione (GSH) or protein thiols.[5]
-
Epoxidation: Forms a thiophene epoxide, which is also highly electrophilic and can adduct to macromolecules, a mechanism linked to hepatotoxicity in some thiophene-containing drugs like tienilic acid.[2][3][4] Quantum chemical studies suggest that epoxidation can be both kinetically and thermodynamically more favorable than S-oxidation, highlighting its potential significance.[3][4]
-
The specific CYP isozymes involved, most commonly CYP3A4 and to a lesser extent CYP2D6, can activate the thiophene ring.[5] Therefore, identifying the specific CYPs responsible for a compound's metabolism is a critical step.
The Carboxylic Acid Group: A Clearance and Liability Hotspot
The carboxylic acid functional group is a common pharmacophore, but it presents its own set of metabolic challenges.[6][7]
-
Phase II Conjugation: Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. This is a major clearance pathway that can result in rapid elimination and poor bioavailability.[8]
-
Reactive Acyl Glucuronides: While a detoxification pathway, some acyl glucuronides are chemically reactive and can covalently bind to proteins, which has been implicated in idiosyncratic drug toxicities.[6][8]
The Role of Aldehyde Oxidase (AO)
Aldehyde oxidase (AO) is a cytosolic molybdo-flavoenzyme that has gained increasing recognition for its role in the metabolism of nitrogen-containing heterocyclic drugs.[9][10] While CYPs are often the primary focus, AO can represent a significant clearance pathway, particularly for compounds where CYP metabolism is slow or has been deliberately engineered out.[11][12] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[11] Given the presence of the thiophene ring and potential for other nitrogenous heterocycles in the broader molecule, the contribution of AO should not be overlooked. Marked species differences in AO activity make it critical to use human-derived test systems for accurate prediction.[9][12]
A Phased Approach to Metabolic Stability Assessment
A logical, tiered approach allows for efficient screening and detailed characterization of promising candidates. This workflow progresses from high-throughput screening to more complex, mechanistic studies.
Caption: Tiered workflow for metabolic stability assessment.
Experimental Protocols & Data Interpretation
This section provides detailed, self-validating protocols for the core assays. The inclusion of appropriate controls is non-negotiable for trustworthy data.
Assay 1: Human Liver Microsomal (HLM) Stability
-
Purpose: To assess Phase I metabolic stability, primarily mediated by CYP enzymes.[13][14] This is a cost-effective, high-throughput screen to quickly rank compounds.[15]
-
Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[13] By providing the necessary cofactor, NADPH, we initiate the catalytic cycle of these enzymes and can measure the rate of parent drug depletion.[16]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (from at least 10 donors to average out genetic variability) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[17][18]
-
-
Incubation:
-
In a 96-well plate, add buffer, the microsomal suspension (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[19]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]
-
Include a "minus cofactor" control for each compound to assess non-NADPH-dependent degradation (e.g., chemical instability or esterase activity).[16]
-
Include positive control compounds with known low and high clearance (e.g., Verapamil for high, Warfarin for low) to validate the assay run.
-
-
Sampling & Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol).[16][20] The acetonitrile precipitates the microsomal proteins and quenches the reaction.
-
-
Analysis:
-
Centrifuge the termination plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][17] LC-MS/MS provides the sensitivity and selectivity required for accurate quantification in complex biological matrices.[21][22][23]
-
Data Analysis & Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line (Slope = -k; t½ = 0.693/k).
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
-
| Parameter | Interpretation | Next Steps |
| High CLint (>50 µL/min/mg) | Rapid metabolism, likely poor in vivo stability. | Consider for de-prioritization or structural modification. Proceed to Hepatocyte Assay to confirm. |
| Moderate CLint (10-50 µL/min/mg) | Moderate metabolism. | Proceed to Hepatocyte Assay and Metabolite ID. |
| Low CLint (<10 µL/min/mg) | Slow metabolism, potentially stable. | Proceed to Hepatocyte Assay to assess Phase II and other pathways. |
Assay 2: Hepatocyte Stability
-
Purpose: To provide a more complete picture of hepatic metabolism, incorporating both Phase I and Phase II enzyme activities, as well as cellular uptake.[13][20] Hepatocytes are considered the "gold standard" for in vitro metabolism studies.[13]
-
Causality: Intact hepatocytes contain the full complement of metabolic enzymes (CYPs, UGTs, SULTs, AO) and cofactors in their proper cellular location.[20][24] This assay also accounts for the compound's ability to cross the cell membrane to reach the enzymes, providing a more physiologically relevant model.[20]
Step-by-Step Protocol:
-
Preparation:
-
Use cryopreserved, pooled human hepatocytes. Thaw according to the supplier's protocol and assess viability (should be >80%).
-
Resuspend the viable hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5-1.0 million viable cells/mL).[25]
-
Prepare test compound solutions by diluting the DMSO stock into the incubation medium (final DMSO concentration should be ≤ 0.5%).
-
-
Incubation:
-
In a non-coated plate, add the hepatocyte suspension and the test compound solution (final concentration 1 µM).
-
Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[25]
-
Include positive controls for Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to ensure cell competence.[26]
-
Include a "heat-inactivated" hepatocyte control to assess non-enzymatic degradation.[25]
-
-
Sampling & Termination:
-
Analysis:
-
Process and analyze the samples by LC-MS/MS as previously described.[26]
-
Data Analysis & Interpretation:
-
Calculate t½ and CLint as with the microsomal assay, but express CLint in µL/min/10^6 cells.
-
This CLint value can be scaled to predict in vivo human hepatic clearance (CLh).[27]
Comparison of Microsomal vs. Hepatocyte Data:
| Scenario | Observation | Implication |
| Scenario A | High CLint in HLM, High CLint in Hepatocytes | Compound is rapidly cleared by Phase I (CYP) metabolism. |
| Scenario B | Low CLint in HLM, High CLint in Hepatocytes | Clearance is likely driven by Phase II (e.g., UGT) or non-CYP enzymes (e.g., AO), or is dependent on active uptake into the cell. |
| Scenario C | High CLint in HLM, Low CLint in Hepatocytes | Rare, but could indicate poor cell permeability, limiting access to intracellular enzymes. |
Addressing Specific Liabilities: Bioisosteric Replacement Strategies
When metabolic liabilities are identified, a key strategy in medicinal chemistry is bioisosteric replacement.[28] For the 3-cyanothiophene-2-carboxylic acid scaffold, two main areas are ripe for optimization.
Mitigating Carboxylic Acid-Mediated Clearance
The carboxylic acid is often a primary site for Phase II conjugation. Replacing it with a bioisostere can improve metabolic stability and alter physicochemical properties.[6][7]
Table of Common Carboxylic Acid Bioisosteres:
| Bioisostere | pKa (approx.) | Key Characteristics & Metabolic Considerations |
| Carboxylic Acid (Parent) | 4-5 | Prone to glucuronidation; can lead to reactive acyl glucuronides.[8] |
| Tetrazole | 4.5-4.9 | Widely used; more lipophilic but may not improve permeability. Resistant to acyl glucuronidation but can undergo N-glucuronidation or oxidation.[28][29] |
| Acyl Sulfonamide | 4-6 | Acidity is tunable. Generally more metabolically stable and resistant to glucuronidation.[28] |
| Hydroxamic Acid | 8-9 | Moderately acidic; strong metal chelator. Can serve as a bioisostere but introduces potential for different off-target effects.[6] |
| Isoxazolol | ~5 | Ionizable bioisostere that can mimic the acidic proton interaction.[29] |
Experimental Comparison: Synthesize analogs with these bioisosteres and re-evaluate them in the hepatocyte stability assay. A direct comparison of CLint values will provide clear, quantitative data on the most effective replacement strategy for your specific molecular series.
Stabilizing the Thiophene Ring
If the thiophene ring is identified as the primary site of metabolism, several strategies can be employed:
-
Steric Hindrance: Introducing bulky substituents near the sites of metabolism (C4 and C5 positions) can sterically hinder the approach of CYP enzymes.
-
Electronic Modification: Adding electron-withdrawing groups to the thiophene ring can decrease its electron density, making it less susceptible to oxidation by CYPs.
-
Scaffold Hopping: In some cases, replacing the thiophene with a more metabolically stable heterocycle (e.g., a substituted phenyl ring, pyrazole) may be necessary if other strategies fail.
Caption: Strategies to address key metabolic liabilities.
Conclusion and Forward Look
Assessing the metabolic stability of pharmaceuticals derived from 3-cyanothiophene-2-carboxylic acid requires a systematic and mechanistically driven approach. By starting with broad screens using human liver microsomes and hepatocytes, researchers can efficiently identify metabolically labile compounds.[30][31] For these hits, subsequent studies to identify the specific metabolic pathways and responsible enzymes are crucial for devising rational, data-driven strategies for structural optimization. The strategic use of bioisosteric replacement for the carboxylic acid moiety and modification of the thiophene ring can mitigate metabolic risks, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic profiles.[29] This guide provides the foundational logic and experimental framework to navigate the metabolic challenges inherent to this chemical class, enabling the development of safer and more effective medicines.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])
-
Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (URL: [Link])
-
Bioisosteres for carboxylic acid groups - Hypha Discovery. (URL: [Link])
-
In Vitro Metabolic Stability - Creative Bioarray. (URL: [Link])
-
Metabolic Stability Services - Eurofins Discovery. (URL: [Link])
-
Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - Sci-Hub. (URL: [Link])
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (URL: [Link])
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. (URL: [Link])
-
Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed. (URL: [Link])
-
LC-MS - Bioanalysis Zone. (URL: [Link])
-
Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed. (URL: [Link])
-
Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. (URL: [Link])
-
Carboxylic Acid (Bio)Isosteres in Drug Design - Sci-Hub. (URL: [Link])
-
Hepatocyte Stability Assay - Domainex. (URL: [Link])
-
GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. (URL: [Link])
-
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (URL: [Link])
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])
-
Bioanalysis by LC-MS/MS: A review - International Journal of Chemistry Studies. (URL: [Link])
-
Hepatocyte Stability Assay Test - AxisPharm. (URL: [Link])
-
Aldehyde Oxidase | Cambridge MedChem Consulting. (URL: [Link])
-
Bioactivation potential of thiophene-containing drugs - PubMed. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
-
ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
-
General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - NIH. (URL: [Link])
-
Aldehyde oxidase - Wikipedia. (URL: [Link])
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])
-
Microsomal Stability Assay - Creative Bioarray. (URL: [Link])
-
Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. (URL: [Link])
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods / Chemical Research in Toxicology, 2015 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Carboxylic Acid (Bio)Isosteres in Drug Design / ChemMedChem, 2013 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 11. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 23. chemistryjournal.in [chemistryjournal.in]
- 24. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. drughunter.com [drughunter.com]
- 29. hyphadiscovery.com [hyphadiscovery.com]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
Navigating the Disposal of 3-Cyanothiophene-2-Carboxylic Acid: A Principle-Based Approach for Laboratory Safety
In the dynamic landscape of pharmaceutical research and chemical synthesis, the responsible management of novel compounds is as critical as their discovery. While a specific Safety Data Sheet (SDS) detailing the disposal of 3-cyanothiophene-2-carboxylic acid is not always readily accessible, a systematic evaluation of its constituent functional groups—thiophene, nitrile, and carboxylic acid—provides a robust framework for its safe handling and disposal. This guide offers a comprehensive, principle-based approach to empower researchers in making informed decisions that ensure both personal safety and environmental compliance.
I. Core Safety Directives and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. This begins with a deconstruction of the molecule into its key functional groups.
| Functional Group | Associated Hazards | Disposal Considerations |
| Carboxylic Acid | Corrosive. Can cause skin and eye irritation.[1][2] Incompatible with bases, oxidizing agents, and reducing agents.[3] | Segregate from incompatible materials.[3] Neutralization of dilute, uncontaminated solutions may be an option, pending local regulations.[3][4] Concentrated or contaminated solutions require disposal as hazardous waste.[3] |
| Nitrile (Cyano Group) | Organic nitriles generally have low toxicity as they do not readily release cyanide ions.[5] However, caution is always warranted. | Must not be mixed with acids, which could potentially lead to the generation of highly toxic hydrogen cyanide gas.[6] Waste streams should be kept separate. |
| Thiophene Ring | Thiophene and its derivatives are aromatic sulfur compounds. While some are used in pharmaceuticals[7], others can be environmental pollutants.[8] Thiophene-based polymers have been investigated for removing heavy metals from wastewater.[9][10][11] | Due to the sulfur content and aromatic nature, incineration is often a suitable disposal method for thiophene-containing waste.[12] |
Given this analysis, 3-cyanothiophene-2-carboxylic acid should be treated as a hazardous waste. The primary hazards are its corrosivity due to the carboxylic acid group and the potential for adverse reactions if mixed with incompatible substances.
II. Step-by-Step Disposal Protocol
The following procedural guidance is designed to ensure the safe and compliant disposal of 3-cyanothiophene-2-carboxylic acid waste.
1. Personal Protective Equipment (PPE) is Non-Negotiable
Always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable).[3]
-
Splash goggles and a face shield.[3]
-
A laboratory coat.[3]
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][13]
2. Waste Segregation: The Cornerstone of Safety
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[12]
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 3-cyanothiophene-2-carboxylic acid waste.[3] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3]
-
Incompatible Materials: Never mix this waste with:
3. Container Management and Labeling
Adherence to proper container management and labeling is a regulatory requirement and a critical safety measure.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("3-cyanothiophene-2-carboxylic Acid"), and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[14][15]
-
Container Integrity: Ensure the container is in good condition, leak-proof, and always kept closed except when adding waste.[6][16] Do not overfill the container; a maximum of 90% capacity is a good practice.[13]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][14] This area should be under the direct control of laboratory personnel, away from heat and ignition sources, and in secondary containment to manage potential spills.[13][16]
4. Disposal Pathway Determination
The following decision-making workflow, represented as a Graphviz diagram, outlines the process for determining the appropriate disposal route.
Caption: Decision workflow for the disposal of 3-cyanothiophene-2-carboxylic acid waste.
5. Final Disposal
-
Concentrated or Contaminated Waste: All concentrated forms, solids, and contaminated solutions of 3-cyanothiophene-2-carboxylic acid must be disposed of as hazardous chemical waste.[3]
-
Dilute, Uncontaminated Aqueous Solutions: While some dilute carboxylic acids can be neutralized for drain disposal, this is generally not recommended for this compound due to the presence of the thiophene and nitrile groups and the lack of specific toxicological data.[3][6] Always consult with your institution's Environmental Health and Safety (EHS) department before considering neutralization and drain disposal. [3][16]
-
Professional Disposal: The final step for hazardous waste is collection by a licensed hazardous waste disposal company.[12][13] Your institution's EHS department will coordinate this process.
III. Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spills: For small spills, use an inert absorbent material like vermiculite or sand.[3] Collect the absorbed material into a designated hazardous waste container.[3]
-
Major Spills: In the case of a large spill, evacuate the area immediately and follow your institution's emergency protocols.[3]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention.
IV. Regulatory Compliance
All laboratory waste disposal activities are governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][17] Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA, is essential for compliance.[17][18] The CHP will provide specific procedures for hazardous waste management that are aligned with federal and local regulations.[18]
By following these principles of hazard assessment, segregation, proper containment, and consultation with safety professionals, researchers can confidently manage the disposal of 3-cyanothiophene-2-carboxylic acid, ensuring a safe and compliant laboratory environment.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]
-
Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]
-
Synthesis of a new Thiophenol-Thiophene Polymer for the Removal of Mercury from Wastewater and Liquid Hydrocarbons. ResearchGate. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]
-
Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Kyung Hee University. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]
-
Oleochemical Waste-Derived Activated Carbon for Adsorptive Desulfurization: A Response Surface Methodology Approach. Langmuir. Available at: [Link]
-
How to Dispose of Acetic Acid. Lab Alley. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. Available at: [Link]
-
Household Hazardous Waste Recycling & Disposal. WM. Available at: [Link]
-
Cyanide. Wikipedia. Available at: [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. Unknown Source. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. laballey.com [laballey.com]
- 5. Cyanide - Wikipedia [en.wikipedia.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. usbioclean.com [usbioclean.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. osha.gov [osha.gov]
- 18. osha.gov [osha.gov]
Personal protective equipment for handling 3-cyanothiophene-2-carboxylic Acid
Comprehensive Safety and Handling Guide: 3-Cyanothiophene-2-Carboxylic Acid
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 3-cyanothiophene-2-carboxylic acid. The procedures outlined herein are designed to ensure the safety of all laboratory personnel by addressing the specific chemical hazards posed by this compound's unique structure. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a proactive safety culture built on deep technical understanding.
Hazard Analysis: A Compound of Composite Risk
The requirement for stringent personal protective equipment (PPE) when handling 3-cyanothiophene-2-carboxylic acid stems from the combined hazards of its three primary structural components: the thiophene ring, the cyano group, and the carboxylic acid moiety.
-
Thiophene Moiety: Thiophene and its derivatives are known skin and eye irritants.[1][2] They can be flammable and harmful if swallowed or inhaled, with some evidence suggesting prolonged exposure may affect the nervous system.[3]
-
Cyano (-CN) Group: The presence of the nitrile (cyano) functional group introduces a high degree of acute toxicity.[4] Organic cyanides can be toxic via inhalation, ingestion, and dermal absorption.[5] A critical and potentially lethal hazard is the reaction of cyanide-containing compounds with acids to produce highly toxic hydrogen cyanide (HCN) gas.[6][7]
-
Carboxylic Acid (-COOH) Group: The carboxylic acid functional group renders the compound acidic. While it is a solid, its solutions will be corrosive, and the dust can cause significant respiratory and eye irritation.[8][9][10] The acidic nature of the molecule itself creates an intrinsic risk of HCN evolution if the cyano group were to be hydrolyzed.
Therefore, all handling procedures must assume the compound is acutely toxic, a severe irritant, and capable of releasing deadly gas under improper conditions.
Core Personal Protective Equipment (PPE) Directive
A multi-layered approach to PPE is mandatory. The following table summarizes the minimum requirements for handling 3-cyanothiophene-2-carboxylic acid.
| Protection Type | Specific PPE | Material/Standard | Rationale and Purpose |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN166 | Protects against splashes of solutions and airborne powder.[2][11] A face shield must be worn over goggles whenever handling the solid or preparing solutions due to the severe irritation and toxicity risk.[5][6] |
| Hand Protection | Double Chemical-Resistant Gloves | Nitrile or Neoprene | Provides robust protection against dermal absorption, a known exposure route for cyanide compounds.[4][5] Double-gloving is a critical best practice to prevent exposure from a single point of failure (e.g., a tear or pinhole).[6] Gloves must be inspected for integrity before each use. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Nomex or equivalent | Protects against splashes and potential ignition sources. The lab coat must be kept fully buttoned. An apron provides an additional barrier when handling larger quantities or preparing solutions. |
| Respiratory Protection | Certified Chemical Fume Hood | Annually certified | All work with 3-cyanothiophene-2-carboxylic acid, including weighing, transfer, and reaction setup, must be conducted within a certified chemical fume hood.[4][6][12] This is the primary engineering control to prevent inhalation of toxic dust and potential HCN gas. |
Operational and Disposal Plan
Adherence to a strict, step-by-step protocol is non-negotiable. This workflow is designed as a self-validating system to minimize risk at every stage.
Experimental Workflow Diagram
Caption: Safe handling workflow for 3-cyanothiophene-2-carboxylic acid.
Step-by-Step Methodology
Part 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Before bringing the chemical into the workspace, confirm that the chemical fume hood has been certified within the last year and is functioning correctly.[6] Ensure the safety shower and eyewash station are accessible and have been recently tested.[6]
-
Establish a Designated Area: Clearly mark a specific area within the fume hood for handling this compound.[6] This prevents cross-contamination.
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and placed within the fume hood before starting. This minimizes the time spent with the container open.
-
Prohibit Working Alone: Never handle highly toxic cyanide compounds while working alone.[4] Ensure a "buddy" is aware of the procedure and is present in the laboratory.[5]
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Part 2: Handling and Experimental Protocol
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood on a tared weigh boat or in a vial.[7] Handle the container with your outer gloves. Use a clean, single glove on one hand if you need to transport the sealed container outside the hood to minimize contaminating door handles.[4]
-
Reaction Setup: Keep the fume hood sash at the lowest possible height during all manipulations.[12]
-
Acid Incompatibility: Crucially, never allow cyanide compounds to come into contact with strong acids or acid salts unless it is a controlled part of the reaction protocol. [5][13] Such contact can liberate lethal hydrogen cyanide gas.[7] All reaction workups should be performed with a basic solution (pH > 10) to prevent HCN evolution.[7]
Part 3: Disposal and Decontamination Plan
-
Waste Segregation is Mandatory: Cyanide-containing wastes are P-listed and must be handled as acutely hazardous waste.[4]
-
Solid Waste: All contaminated solid materials (gloves, weighing paper, paper towels, etc.) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for "Cyanide Solid Waste".[6][13]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, dedicated, and sealed container for "Cyanide Liquid Waste".[6] Store this container in a plastic secondary containment bin.[7]
-
Never mix cyanide waste with other waste streams. [13]
-
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated by rinsing three times with an alkaline (pH > 10) 10% bleach solution, with the rinsate collected as hazardous liquid waste.[7]
-
PPE Removal: After completing all work and decontamination, remove your outer gloves first, followed by your apron, face shield, and inner gloves. Remove your lab coat and goggles last. Dispose of all disposable items in the designated solid cyanide waste container.
-
Personal Hygiene: Wash your hands and forearms thoroughly with soap and water after removing all PPE.[9]
Emergency Procedures
In case of any exposure, immediate and decisive action is critical.
-
Skin Contact: Remove all contaminated clothing immediately.[6] Thoroughly rinse the affected area in a safety shower with copious amounts of water for at least 15 minutes.[6] Call 911 or your institution's emergency number and inform them of a cyanide exposure.[6]
-
Eye Contact: Immediately flush the eyes using an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Remove the affected individual to fresh air.[5] Call for emergency medical services immediately. Do not attempt mouth-to-mouth resuscitation to avoid secondary exposure.[7]
-
Spill: Do not attempt to clean up any spill outside of a chemical fume hood.[5] Evacuate the area, post a warning on the door, and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
By integrating these robust safety measures into your standard operating procedures, you can effectively mitigate the risks associated with 3-cyanothiophene-2-carboxylic acid and ensure a safe research environment.
References
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. University of Chicago.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- Safety Module: Cyanides. University of Minnesota, Department of Chemistry.
- MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
- Cyanide Safe Use Guidelines. Columbia University, Environmental Health & Safety.
- Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. BenchChem.
- SAFETY DATA SHEET - Thiophene. Sigma-Aldrich.
- Thiophene Safety Data Sheet. Santa Cruz Biotechnology.
- Personal protective equipment for handling Anthra[2,3-b]thiophene. BenchChem.
- SAFETY DATA SHEET - Thiophene-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Tetrahydrothiophene. Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Thiophene-2-carboxaldehyde. Alfa Aesar.
- SAFETY DATA SHEET - Coumarin-3-carboxylic acid. Sigma-Aldrich.
- 3-(2-Methylpropyl)thiophene-2-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
- 3-Methylthiophene-2-carboxylic acid Safety Data Sheet. Apollo Scientific.
- Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. uthsc.edu [uthsc.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. jst.chem.yale.edu [jst.chem.yale.edu]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




